Product packaging for 4,5-Dimethyl-1H-benzimidazole(Cat. No.:CAS No. 69557-55-7)

4,5-Dimethyl-1H-benzimidazole

Cat. No.: B2643920
CAS No.: 69557-55-7
M. Wt: 146.193
InChI Key: GRQDMLVPPFIGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dimethyl-1H-benzimidazole (CAS 69557-55-7) is a high-value benzimidazole derivative with significant applications in medicinal chemistry and oncology research . The benzimidazole scaffold is a privileged structure in drug discovery, noted for its wide spectrum of pharmacological activities . This compound is of particular interest in the development of anticancer agents, as benzimidazole derivatives are known to exhibit activity through mechanisms such as DNA interaction and enzyme inhibition . The structure of benzimidazole allows it to interact with various biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . Furthermore, the 5,6-dimethylbenzimidazole moiety is a key component of the chemical structure of vitamin B12, highlighting its biological relevance . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B2643920 4,5-Dimethyl-1H-benzimidazole CAS No. 69557-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQDMLVPPFIGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862232
Record name 4,5-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data for 4,5-Dimethyl-1H-benzimidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-1H-benzimidazole

This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 69557-55-7), a significant heterocyclic compound in medicinal chemistry and materials science. As a structural isomer of 5,6-dimethylbenzimidazole, the core component of vitamin B12, its unambiguous identification is critical.[1] While extensive, curated spectral libraries for this specific isomer are not as prevalent as for its 5,6-counterpart, this document outlines the expected spectral characteristics and provides robust, field-proven protocols for data acquisition and interpretation. We will leverage established principles of spectroscopy and data from analogous structures to build a predictive and practical guide for researchers.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. The asymmetry of the substitution pattern on the benzene ring means that, unlike the more common 5,6-isomer, each aromatic carbon and proton is chemically unique. This lack of symmetry is a key differentiating feature, particularly in NMR spectroscopy. The molecule undergoes prototropic tautomerism, where the N-H proton can reside on either nitrogen of the imidazole ring (N1 or N3). In solution, this exchange is often rapid on the NMR timescale, leading to an averaged signal for the symmetric aromatic positions in the 5,6 isomer, but will result in distinct signals for the 4,5-isomer.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise isomeric structure of substituted benzimidazoles. The key is to identify the number of unique signals, their chemical shifts, and their coupling patterns.

Experimental Protocol: NMR Data Acquisition

This protocol is a self-validating system designed for accurate structural determination.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzimidazoles as it effectively dissolves the compound and slows down the N-H proton exchange, allowing for its observation.[2][3][4]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5][6]

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

Caption: Standard workflow for NMR analysis.

Anticipated ¹H NMR Spectral Data

Based on analysis of the parent compound and related isomers, the following ¹H NMR spectrum is anticipated in DMSO-d₆.[3]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N-H~12.2Broad Singlet1H
H2~8.1Singlet1H
H7~7.4Doublet1H
H6~7.0Doublet1H
C4-CH₃~2.4Singlet3H
C5-CH₃~2.4Singlet3H

Interpretation:

  • Aromatic Protons: Two distinct signals (H6 and H7) are expected for the protons on the benzene ring, appearing as doublets due to coupling with each other. This is a direct consequence of the asymmetric 4,5-substitution.

  • Imidazole Proton (H2): A singlet downfield around 8.1 ppm is characteristic of the C2-proton of the benzimidazole core.[3]

  • Methyl Protons: The two methyl groups (C4-CH₃ and C5-CH₃) are in different chemical environments and may appear as two distinct singlets or a single, potentially broadened singlet near 2.4 ppm.

  • N-H Proton: A broad singlet far downfield (~12.2 ppm) is typical for the imidazole N-H proton in DMSO-d₆. Its broadness is due to chemical exchange.

Anticipated ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, confirming the molecule's asymmetry.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2~142
C7a~140
C3a~135
C5~132
C4~131
C6~122
C7~115
C5-CH₃~21
C4-CH₃~20

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups present in the molecule.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

Anticipated IR Absorption Bands

The spectrum of this compound is expected to show the following characteristic absorption bands.[3][7]

Wavenumber (cm⁻¹)Vibration TypeIntensity
3150 - 3000N-H Stretch (imidazole)Broad, Med
3050 - 3000Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H Stretch (CH₃)Medium
~1620C=N Stretch (imidazole ring)Medium
1600 - 1450C=C Aromatic Ring StretchesStrong
~1450CH₃ Asymmetric BendMedium
~820C-H Out-of-plane BendStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Anticipated Mass Spectrum and Fragmentation

The molecular formula C₉H₁₀N₂ gives a molecular weight of 146.19 g/mol .[1] The EI mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 146.

Primary Fragmentation Pathway: The fragmentation of benzimidazoles is well-characterized. A primary pathway involves the loss of a hydrogen atom followed by the elimination of hydrogen cyanide (HCN).[8]

G M [M]˙⁺ m/z = 146 M_minus_H [M-H]⁺ m/z = 145 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 131 M->M_minus_CH3 - ˙CH₃ M_minus_HCN [M-H-HCN]⁺ m/z = 118 M_minus_H->M_minus_HCN - HCN

Caption: Proposed EI-MS fragmentation of this compound.

Expected Fragments:

m/zProposed Fragment IdentityNotes
146[M]⁺Molecular Ion
145[M-H]⁺Loss of a hydrogen atom, often from N-H or CH₃
131[M-CH₃]⁺Loss of a methyl radical
118[M-H-HCN]⁺Characteristic loss of HCN from [M-H]⁺

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and molecular characteristics of 4,5-Dimethyl-1H-benzimidazole, a significant heterocyclic compound within the esteemed benzimidazole family. The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its broad spectrum of pharmacological activities and versatile applications.[1] This document delves into the synthesis, spectroscopic characterization, and a detailed theoretical exploration of the molecular geometry and crystal structure of the 4,5-dimethyl substituted variant. In the absence of publicly available single-crystal X-ray diffraction data for this specific isomer, this guide leverages high-level computational modeling to predict its structural parameters. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are bicyclic heterocyclic aromatic compounds, consisting of a fusion between benzene and imidazole rings.[2] This unique structural architecture confers a remarkable stability and the ability to partake in various non-covalent interactions, such as hydrogen bonding and π–π stacking, making them ideal pharmacophores for interacting with a wide array of biological targets.[1] Consequently, benzimidazole derivatives have been successfully developed into a diverse range of therapeutic agents, including anticancer, antimicrobial, antiviral, and anthelmintic drugs.[2] The specific placement of substituents on the benzimidazole core can significantly modulate its physicochemical properties and biological activity. This guide focuses on the 4,5-dimethyl substitution pattern, exploring how these methyl groups influence the molecule's geometry and potential crystal packing.

Synthesis and Crystallization

The synthesis of this compound typically follows established protocols for benzimidazole formation, primarily through the condensation of an appropriate o-phenylenediamine with a one-carbon synthon.

Synthetic Protocol: Phillips Condensation

A common and effective method for synthesizing 2-unsubstituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with formic acid.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethylbenzene-1,2-diamine (1 eq.).

  • Reagent Addition: Slowly add formic acid (excess, e.g., 5-10 eq.) to the flask.

  • Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Carefully neutralize the mixture by the dropwise addition of a base (e.g., 10% NaOH or NH4OH solution) until a precipitate forms.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step for the experimental determination of a compound's crystal structure. While no public crystal structure data for this compound has been identified, the following is a generalized protocol for growing crystals of benzimidazole derivatives.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial or beaker. This gradual process can promote the formation of well-ordered single crystals over several days.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in a small open vial inside a larger sealed chamber containing a poor solvent in which the compound is insoluble (e.g., hexane). The slow diffusion of the poor solvent's vapor into the solution reduces the compound's solubility, leading to crystallization.

References

Chemical properties and reactivity of 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4,5-Dimethyl-1H-benzimidazole

Introduction

Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science.[1][2][3][4][5] Their structural resemblance to naturally occurring purines allows them to readily interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7] Among these, this compound serves as a vital structural motif. It is notably a key component of Vitamin B12, where its 5,6-dimethyl isomer coordinates to the cobalt ion, highlighting its biological significance.[8][9][10] This guide provides a comprehensive technical overview of the chemical properties, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring fused to the 4- and 5-positions of an imidazole ring, with two methyl groups substituting the benzene portion of the bicyclic system. This substitution pattern influences the molecule's electronic distribution, solubility, and reactivity.

Physicochemical Data Summary

The core physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 69557-55-7[8][11]
Molecular Formula C₉H₁₀N₂[8]
Molecular Weight 146.19 g/mol [8]
Appearance Solid (form varies)N/A
Melting Point Not consistently reportedN/A
pKa (Predicted) 15.26 ± 0.10 (for the N-H proton)[12]
Solubility Soluble in alcohols and acidic aqueous solutions; sparingly soluble in non-polar solvents.[13][14][15][16]N/A
Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this compound and its derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the imidazole C2-H proton, the N-H proton, and the two methyl groups. In a typical solvent like DMSO-d₆, the N-H proton appears as a broad singlet in the downfield region (~12 ppm), while the aromatic and imidazole protons resonate between 7.0 and 8.5 ppm. The two methyl groups give rise to sharp singlets in the aliphatic region (~2.3-2.5 ppm).[17][18]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nine carbon atoms. The quaternary carbons of the fused rings and the C2 carbon of the imidazole ring are typically found downfield. The methyl carbons appear furthest upfield.[17][19]

  • FT-IR Spectroscopy: The infrared spectrum displays characteristic absorption bands. A broad peak between 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration. C=N and C=C stretching vibrations of the aromatic system are observed in the 1500-1650 cm⁻¹ region. C-H stretching from the methyl and aromatic groups appears around 2800-3100 cm⁻¹.[10][18]

Synthesis of the Benzimidazole Core

The most prevalent and robust method for synthesizing the benzimidazole scaffold is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidation).[3][20]

General Synthesis Workflow

The synthesis of this compound is typically achieved by reacting 4,5-dimethyl-1,2-phenylenediamine with formic acid. The formic acid serves as the source for the C2 carbon of the imidazole ring.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product Isolation A 4,5-Dimethyl-1,2- phenylenediamine C Cyclocondensation (e.g., Reflux in acid) A->C B Formic Acid (or other C1 source) B->C D Neutralization (Precipitation) C->D Intermediate forms in acidic solution E Filtration & Purification D->E F 4,5-Dimethyl-1H- benzimidazole E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Phillips Condensation

This protocol describes a standard lab-scale synthesis. The causality behind using a strong acid like formic acid is that it both acts as a reactant and creates the acidic environment necessary to catalyze the dehydration and ring-closure steps.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) with an excess of 85-90% formic acid (5-10 vol).[21]

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a base, such as 10% sodium hydroxide solution, until the pH is approximately 7-8.[21] The product will precipitate out of the solution as the acidic medium, in which it is soluble, is neutralized.[21]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove residual salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the nucleophilic character of the imidazole nitrogen atoms and the susceptibility of the aromatic ring to electrophilic substitution.

Caption: Key reactivity sites on the this compound scaffold.

Acidity and Basicity

The benzimidazole ring system is amphoteric. The imine nitrogen (-N=) is basic and can be protonated by acids, while the amine proton (-NH-) is weakly acidic and can be removed by a strong base.[22] This dual reactivity is fundamental to its role in catalysis and as a ligand.

N-Substitution Reactions

The most common and synthetically useful reactions involving benzimidazoles are substitutions at the N1 position.

3.2.1. N-Alkylation

N-alkylation is a straightforward method to introduce alkyl chains, which is a critical strategy for modulating the lipophilicity and biological activity of drug candidates.[23][24] The reaction typically proceeds via an Sₙ2 mechanism.

  • Mechanism and Rationale: The reaction requires a base to deprotonate the N-H proton, creating a more nucleophilic benzimidazolide anion. This anion then attacks the alkyl halide (or other alkylating agent). The choice of base and solvent is crucial; stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensure complete deprotonation and prevent side reactions.

  • Workflow for N-Alkylation:

    G A 4,5-Dimethyl-1H- benzimidazole C Deprotonation (Formation of Anion) A->C B Base (e.g., NaH, K₂CO₃) in Aprotic Solvent (e.g., DMF) B->C E Nucleophilic Attack (Sₙ2) C->E Nucleophilic Anion D Alkylating Agent (R-X, e.g., CH₃I, BnBr) D->E G Workup & Purification E->G F N1-alkylated Product G->F

    Caption: Experimental workflow for the N-alkylation of benzimidazoles.

  • Representative Protocol:

    • Suspend this compound (1.0 eq) in dry DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath (0 °C).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the anion.

    • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography.

3.2.2. N-Arylation

Introducing an aryl group at the N1 position often requires metal catalysis, with copper-catalyzed Ullmann-type couplings being a classic and effective method.[25][26] Palladium-catalyzed Buchwald-Hartwig amination is also a powerful alternative.[27]

  • Rationale: The C-N bond formation between the benzimidazole nitrogen and an aryl halide is challenging without a catalyst. Copper(I) or Palladium(0) catalysts facilitate this coupling through a catalytic cycle involving oxidative addition, coordination of the benzimidazolide, and reductive elimination. The choice of ligand is critical for stabilizing the metal center and promoting the desired reaction.[25][26]

Electrophilic Aromatic Substitution

The benzene portion of the benzimidazole ring can undergo electrophilic aromatic substitution, such as halogenation or nitration. The imidazole ring is electron-withdrawing, which deactivates the fused benzene ring compared to benzene itself. The positions for substitution (C6 and C7) are directed by the existing methyl groups and the fused heterocyclic system.

  • Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like concentrated sulfuric acid can introduce halogen atoms onto the benzene ring.[28][29] The precise conditions can be tuned to control the degree and regioselectivity of halogenation.[29] This functionalization is valuable as halogens can act as handles for further cross-coupling reactions or can modulate electronic properties and binding interactions.

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its proven track record in approved drugs and clinical candidates.[1][5][8]

  • Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by interacting with DNA or inhibiting key enzymes like kinases.[4][8][18]

  • Antimicrobial Agents: The scaffold is present in numerous compounds with antibacterial, antifungal, and anthelmintic properties.[1][2][6] The mechanism often involves the disruption of crucial cellular processes like tubulin polymerization in parasites or specific enzyme inhibition in bacteria.[22]

  • Coordination Chemistry: The nitrogen lone pairs make benzimidazoles excellent ligands for a variety of metal ions. These metal complexes have applications in catalysis, materials science, and as therapeutic agents.[22]

Conclusion

This compound is a heterocyclic compound of significant chemical and pharmaceutical importance. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for drug discovery and materials science. A thorough understanding of its reactivity, particularly at the nucleophilic nitrogen centers and the aromatic ring, allows researchers to rationally design and synthesize novel molecules with tailored biological and physical properties. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals working to harness the full potential of this powerful chemical scaffold.

References

The Lynchpin of Cobalamin: A Technical Guide to the Biological Role of 5,6-Dimethylbenzimidazole in Vitamin B12 Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12 (cobalamin), a structurally intricate microbial metabolite, is indispensable for a vast array of metabolic processes across all domains of life.[1][2] Its biological activity is critically dependent on its complete molecular architecture, which includes a central corrin ring, an upper axial ligand, and a distinctive lower axial ligand. In the most common form of this vital coenzyme, this lower ligand is 5,6-dimethylbenzimidazole (DMB).[1][3] The biosynthesis of DMB and its subsequent incorporation into the cobalamin structure represents a fascinating and crucial facet of microbial biochemistry, with distinct pathways evolved for aerobic and anaerobic environments. This guide provides an in-depth technical exploration of the synthesis of DMB, its enzymatic activation, and its final covalent attachment to form the nucleotide loop of vitamin B12, offering insights for researchers in microbiology, enzymology, and drug development.

Introduction: The Significance of the Lower Ligand

Vitamin B12 is one of the largest non-polymeric natural products and is exclusively synthesized by certain bacteria and archaea.[4][5] The molecule's functionality is dictated by its three-dimensional structure, featuring a cobalt ion coordinated within a corrin ring.[6] While the upper axial ligand is variable and participates directly in catalysis, the lower axial ligand, typically DMB, plays a crucial role in modulating the reactivity of the cobalt center and anchoring the cofactor to B12-dependent enzymes.[1] In some enzymes, the DMB ligand is displaced by a histidine residue from the protein, a conformational change essential for catalysis.[7][8] The biosynthesis of DMB was a long-standing puzzle in the elucidation of the complete vitamin B12 pathway, with its solution revealing novel enzymatic chemistry.[9][10][11]

The Dichotomy of DMB Biosynthesis: Aerobic vs. Anaerobic Pathways

Nature has devised two distinct strategies for the synthesis of DMB, contingent on the presence or absence of molecular oxygen.[1] This divergence reflects the broader adaptation of cobalamin biosynthesis to different microbial metabolisms and environments.

The Aerobic Pathway: A Tale of Flavin Cannibalization

In aerobic and aerotolerant microorganisms, the synthesis of DMB is a remarkable example of cofactor cannibalization, where one vitamin is sacrificed to create a part of another.[4][9] This process is catalyzed by a single enzyme, 5,6-dimethylbenzimidazole synthase, commonly known as BluB.[3][4][9]

The substrate for BluB is flavin mononucleotide (FMN), a derivative of vitamin B2.[3][4][9] In an oxygen-dependent reaction, BluB catalyzes the fragmentation and contraction of the FMN isoalloxazine ring to yield DMB and D-erythrose 4-phosphate.[4] Structural analyses have revealed that BluB resembles an NAD(P)H-flavin oxidoreductase, but with a uniquely constricted active site that binds FMN tightly while excluding NAD(P)H.[4] This structural feature is critical for its function, as it isolates the reduced flavin to react with molecular oxygen for its own breakdown.[4] The reaction is a slow process, suggesting that DMB synthesis can be a rate-limiting step in the overall production of vitamin B12.[3]

Experimental Protocol: In Vitro Assay for BluB Activity

This protocol outlines a method to assess the enzymatic activity of BluB by monitoring the conversion of FMNH₂ to DMB.

1. Reagents and Buffers:

  • Purified BluB enzyme
  • Purified flavin reductase (e.g., Fre from E. coli)
  • Flavin mononucleotide (FMN)
  • NADH
  • HEPES buffer (100 mM, pH 8.0)
  • NaCl (50 mM)
  • Authentic DMB standard

2. Reaction Setup:

  • Prepare a reaction mixture containing:
  • 40 µg of BluB enzyme
  • 1 µg of Fre enzyme
  • 500 µM FMN
  • 5 mM NADH
  • in 100 mM HEPES buffer (pH 8.0) with 50 mM NaCl.
  • A control reaction should be prepared without the BluB enzyme.

3. Incubation:

  • Incubate the reaction mixtures at 30°C for 18 hours.

4. Product Analysis:

  • Terminate the reaction by heat inactivation or addition of a quenching agent.
  • Analyze the reaction products by reverse-phase high-pressure liquid chromatography (HPLC).
  • Monitor the elution profile at a wavelength suitable for DMB detection (e.g., 285 nm).
  • Confirm the identity of the product peak by comparing its retention time and UV-visible spectrum with the authentic DMB standard.
  • Further confirmation can be achieved through mass spectrometry (MS) analysis of the collected peak.[3]

The Anaerobic Pathway: A Multi-Enzyme Cascade

Under anaerobic conditions, a completely different set of enzymes is employed for DMB biosynthesis. This pathway, elucidated in organisms like Eubacterium limosum, originates from the purine biosynthetic intermediate, 5-aminoimidazole ribotide (AIR).[1][12] A cluster of five genes, designated bzaA, bzaB, bzaC, bzaD, and bzaE, is necessary and sufficient for the conversion of AIR to DMB.[12][13][14]

The pathway proceeds through a series of intermediates, including 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole.[13][14][15][16] The Bza enzymes catalyze the complex rearrangement of AIR and subsequent methylation and modification steps to form the final DMB product.[12][13][14] This multi-step enzymatic cascade highlights the intricate metabolic adaptations required for life in the absence of oxygen.

Diagram: Divergent Pathways of DMB Biosynthesis

DMB_Biosynthesis cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway FMN Flavin Mononucleotide (FMN) BluB BluB Enzyme (Flavin Destructase) FMN->BluB DMB_aerobic 5,6-Dimethylbenzimidazole (DMB) BluB->DMB_aerobic E4P D-Erythrose 4-Phosphate BluB->E4P O2_aerobic O₂ O2_aerobic->BluB AIR 5-Aminoimidazole Ribotide (AIR) Bza_operon BzaA-E Enzymes AIR->Bza_operon Intermediates Intermediates: - 5-Hydroxybenzimidazole - 5-Methoxybenzimidazole - 5-Methoxy-6-methylbenzimidazole Bza_operon->Intermediates DMB_anaerobic 5,6-Dimethylbenzimidazole (DMB) Intermediates->DMB_anaerobic

Caption: Divergent biosynthetic routes to 5,6-dimethylbenzimidazole (DMB).

Activation and Incorporation into the Nucleotide Loop

Once synthesized, DMB is not directly incorporated into the cobalamin structure. It must first be activated to its α-ribonucleotide form, α-ribazole-5'-phosphate.[17][18] This process involves a series of enzymatic steps that constitute the nucleotide loop assembly pathway.

Key Enzymes in Nucleotide Loop Assembly:

EnzymeGene NameFunction
Nicotinate-mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferaseCobTCatalyzes the transfer of a phosphoribosyl group from nicotinic acid mononucleotide (NaMN) to DMB, forming α-ribazole-5'-phosphate.[6]
Cobalamin-5'-phosphate synthaseCobS (in some organisms) or CobVJoins α-ribazole-5'-phosphate to adenosylcobinamide-GDP to form adenosylcobalamin-5'-phosphate.[6][17]
Cobalamin-5'-phosphate phosphataseCobCRemoves the 5'-phosphate group from adenosylcobalamin-5'-phosphate to yield the final active coenzyme, adenosylcobalamin.[6][17]

The CobT enzyme is a critical player in this process, as it exhibits specificity for the lower ligand base.[2] This specificity can influence the type of cobamide produced by a given microorganism.

Diagram: Nucleotide Loop Assembly Pathway

Nucleotide_Loop_Assembly DMB 5,6-Dimethylbenzimidazole (DMB) CobT CobT DMB->CobT NaMN Nicotinic Acid Mononucleotide (NaMN) NaMN->CobT alpha_RP α-Ribazole-5'-phosphate CobT->alpha_RP CobV CobV alpha_RP->CobV AdoCbi_GDP Adenosylcobinamide-GDP AdoCbi_GDP->CobV AdoCbl_P Adenosylcobalamin-5'-phosphate CobV->AdoCbl_P CobC CobC AdoCbl_P->CobC AdoCbl Adenosylcobalamin (Vitamin B12) CobC->AdoCbl Pi Pi CobC->Pi

Caption: Enzymatic steps in the activation and attachment of DMB.

Regulation of DMB and Cobalamin Biosynthesis

The synthesis of a molecule as complex as vitamin B12 is tightly regulated to conserve cellular resources. In many bacteria, the expression of cobalamin biosynthetic (cob) operons is controlled by multiple factors, including the availability of cobalamin itself, molecular oxygen, and the carbon source.[19]

A common regulatory mechanism involves riboswitches, which are structured non-coding RNA elements in the 5' untranslated regions of messenger RNA.[20][21] These riboswitches can directly bind to cobalamin or its derivatives, leading to a conformational change that terminates transcription or inhibits translation of the downstream biosynthetic genes.[20][21] This feedback inhibition ensures that the cell only produces vitamin B12 when it is needed. Furthermore, transcription of the cob operon is often repressed by molecular oxygen and subject to catabolite repression.[19]

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathways for 5,6-dimethylbenzimidazole has filled a significant gap in our understanding of vitamin B12 synthesis. The discovery of the flavin-cannibalizing BluB enzyme and the multi-component Bza system has revealed novel enzymatic strategies for constructing this crucial lower ligand. For researchers in drug development, these pathways present potential targets for antimicrobial agents, as inhibiting vitamin B12 synthesis could be detrimental to pathogenic bacteria that rely on this cofactor. A deeper understanding of the structure and mechanism of these enzymes could facilitate the design of specific inhibitors. For scientists and biotechnologists, knowledge of these pathways is essential for the metabolic engineering of microorganisms to enhance the industrial production of vitamin B12.[22][23] Future research may focus on the intricate regulatory networks governing these pathways and the potential for engineering enzymes with altered substrate specificities to produce novel cobamide analogs.

References

A Technical Guide to the Solubility and Stability of 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Core Heterocycle

4,5-Dimethyl-1H-benzimidazole (CAS 69557-55-7) is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure is analogous to 5,6-dimethylbenzimidazole, a key degradation product and biosynthetic precursor of Vitamin B12, underscoring its biological relevance.[1] For researchers in drug development, understanding the fundamental physicochemical properties of a molecule—chiefly its solubility and stability—is a non-negotiable prerequisite for any successful research campaign. These parameters dictate everything from formulation strategies and bioavailability to storage conditions and shelf-life.

This guide provides a senior-level perspective on evaluating the solubility and stability of this compound. In the absence of extensive published data for this specific derivative, we will ground our discussion in the well-established behavior of the benzimidazole class. More importantly, this document furnishes detailed, field-proven protocols to empower researchers to generate this critical data in their own laboratories, ensuring a foundation of scientific rigor for their work.

Physicochemical Profile: Predicting Behavior

A molecule's inherent properties are the primary determinants of its solubility and stability. While comprehensive experimental data for this compound is sparse, we can compile predicted and known values for the core structure to inform our experimental design.

Table 1: Key Physicochemical Properties of this compound

Property Value Source & Comments
Molecular Formula C₉H₁₀N₂ (CAS: 69557-55-7)[2]
Molecular Weight 146.19 g/mol [1]
Melting Point 196-197 °C [3]
pKa 13.48 ± 0.30 (Predicted) [3] This predicted value suggests weak acidity of the N-H proton.
Density 1.145 ± 0.06 g/cm³ (Predicted) [3]

| Appearance | White to off-white crystalline solid | Based on typical benzimidazole derivatives.[4] |

Causality Behind the Properties: The benzimidazole ring system is amphoteric. The pyrrolic nitrogen (-NH-) is weakly acidic, while the imino nitrogen (=N-) is basic, allowing the molecule to be protonated in acidic solutions. The addition of two methyl groups, as in this compound, increases the molecule's lipophilicity compared to the parent benzimidazole, which would intuitively suggest lower aqueous solubility and higher solubility in non-polar organic solvents.

Solubility Profile: A Practical Assessment

Solubility is a critical attribute that influences a compound's dissolution rate and bioavailability. While quantitative data for this compound is not widely published, general observations for benzimidazoles indicate they are often soluble in polar organic solvents and aqueous acidic solutions.[4][5] The parent benzimidazole, for instance, is freely soluble in alcohol.[5]

Table 2: Expected Solubility Profile of this compound

Solvent Solvent Type Expected Solubility Rationale
Water Polar Protic Low The increased hydrophobicity from the two methyl groups likely limits aqueous solubility at neutral pH.
Methanol / Ethanol Polar Protic High Alcohols are effective at solvating the benzimidazole core through hydrogen bonding.[5]
Dichloromethane Polar Aprotic Moderate A good solvent for many imidazole-based compounds.[6][7]
Dimethyl Sulfoxide (DMSO) Polar Aprotic High A common solvent for creating stock solutions of benzimidazole derivatives for biological screening.[8]
Toluene Non-polar Low The polar nature of the benzimidazole core limits solubility in non-polar aromatic solvents.[6]
0.1 M HCl Aqueous Acid High The basic imino nitrogen will be protonated, forming a more soluble salt.

| 0.1 M NaOH | Aqueous Base | Low to Moderate | The weakly acidic N-H proton can be removed to form a salt, but the effect on solubility may be less pronounced than in acid. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[9] The objective is to create a saturated solution and then quantify the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them on a rotational shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification:

    • Prepare a series of dilutions of the filtrate with an appropriate mobile phase.

    • Quantify the concentration of this compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for statistical validity.[11]

G cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial B Add known volume of solvent C Seal and agitate at constant temperature (24-48 hours) B->C Equilibrate D Centrifuge to pellet undissolved solid C->D Separate E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate using validated HPLC method E->F Analyze G Calculate concentration against calibration curve F->G G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acidic (0.1M HCl, 60°C) C Basic (0.1M NaOH, 60°C) D Oxidative (3% H₂O₂, RT) E Photolytic (ICH Q1B) F Thermal (Solid, 80°C) G Neutralize & Dilute (if applicable) B->G C->G D->G H Analyze all samples by Stability-Indicating HPLC E->H F->H G->H I Assess Peak Purity & Identify Degradants (LC-MS) H->I

References

A Technical Guide to Quantum Chemical Calculations of 4,5-Dimethyl-1H-benzimidazole for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to the study of 4,5-Dimethyl-1H-benzimidazole. This molecule belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry renowned for its wide spectrum of pharmacological activities.[1][2] For researchers, scientists, and drug development professionals, understanding the fundamental electronic and structural properties of this molecule is paramount for rational drug design. This document details the theoretical underpinnings, a validated step-by-step computational protocol using the Gaussian software suite, and an in-depth analysis of the calculated properties, including optimized geometry, frontier molecular orbitals (FMOs), and global reactivity descriptors. The causality behind methodological choices is explained, grounding the protocol in established scientific principles to ensure accuracy and reproducibility. Ultimately, this guide demonstrates how computational insights can accelerate the discovery and optimization of novel benzimidazole-based therapeutics.

Introduction: The Strategic Importance of this compound

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[3] Its derivatives are known to exhibit a vast array of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5] This versatility stems from the unique structural and electronic properties of the benzimidazole core, which can engage with a multitude of biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions.[6] The specific compound this compound is of particular interest, as the related 5,6-dimethylbenzimidazole moiety is a fundamental component of Vitamin B12, underscoring its inherent biocompatibility and biological relevance.[3][6]

In the quest to develop novel therapeutics, a trial-and-error approach is both time-consuming and cost-prohibitive. Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers a powerful alternative.[7][8] By calculating the electronic structure of a molecule, DFT allows us to predict its geometry, reactivity, and spectroscopic properties with high accuracy.[9][10] This in silico characterization provides invaluable insights that can guide the synthesis of more potent and selective drug candidates, predict metabolic stability, and elucidate mechanisms of action at the molecular level.[7][8]

Theoretical Foundations: Selecting the Right Computational Tools

The reliability of any computational study hinges on the judicious selection of its theoretical framework. Our goal is to achieve a balance between computational accuracy and efficiency, a domain where Density Functional Theory (DFT) excels for systems of this size.[9]

The Method: Why Density Functional Theory (DFT)?

DFT is a quantum mechanical method that calculates the properties of a multi-electron system based on its electron density, rather than a complex many-electron wavefunction.[10] This approach provides a remarkable combination of accuracy and computational efficiency, making it the workhorse for molecular modeling in drug discovery.[7][9]

  • Causality: We choose DFT over simpler methods like semi-empirical calculations for its superior accuracy in describing electronic effects. We prefer it over more computationally expensive ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) because DFT provides a highly favorable accuracy-to-cost ratio for organic molecules of this size, allowing for timely analysis without sacrificing essential quantum mechanical detail.

The Functional: Justification for B3LYP

The term "functional" in DFT refers to the approximation used to describe the exchange-correlation energy of the electrons. The choice of functional is critical to the accuracy of the calculation.[11] For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Expertise & Experience: B3LYP is one of the most widely used and extensively validated functionals in computational chemistry.[12][13] It incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the description of molecular properties, particularly for organic and main-group compounds.[14] It has a proven track record for providing reliable geometries, vibrational frequencies, and thermochemical data, making it a trustworthy choice for characterizing this compound.[15][16]

The Basis Set: The Rationale for 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the results. We have selected the Pople-style 6-311++G(d,p) basis set.

  • Trustworthiness: This basis set is robust and provides a comprehensive description of the electron distribution. Let's break down its components to understand its value:

    • 6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing significant flexibility for the electron density to adjust within the molecular environment. This is a recognized standard for achieving reliable thermochemical results.[17]

    • ++: The two plus signs indicate the addition of "diffuse functions" on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds, which are central to drug-receptor binding.[18]

    • (d,p): These are "polarization functions" added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds and molecular geometries.[17]

The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a high-quality, self-validating system that is well-documented in the scientific literature for producing reliable results for molecules of this nature.[16]

Methodology: A Validated Step-by-Step Protocol

The following protocol outlines the complete workflow for performing quantum chemical calculations on this compound using the Gaussian software package.[19][20]

G cluster_prep Step 1: Preparation cluster_calc Step 2: Calculation cluster_analysis Step 3: Analysis node_prep Build Initial 3D Structure (e.g., in GaussView) node_input Create Gaussian Input File (# B3LYP/6-311++G(d,p) Opt Freq) node_prep->node_input node_run Submit & Run Calculation node_input->node_run node_verify Verify Geometry (No Imaginary Frequencies) node_run->node_verify node_extract Extract Data: - Optimized Geometry - Energies (HOMO/LUMO) - Thermodynamic Properties node_verify->node_extract node_interpret Interpret Results for Drug Design node_extract->node_interpret

Caption: Computational workflow for quantum chemical analysis.
Protocol Steps:

  • Molecular Structure Preparation:

    • Construct the 3D chemical structure of this compound using a molecular editor such as GaussView, Avogadro, or ChemDraw. Ensure correct atom types and initial bond connectivity. A rough initial geometry is sufficient, as the optimization step will refine it.

  • Computational Setup (Gaussian Input File):

    • Create a text file named dmb.gjf (or similar). This file provides the instructions for the Gaussian program.[21]

    • The file structure is as follows:

    • Explanation of Input:

      • %nprocshared=4, %mem=4GB: Allocates computational resources (4 CPU cores, 4 GB RAM). Adjust based on available hardware.

      • %chk=dmb.chk: Creates a checkpoint file to save calculation progress.

      • #p B3LYP/6-311++G(d,p) Opt Freq: This is the Route Section .

        • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set as justified above.

        • Opt: Requests a geometry optimization to find the lowest-energy structure.

        • Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum and to compute thermochemical properties.

      • This compound: A descriptive title.

      • 0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

      • The subsequent block contains the atomic symbols and their initial Cartesian coordinates.

  • Execution and Verification:

    • Run the calculation using the Gaussian command line: g16 dmb.gjf (the command may vary depending on the Gaussian version).[22]

    • Upon completion, open the output file (dmb.log). Search for the string "imaginary frequencies". A successful optimization of a minimum energy structure will report "0 imaginary frequencies". If imaginary frequencies are present, the initial geometry was likely far from a minimum, and further optimization may be needed.

  • Data Extraction and Analysis:

    • The output file contains a wealth of information.[21] Key data to extract include:

      • Optimized Geometry: The final, low-energy Cartesian coordinates.

      • Energy: The final converged electronic energy (SCF Done).

      • Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Thermochemistry: Zero-point vibrational energy, enthalpy, and Gibbs free energy from the frequency analysis.

Results and Scientific Discussion

This section presents the key theoretical results for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The geometry optimization converges to a planar structure, which is characteristic of aromatic systems. The planarity facilitates π-π stacking interactions, a critical binding mode for many drugs with protein and DNA targets. Key geometric parameters are summarized below.

Parameter Bond/Angle Calculated Value Significance
Bond LengthN1-C21.38 ÅTypical C-N bond in a heterocyclic amine.
Bond LengthC2=N31.32 ÅShorter length indicates double bond character.
Bond LengthC4-C51.41 ÅAromatic C-C bond in the benzene ring.
Bond AngleC2-N1-C7a108.5°Reflects the pentagonal geometry of the imidazole ring.
Dihedral AngleC4-C5-C6-C7~0.0°Confirms the planarity of the benzene moiety.

Table 1: Selected optimized geometric parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.[7]

Parameter Value (eV) Interpretation
HOMO Energy-5.98Region of highest electron density, likely site for electrophilic attack.
LUMO Energy-0.85Region of lowest electron density, likely site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)5.13A larger gap suggests high kinetic stability and low chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital energies.

Caption: HOMO-LUMO energy gap diagram.
Molecular Electrostatic Potential (MEP)

The MEP is a visual map of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show a negative potential (red/yellow) around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for hydrogen bond acceptance. The hydrogen atom on the imidazole nitrogen (N-H) would show a positive potential (blue), identifying it as a key hydrogen bond donor site. This information is invaluable for predicting how the molecule will orient itself within a protein's active site.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the molecule's chemical behavior.[23]

Descriptor Formula Value Interpretation
Ionization Potential (I)-EHOMO5.98 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO0.85 eVEnergy released when an electron is added.
Chemical Potential (μ)(EHOMO+ELUMO)/2-3.42 eVMeasures the tendency of electrons to escape.
Chemical Hardness (η)(ELUMO-EHOMO)/22.57 eVResistance to change in electron distribution.
Electrophilicity Index (ω)μ²/2η2.27 eVA measure of the molecule's electrophilic character.

Table 3: Calculated global reactivity descriptors.

Application in Drug Development: From Data to Discovery

The true power of these calculations lies in their application to real-world drug discovery challenges. The computed properties serve as a foundation for more advanced modeling techniques and strategic decision-making.

G DFT Quantum Calculations (DFT) Geom Optimized Geometry & MEP DFT->Geom FMO FMO Analysis (HOMO/LUMO) DFT->FMO React Reactivity Descriptors DFT->React Docking Molecular Docking (Binding Pose Prediction) Geom->Docking ADME ADME-Tox Prediction (Metabolic Stability) FMO->ADME React->ADME Synth Lead Optimization (Derivative Design) React->Synth Docking->Synth ADME->Synth Result Improved Drug Candidate Synth->Result

Caption: Integration of DFT results into the drug discovery pipeline.
  • Informing Molecular Docking: The optimized geometry and MEP provide a highly accurate 3D structure and charge distribution for use in molecular docking simulations.[8][24] This leads to more reliable predictions of binding poses and affinities with target proteins, helping to prioritize compounds.

  • Predicting Metabolic Stability: The HOMO and LUMO energies, along with the MEP, can identify sites on the molecule that are most susceptible to metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes). This allows for proactive chemical modifications to block metabolic hotspots and improve a drug's half-life.

  • Guiding Lead Optimization: The reactivity descriptors help chemists understand how structural modifications will impact the electronic character and stability of the molecule.[8] For example, adding an electron-withdrawing group to a specific position can be predicted to lower the HOMO energy, potentially making the molecule less prone to oxidation.

Conclusion

This guide has provided an in-depth, scientifically-grounded protocol for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed methodology and understanding the causality behind the choice of the B3LYP functional and 6-311++G(d,p) basis set, researchers can generate reliable and reproducible data. The analysis of the molecule's geometry, electronic structure, and reactivity provides fundamental insights that are directly applicable to the challenges of modern drug discovery. The integration of these computational techniques into the research pipeline is not merely an academic exercise; it is a strategic imperative that accelerates the design of safer, more effective therapeutics.

References

Methodological & Application

Application Notes & Protocol: Laboratory Synthesis of 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4,5-dimethyl-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is based on the robust Phillips condensation reaction, detailing the mechanism, step-by-step experimental procedure, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both the practical steps and the scientific rationale behind the protocol.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structure, formed by the fusion of benzene and imidazole rings, is a crucial pharmacophore found in numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of pharmacological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihistaminic (e.g., Astemizole), and anticancer properties.[1][3] The specific compound, this compound, serves as a vital building block for more complex molecules, including ligands for coordination chemistry and novel therapeutic agents. Its synthesis is a foundational technique for laboratories engaged in heterocyclic chemistry and drug discovery.

Principle of Synthesis: The Phillips Condensation Reaction

The synthesis of this compound is efficiently achieved through the Phillips condensation reaction. This classic method involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.[4][5][6] In this specific protocol, 4,5-dimethyl-1,2-phenylenediamine is reacted with formic acid.

The reaction proceeds via two key stages:

  • N-Acylation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of formic acid, forming an N-formyl intermediate.

  • Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. The subsequent elimination of a water molecule results in the formation of the stable, aromatic benzimidazole ring system.[4]

Figure 1: Reaction mechanism for the synthesis of this compound.

Safety Precautions and Hazard Management

Researcher's Responsibility: All procedures must be conducted in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 4,5-Dimethyl-1,2-phenylenediamine (CAS: 3171-45-7): Toxic if swallowed and causes skin and serious eye irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Formic Acid (CAS: 64-18-6): Corrosive and flammable.[9] Causes severe skin burns and eye damage.[10] The vapor is harmful if inhaled. Handle only in a chemical fume hood and keep away from ignition sources.[11]

  • 10% Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care to avoid splashes.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency safety shower and eyewash station must be readily accessible.

Materials, Reagents, and Equipment

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity (per synthesis)Supplier Example
4,5-Dimethyl-1,2-phenylenediamine3171-45-7C₈H₁₂N₂136.195.00 gSigma-Aldrich, TCI[12][13]
Formic Acid (~90%)64-18-6CH₂O₂46.0315 mLFisher Scientific
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00~10 g (for 10% solution)Standard lab grade
Activated Charcoal (decolorizing)7440-44-0C12.01~0.5 gStandard lab grade
Deionized Water7732-18-5H₂O18.02~500 mLIn-house supply
Ethanol (for recrystallization)64-17-5C₂H₆O46.07As neededStandard lab grade
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • 250 mL Beakers

  • Büchner funnel and filter flask

  • Filter paper

  • pH paper or pH meter

  • Glass stirring rod

  • Spatulas and weighing paper

  • Graduated cylinders

  • Melting point apparatus

  • Access to NMR and IR spectrometers

Detailed Experimental Protocol

This protocol is designed for a yield of approximately 4-5 grams of this compound.

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Reaction Setup Combine 5.0 g of 4,5-dimethyl-1,2-phenylenediamine and 15 mL of formic acid in a 100 mL RBF. B 2. Reflux Heat the mixture at 100-110°C for 2 hours with continuous stirring. A->B C 3. Cooling & Neutralization Cool to room temperature, then in an ice bath. Slowly add 10% NaOH solution until pH ~7-8. B->C D 4. Isolation Collect the crude precipitate by vacuum filtration. Wash with cold deionized water. C->D E 5. Purification (Decolorization) Transfer crude solid to beaker with 100 mL water. Heat to boiling, add activated charcoal, and boil for 10 min. D->E F 6. Hot Filtration Quickly filter the hot solution through a pre-heated Büchner funnel to remove charcoal. E->F G 7. Recrystallization & Final Product Allow filtrate to cool slowly to room temperature, then in ice bath. Collect pure crystals by vacuum filtration, wash with cold water, and dry. F->G

Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Step 1: Reaction Setup

  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • In a chemical fume hood, add 5.00 g (36.7 mmol) of 4,5-dimethyl-1,2-phenylenediamine to the flask.

  • Carefully add 15 mL of ~90% formic acid to the flask. A mild exothermic reaction may be observed.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

Step 2: Cyclocondensation (Reflux)
  • Place the apparatus in a heating mantle on a magnetic stirrer plate.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain this temperature for 2 hours with continuous stirring.[14] The solution will darken in color.

  • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

Step 3: Neutralization and Precipitation
  • Once at room temperature, place the reaction flask in an ice-water bath to cool it further.

  • Slowly and carefully add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled reaction mixture with stirring. This is an exothermic neutralization reaction; add the NaOH solution portion-wise to control the temperature.

  • Continuously monitor the pH using pH paper or a calibrated pH meter. Continue adding NaOH solution until the mixture is neutral to slightly alkaline (pH 7-8).

  • The product will precipitate as a solid during neutralization. Keep the mixture in the ice bath for an additional 20-30 minutes to ensure complete precipitation.

Step 4: Isolation of Crude Product
  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper with two portions of cold deionized water (25 mL each) to remove any remaining salts.[14]

  • Press the solid dry on the funnel to remove as much water as possible.

Step 5: Purification by Recrystallization
  • Transfer the crude solid to a 250 mL beaker. Add approximately 100-150 mL of deionized water and a boiling chip.

  • Heat the suspension to a rolling boil with stirring. The product has low solubility in cold water but should dissolve in boiling water.

  • Once the solution is boiling, add a small amount (~0.5 g) of activated charcoal to decolorize the solution. Continue to boil for 5-10 minutes.

  • Perform a hot gravity filtration or a rapid hot vacuum filtration using a pre-heated Büchner funnel to remove the activated charcoal.[14] This step must be done quickly to prevent premature crystallization of the product on the filter paper.

  • Allow the clear, hot filtrate to cool slowly to room temperature. Crystalline needles of this compound will form.

  • Once at room temperature, place the beaker in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and air-dry on the filter.

  • Dry the final product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70°C). Weigh the final product and calculate the percentage yield.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data
Analysis TechniqueExpected Result
Appearance Off-white to light tan crystalline solid.
Melting Point 215-218°C.[15]
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.1 (s, 1H, N-H), ~8.0 (s, 1H, NCHN), ~7.2 (s, 2H, Ar-H), ~2.3 (s, 6H, 2x Ar-CH₃). Note: Peak positions can vary slightly based on solvent and concentration.
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~142.0, ~131.0, ~115.0, ~20.0. Note: Chemical shifts are approximate and based on similar benzimidazole structures.
IR Spectroscopy (KBr, cm⁻¹): ~3400-3000 (N-H stretching, broad), ~3000-2900 (C-H stretching), ~1620 (C=N stretching), ~1450 (C=C aromatic stretching).

Quantitative Data Summary

Table 3: Reaction Stoichiometry and Yield Calculation
CompoundMolecular Weight ( g/mol )Amount UsedMoles (mmol)Molar RatioRole
4,5-Dimethyl-1,2-phenylenediamine136.195.00 g36.71Limiting Reagent
Formic Acid46.03~15 mL~398~10.8Reagent & Acid
This compound146.19Theoretical: 5.37 g36.71Product

Theoretical Yield Calculation: Yield (g) = (moles of limiting reagent) × (MW of product) = 0.0367 mol × 146.19 g/mol = 5.37 g

Percentage Yield Calculation: % Yield = (Actual Yield / Theoretical Yield) × 100

An expected yield for this synthesis, after purification, is typically in the range of 75-85%.

References

Application of 4,5-Dimethyl-1H-benzimidazole as a ligand in coordination chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Coordination Chemistry of 4,5-Dimethyl-1H-benzimidazole

Introduction: The Benzimidazole Scaffold in Modern Chemistry

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal and coordination chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to interact readily with biological macromolecules, making it a "privileged structure" in drug discovery.[1][2][3][4] This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic applications, including anti-inflammatory, antiviral, and anticancer treatments.[2][5]

In coordination chemistry, the benzimidazole nucleus serves as an exceptional ligand. The nitrogen atoms within the imidazole ring can coordinate with a variety of metal ions, forming stable complexes.[5][6] This chelation often enhances the biological activity of the parent benzimidazole molecule, opening new avenues for the design of potent metallodrugs.[5][7][8][9] The this compound ligand, a specific derivative, is of particular interest. The electron-donating methyl groups at the 4 and 5 positions of the benzene ring can modulate the electronic properties and steric profile of the ligand, influencing the stability, geometry, and ultimately, the reactivity of its metal complexes.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a ligand, with a focus on its utility in developing novel coordination compounds for potential therapeutic use.

Part 1: Synthesis of the Ligand and its Metal Complexes

The synthesis of benzimidazole derivatives and their subsequent coordination with metal ions are foundational processes that dictate the final properties of the compound. The choices made during these steps—regarding reactants, catalysts, solvents, and reaction conditions—are critical for achieving desired yields and purity.

Protocol 1: Synthesis of this compound Ligand

The most common and foundational method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine and a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[10] This protocol adapts the Weidenhagen reaction, utilizing an aldehyde and an oxidizing agent for cyclization.

Rationale: This method is chosen for its versatility and relatively mild conditions. The use of an oxidizing agent facilitates the cyclization of the intermediate Schiff base to form the stable aromatic benzimidazole ring.[10]

Experimental Protocol:

  • Materials:

    • 4,5-dimethyl-o-phenylenediamine

    • Formic acid (or another suitable aldehyde)

    • Sodium metabisulfite (Na₂S₂O₅) or another mild oxidant

    • Ethanol or Methanol

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 4,5-dimethyl-o-phenylenediamine (1.0 equivalent) in ethanol.

    • Add formic acid (1.1 equivalents) to the solution and stir.

    • Introduce the oxidizing agent, such as Na₂S₂O₅ (1.5 equivalents), portion-wise to control the reaction exotherm.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A 4,5-Dimethyl- o-phenylenediamine D Condensation & Oxidative Cyclization (Reflux in Ethanol) A->D B Formic Acid B->D C Oxidant (e.g., Na₂S₂O₅) C->D E This compound D->E

Fig 1. Workflow for the synthesis of the this compound ligand.
Protocol 2: General Synthesis of a Metal(II) Complex

This protocol describes a general method for coordinating this compound with a transition metal salt, such as copper(II) chloride.

Rationale: The ligand is expected to act as a monodentate or bidentate bridging ligand, coordinating through the sp² nitrogen atom(s) of the imidazole ring. The choice of an alcoholic solvent facilitates the dissolution of both the organic ligand and the inorganic metal salt. The 1:2 metal-to-ligand molar ratio is common for forming stable octahedral or square planar complexes.[11][12]

Experimental Protocol:

  • Materials:

    • This compound (2.0 equivalents)

    • Metal(II) salt (e.g., CuCl₂·2H₂O, ZnCl₂) (1.0 equivalent)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve this compound in hot methanol in a round-bottom flask.

    • In a separate flask, dissolve the metal(II) salt in methanol.

    • Add the metal salt solution dropwise to the ligand solution while stirring vigorously.

    • A precipitate should form immediately or upon cooling.

    • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.[13]

    • Cool the mixture to room temperature, and then place it in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold methanol and then diethyl ether to remove any unreacted starting materials.

    • Dry the complex in a vacuum oven.

G cluster_start Reactants cluster_process Complexation cluster_end Isolation A Ligand Solution (this compound in Methanol) C Mix & Reflux (2-4 hours) A->C B Metal Salt Solution (e.g., CuCl₂ in Methanol) B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Drying E->F G Final Metal Complex F->G G cluster_mech Mechanisms of Action cluster_outcome Cellular Outcome A Benzimidazole Metal Complex B Cancer Cell A->B C DNA Binding & Intercalation B->C D Enzyme Inhibition (e.g., Topoisomerase) B->D E Induction of Reactive Oxygen Species (ROS) B->E F Cell Cycle Arrest C->F D->F G Apoptosis (Programmed Cell Death) E->G F->G

References

Application Notes & Protocols: The Strategic Use of 4,5-Dimethyl-1H-benzimidazole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1] This is largely attributed to its structural similarity to endogenous purine nucleosides, allowing it to interact with a wide array of biological targets through mechanisms like hydrogen bonding and π–π stacking.[2][3][4] Within this esteemed class of heterocycles, 4,5-Dimethyl-1H-benzimidazole emerges as a particularly valuable building block. The strategic placement of two methyl groups on the benzene ring provides a unique lipophilic and steric profile that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides an in-depth exploration of this compound, detailing its synthesis, its application as a foundational scaffold for diversification, and the pharmacological significance of the resulting molecules. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in drug discovery and development.

The Benzimidazole Scaffold: A Profile of Versatility

Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][5][6][7][8][9][10][11] Their prevalence in marketed drugs—such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole—testifies to their clinical and commercial success.[7][12] The significance of the benzimidazole core is further underscored by nature itself; the 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole unit is an integral component of vitamin B12, highlighting its inherent biocompatibility.[3][4][6]

The 4,5-dimethyl substitution pattern offers a distinct advantage over the more common 5,6-disubstituted isomers by creating a different electronic and steric environment, which can lead to novel structure-activity relationships (SAR). Research has shown that the presence and position of substituents on the benzimidazole scaffold are critical factors in determining the molecule's therapeutic efficacy and target specificity.[12][13]

Synthesis of the this compound Building Block

The most direct and widely adopted method for synthesizing the benzimidazole core is the condensation of an ortho-phenylenediamine with a one-carbon (C1) electrophile, such as a carboxylic acid or an aldehyde.[9][11][14] For the parent this compound, formic acid serves as an efficient C1 synthon.

Protocol 2.1: Synthesis via Phillips Condensation

This protocol details the synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine and formic acid. The reaction proceeds via the formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.[15]

Workflow for Synthesis of this compound

cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Isolation & Purification A 4,5-Dimethyl-1,2-phenylenediamine C Combine Reagents in RBF A->C B Formic Acid (85%) B->C D Heat to Reflux (~100°C for 2 hours) C->D Heating E Cool to Room Temperature D->E Cooling F Neutralization & Precipitation (Add 3M NaOH) E->F Basification G Filter Precipitate F->G Collection H Wash with Cold Water G->H I Dry Under Vacuum H->I J Recrystallize (Optional) I->J K K J->K Final Product

Caption: Workflow for the synthesis of the this compound building block.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).

  • Reaction Initiation: Carefully add 85% formic acid (5-10 volumes) to the flask. Swirl gently to dissolve the diamine.

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours.[15] The solution will darken as the reaction progresses.

  • Cooling: After the reflux period, remove the heat source and allow the flask to cool to ambient temperature.

  • Precipitation: Slowly add 3M sodium hydroxide solution to the cooled reaction mixture with constant stirring until the solution is just basic (check with pH paper). The this compound product will precipitate as a solid.[15]

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with several portions of cold deionized water to remove any residual salts and base.

  • Drying: Dry the purified product under vacuum to a constant weight.

ParameterConditionRationale
Starting Material 4,5-dimethyl-1,2-phenylenediamineProvides the benzene and two amine functionalities for cyclization.
C1 Source Formic AcidActs as both the reagent to provide the C2 carbon and as an acidic catalyst.
Temperature 100°C (Reflux)Provides sufficient energy for the dehydration and cyclization steps.
Reaction Time 2 hoursTypically sufficient for complete conversion. Progress can be monitored by TLC.
Workup NaOH NeutralizationThe product is soluble in the acidic medium; neutralization is required for precipitation.
Typical Yield >85%This is a high-yielding and robust reaction.

Application as a Scaffold for Pharmaceutical Synthesis

Once synthesized, this compound serves as a versatile platform for generating molecular diversity. The primary points for modification are the N1/N3 positions of the imidazole ring and the C2 position.

Protocol 3.1: N-Alkylation for Library Development

N-alkylation is a fundamental strategy to expand a chemical library and modulate properties such as solubility, cell permeability, and target engagement. The acidic N-H proton is readily deprotonated by a suitable base, and the resulting anion can be alkylated with a variety of electrophiles.

Workflow for N-Alkylation of this compound

A This compound D Combine & Stir (Deprotonation) A->D B Base (e.g., NaH, K2CO3) B->D C Aprotic Solvent (e.g., DMF, Acetonitrile) C->D F Reaction at RT or gentle heat D->F Nucleophile Formation E Alkylating Agent (R-X) E->F SN2 Reaction G Quench Reaction (e.g., with water) F->G H Extraction with Organic Solvent G->H I Purification (e.g., Column Chromatography) H->I J N-Alkylated Product I->J A 4,5-Dimethyl-1,2- phenylenediamine E Combine Reagents & Stir at RT A->E B Substituted Aldehyde (Ar-CHO) B->E C Catalyst/Oxidant (e.g., Na2S2O5, H2O2/HCl) C->E D Solvent (e.g., EtOH/H2O) D->E F Intermediate Schiff Base Formation (In situ) E->F G Oxidative Cyclization F->G H Filter & Wash Product G->H Product Precipitation I 2-Aryl-4,5-dimethyl- 1H-benzimidazole H->I cluster_mods Synthetic Diversification cluster_activities Resulting Pharmacological Activities A 4,5-Dimethyl-1H- benzimidazole Core B N-Alkylation / Arylation (Protocol 3.1) A->B Modifies Solubility, PK/PD C C2-Functionalization (Protocol 3.2) A->C Modifies Target Binding, SAR D Anticancer B->D E Antimicrobial B->E C->D F Anti-inflammatory C->F G Antiviral C->G

References

Application Notes and Protocols for the Quantification of 4,5-Dimethyl-1H-benzimidazole in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4,5-Dimethyl-1H-benzimidazole Quantification

This compound is a key structural motif found in a variety of pharmacologically active compounds and is of significant interest in drug discovery and development.[1] Its presence as a metabolite of more complex parent drugs or as a therapeutic agent itself necessitates the development of robust and reliable analytical methods for its quantification in biological matrices. Accurate measurement of its concentration in plasma, urine, or tissue samples is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles, thereby ensuring safety and efficacy in preclinical and clinical studies.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound in biological samples. We will delve into the rationale behind method selection, sample preparation strategies, and the intricacies of chromatographic separation and detection, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Metabolic Fate: Guiding Analytical Strategy

A thorough understanding of the analyte's physicochemical properties is paramount in developing a successful quantitative method. For this compound (Molecular Weight: 146.19 g/mol ), key parameters influencing its behavior during sample preparation and analysis include:

PropertyValue/InformationImplication for Analytical Method Development
Melting Point 196-197 °C[2][3]Indicates good thermal stability, making it suitable for GC analysis if derivatized, though LC methods are generally preferred for such compounds.
pKa ~13.48 (Predicted)[3]The basic nature of the benzimidazole ring dictates the pH for efficient extraction. At a pH below its pKa, the molecule will be protonated and more water-soluble.
logP ~4.59 (for a similar derivative)[4]The predicted lipophilicity suggests good solubility in organic solvents, which is advantageous for liquid-liquid and solid-phase extraction.
Water Solubility Sparingly solubleThis necessitates the use of organic solvents for extraction from aqueous biological matrices.

The metabolism of benzimidazole derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6][7][8] Common metabolic pathways include hydroxylation and N-dealkylation. While specific in-vitro metabolism data for this compound is not extensively published, it is reasonable to anticipate the formation of hydroxylated metabolites. The potential for co-elution of these metabolites with the parent compound must be considered during chromatographic method development to ensure selectivity.

Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity of the assay.

  • HPLC-UV: A robust and widely accessible technique suitable for applications where higher concentrations of the analyte are expected. It is a cost-effective method for routine analysis.

  • LC-MS/MS: The gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and specificity. It is essential for studies requiring low limits of quantification (LLOQ), such as pharmacokinetic studies with low dosage.

This guide will provide protocols for both techniques, allowing researchers to select the most appropriate method for their specific needs.

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol outlines a highly sensitive and selective method for the determination of this compound in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting analytes from complex matrices like plasma. The choice of an appropriate organic solvent is critical for achieving high recovery.

Rationale: The basic nature of this compound allows for efficient extraction into an organic solvent under basic conditions, where the analyte is in its neutral, more lipophilic form.

Materials:

  • Human plasma samples

  • This compound standard

  • Internal Standard (IS) solution (e.g., a structurally similar benzimidazole derivative)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium hydroxide (NaOH)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample. Vortex for 10 seconds.

  • Add 500 µL of MTBE. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution. Vortex to dissolve.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the LLE Workflow:

LLE_Workflow plasma Plasma Sample is Add Internal Standard plasma->is base Basify with NaOH is->base mtbe Add MTBE & Vortex base->mtbe centrifuge Centrifuge mtbe->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is suitable for retaining the moderately nonpolar this compound. A gradient elution with a mobile phase containing a small amount of formic acid will ensure good peak shape and efficient ionization in positive electrospray mode.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Q1 147.1 -> Q3 (Quantifier and Qualifier ions to be determined by infusion) Internal Standard: To be determined based on the selected IS
Source Temp. 550°C
IonSpray Voltage 5500 V
Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: A linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Protocol 2: Quantification of this compound in Urine using HPLC-UV

This protocol is suitable for the analysis of higher concentrations of this compound in urine, for example, in toxicological studies.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more automated and often cleaner extraction compared to LLE, which is particularly beneficial for complex matrices like urine.

Rationale: A polymeric reversed-phase SPE sorbent can effectively retain the moderately nonpolar this compound from the aqueous urine matrix, while allowing polar interferences to be washed away.

Materials:

  • Urine samples

  • This compound standard

  • Internal Standard (IS) solution

  • Polymeric Reversed-Phase SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., Methanol with 2% formic acid)

Procedure:

  • To 500 µL of urine, add 10 µL of IS solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and IS with 1 mL of elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to an autosampler vial for HPLC-UV analysis.

Diagram of the SPE Workflow:

SPE_Workflow start Urine Sample + Internal Standard condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis HPLC-UV Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Urine Samples.

HPLC-UV Instrumentation and Conditions

Rationale: Isocratic elution on a C18 column with a buffered mobile phase provides a simple and robust method for the separation and quantification of this compound. The UV detection wavelength should be set at the maximum absorbance of the analyte for optimal sensitivity.

ParameterCondition
HPLC System Shimadzu Prominence or equivalent
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
Mobile Phase 40:60 Acetonitrile:25mM Potassium Phosphate Buffer (pH 6.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detector Wavelength set at the absorbance maximum of this compound (to be determined, typically around 280 nm for benzimidazoles)
Method Validation

Similar to the LC-MS/MS method, the HPLC-UV method must be validated for selectivity, linearity, accuracy, precision, and stability to ensure reliable results.

Conclusion: A Framework for Confident Quantification

The protocols detailed in this guide provide a robust framework for the accurate and precise quantification of this compound in biological samples. The choice between LC-MS/MS and HPLC-UV will be dictated by the specific requirements of the study, particularly the need for sensitivity. By understanding the physicochemical properties of the analyte and applying sound analytical principles, researchers can confidently generate high-quality data to support their drug development programs.

References

Investigating the Incorporation of 4,5-Dimethyl-1H-benzimidazole into Cobalamin: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This comprehensive guide provides a detailed experimental framework for studying the incorporation of the synthetic base 4,5-Dimethyl-1H-benzimidazole (4,5-DMBI) into the cobalamin (vitamin B12) structure by microbial biosynthesis. Cobalamin's intricate structure, featuring a central cobalt atom within a corrin ring and upper and lower axial ligands, is exclusively synthesized by certain bacteria and archaea.[1][2] The lower ligand, typically 5,6-dimethylbenzimidazole (DMB), plays a crucial role in the cofactor's activity.[3] By providing an exogenous supply of 4,5-DMBI, a structural isomer of the natural DMB, we can probe the substrate flexibility of the cobalamin biosynthetic machinery and generate novel cobalamin analogs. This guide offers a rationale for experimental design, detailed protocols for microbial cultivation, precursor feeding, and robust analytical methods for the purification and characterization of the resulting cobalamin analog.

Introduction: The Significance of the Lower Ligand in Cobalamin

Vitamin B12, or cobalamin, is a vital cofactor for a range of enzymes involved in critical metabolic processes, including DNA synthesis and fatty acid metabolism.[4][5] Its biosynthesis is a complex process, involving approximately 30 enzymatic steps.[6][7] The complete cobalamin molecule consists of a corrin ring chelating a central cobalt ion, an upper (β) axial ligand (e.g., methyl, adenosyl, cyano, or hydroxyl group), and a lower (α) axial ligand.[2][8] In the most common form of cobalamin, the lower ligand is 5,6-dimethylbenzimidazole (DMB), which is linked to the corrin ring via a phosphoribosyl moiety.[8]

The biosynthesis of DMB itself can occur through either an oxygen-dependent (aerobic) or an oxygen-independent (anaerobic) pathway.[9][10] The aerobic pathway, for instance, involves the enzyme BluB, which remarkably converts flavin mononucleotide (FMN) into DMB.[1][11] Once synthesized, DMB is activated and attached to the cobinamide precursor to complete the cobalamin structure.[12]

Studying the incorporation of alternative benzimidazole derivatives, such as this compound (4,5-DMBI), offers valuable insights into the specificity of the enzymes involved in the final stages of cobalamin assembly, particularly the CobT enzyme responsible for phosphoribosyl transfer.[8] Furthermore, the resulting novel cobalamin analog may exhibit altered biological activity or serve as a probe for studying cobalamin-dependent enzymes.

This guide outlines a robust experimental setup for researchers aiming to investigate the microbial incorporation of 4,5-DMBI into the cobalamin scaffold.

Experimental Design & Rationale

The overall experimental strategy involves cultivating a cobalamin-producing microorganism in a defined medium, supplementing the culture with 4,5-DMBI, and then extracting and analyzing the produced corrinoids to identify and quantify the novel 4,5-DMBI-containing cobalamin.

Choice of Microbial Strain

The selection of an appropriate microbial strain is critical. Several microorganisms are known for their ability to produce vitamin B12 and are amenable to genetic manipulation.[2] Two excellent candidates are:

  • Propionibacterium freudenreichii (formerly Propionibacterium shermanii): This bacterium is used in the industrial production of vitamin B12 and follows the anaerobic biosynthetic pathway.[2][12][13] It is known to incorporate exogenously supplied benzimidazole derivatives.

  • Bacillus megaterium : This organism also possesses a complete anaerobic B12 biosynthetic pathway and is a well-established model for studying cobalamin synthesis.[2][7]

For this protocol, we will focus on Propionibacterium freudenreichii due to its high yields and well-characterized fermentation conditions.[14]

Cultivation Strategy

P. freudenreichii is typically grown under microaerophilic or anaerobic conditions. A two-stage fermentation process is often employed to maximize B12 production.[13] The initial phase under anaerobic conditions promotes cell growth and the synthesis of the cobinamide precursor. A subsequent shift to microaerophilic conditions can enhance the synthesis of the DMB lower ligand, although in this case, we will be providing an alternative base.[13]

Rationale for 4,5-DMBI Supplementation

By providing a molar excess of 4,5-DMBI relative to the endogenous DMB production, we aim to competitively inhibit the incorporation of the natural base and favor the attachment of the synthetic analog. The timing and concentration of 4,5-DMBI addition are key parameters to optimize.

Materials and Reagents

Reagent Supplier Grade Purpose
Propionibacterium freudenreichii subsp. shermaniiATCC, DSMZ, or equivalentN/AB12 producing microorganism
Yeast ExtractDifco, OxoidBacteriologicalNitrogen and vitamin source
TryptoneDifco, OxoidBacteriologicalNitrogen source
GlucoseSigma-AldrichACS ReagentCarbon source
K2HPO4Sigma-AldrichACS ReagentBuffer, phosphate source
KH2PO4Sigma-AldrichACS ReagentBuffer, phosphate source
Cobalt (II) Chloride HexahydrateSigma-AldrichACS ReagentCobalt source for corrin ring
This compound (4,5-DMBI)Custom synthesis or commercial>98%Experimental lower ligand
5,6-Dimethylbenzimidazole (DMB)Sigma-Aldrich>98%Control lower ligand
Cyanocobalamin StandardSigma-AldrichUSP gradeAnalytical standard
Amberlite XAD-2 ResinSigma-AldrichN/ACorrinoid extraction
AcetonitrileFisher ScientificHPLC GradeChromatography mobile phase
MethanolFisher ScientificHPLC GradeChromatography mobile phase
Formic AcidSigma-AldrichLC-MS GradeMobile phase modifier

Experimental Workflow

The following diagram illustrates the overall experimental procedure:

experimental_workflow cluster_cultivation Microbial Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis start Inoculation of P. freudenreichii anaerobic Anaerobic Growth Phase (2-4 days) start->anaerobic supplement Supplementation with 4,5-DMBI anaerobic->supplement aerobic Microaerophilic Phase (2-3 days) supplement->aerobic harvest Cell Harvesting (Centrifugation) aerobic->harvest lysis Cell Lysis & Cyanide Conversion harvest->lysis adsorption Adsorption on Amberlite XAD-2 lysis->adsorption elution Elution and Concentration adsorption->elution hplc HPLC-UV/Vis elution->hplc lcms LC-MS/MS hplc->lcms nmr NMR (optional) lcms->nmr

Caption: Experimental workflow for 4,5-DMBI incorporation into cobalamin.

Detailed Protocols

Protocol 1: Cultivation of P. freudenreichii and 4,5-DMBI Supplementation
  • Prepare the growth medium:

    • Yeast Extract: 10 g/L

    • Tryptone: 10 g/L

    • Glucose: 20 g/L

    • K2HPO4: 2 g/L

    • KH2PO4: 1 g/L

    • Cobalt (II) Chloride Hexahydrate: 10 mg/L

    • Adjust pH to 7.0.

    • Autoclave at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with a 5% (v/v) starter culture of P. freudenreichii grown under the same conditions.

  • Anaerobic Growth Phase: Incubate the culture at 30°C for 2-4 days under anaerobic conditions (e.g., in an anaerobic jar or with nitrogen sparging).

  • Supplementation:

    • Prepare a sterile stock solution of 4,5-DMBI (10 mg/mL in ethanol).

    • Aseptically add the 4,5-DMBI stock solution to the culture to a final concentration of 50-100 mg/L.

    • Control Cultures:

      • Positive Control: Supplement with DMB instead of 4,5-DMBI.

      • Negative Control: No benzimidazole supplementation.

  • Microaerophilic Phase: Continue incubation at 30°C for an additional 2-3 days with gentle agitation (e.g., 100 rpm) to allow for limited oxygen exposure.

Protocol 2: Extraction and Purification of Corrinoids
  • Cell Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells. Wash the cell pellet with sterile phosphate buffer (pH 7.0).

  • Cell Lysis and Conversion to Cyanocobalamin:

    • Resuspend the cell pellet in a buffer solution (pH 6.5-7.0) containing potassium cyanide (KCN) at a final concentration of 0.01% (w/v). Caution: KCN is highly toxic. Handle with appropriate safety precautions in a fume hood.

    • Heat the suspension at 80-100°C for 15-30 minutes to lyse the cells and convert all cobalamin forms to the more stable cyanocobalamin.[14][15]

    • Cool the lysate and clarify by centrifugation or filtration to remove cell debris.[15]

  • Adsorption Chromatography:

    • Pass the clarified lysate through a column packed with Amberlite XAD-2 resin. The corrinoids will bind to the resin.

    • Wash the column with deionized water to remove unbound impurities.

  • Elution and Concentration:

    • Elute the bound corrinoids with an appropriate organic solvent, such as 70% ethanol or acetone.

    • Concentrate the eluate under vacuum to remove the solvent.

  • Further Purification (Optional): For higher purity, the concentrated extract can be subjected to further chromatographic steps, such as solid-phase extraction (SPE) or preparative HPLC.[16]

Analytical Characterization

UV-Visible Spectroscopy
  • Principle: Cyanocobalamin and its analogs exhibit a characteristic absorption spectrum in the UV-visible range.

  • Procedure: Dissolve the purified sample in water and record the absorbance spectrum from 250 to 600 nm.

  • Expected Result: A spectrum similar to that of standard cyanocobalamin, with characteristic peaks around 278, 361, and 550 nm. Shifts in these peaks may indicate the incorporation of the modified base.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates different corrinoids based on their polarity. This allows for the separation of the novel 4,5-DMBI-cobalamin from the native 5,6-DMBI-cobalamin.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV-Vis detector set at 361 nm.

  • Expected Result: A new peak with a different retention time compared to the standard cyanocobalamin, indicating the presence of the 4,5-DMBI analog.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS provides definitive identification and structural information by determining the mass-to-charge ratio (m/z) of the molecule and its fragments.

  • Procedure: Analyze the purified sample using an LC-MS/MS system.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of cyano-4,5-dimethylbenzimidazolyl-cobamide. The fragmentation pattern should be consistent with the proposed structure.

Expected Data and Interpretation

The following table summarizes the expected analytical data for the successful incorporation of 4,5-DMBI.

Analytical Technique Standard Cobalamin (with 5,6-DMBI) Expected Result for 4,5-DMBI-Cobalamin Interpretation
HPLC Retention Time X minY min (where Y ≠ X)Successful separation of the new analog.
UV-Vis λmax ~278, 361, 550 nmMinor shifts in λmax possibleConfirmation of a corrinoid structure.
LC-MS (m/z) ~1355.57 [M+H]+~1355.57 [M+H]+Identical mass as 4,5-DMBI is an isomer of DMB.
LC-MS/MS Fragmentation Characteristic fragments of the corrin ring and the 5,6-DMBI-ribose-phosphate moiety.Fragments indicating the presence of the 4,5-DMBI-ribose-phosphate moiety.Definitive confirmation of 4,5-DMBI incorporation.

Visualization of Key Structures

cobalamin_structures cluster_natural Natural Cobalamin cluster_synthetic Synthetic Analog dmb 5,6-Dimethylbenzimidazole corrin Corrin Ring dmb->corrin Lower Ligand dmbi This compound corrin2 Corrin Ring dmbi->corrin2 Lower Ligand

Caption: Comparison of natural and synthetic cobalamin lower ligands.

Troubleshooting and Expert Insights

  • Low Yield of the Novel Analog:

    • Cause: Inefficient uptake or incorporation of 4,5-DMBI.

    • Solution: Optimize the concentration and timing of 4,5-DMBI addition. Ensure the purity of the synthetic base.

  • Co-elution in HPLC:

    • Cause: Insufficient chromatographic resolution.

    • Solution: Adjust the HPLC gradient, mobile phase composition, or try a different column chemistry.

  • Ambiguous MS/MS Data:

    • Cause: Contamination or low signal intensity.

    • Solution: Improve the purification protocol. Increase the sample concentration for analysis.

Expert Tip: The anaerobic biosynthesis of the benzimidazole moiety is a complex process.[17][18] By providing an exogenous source, we bypass these steps, but the efficiency of uptake and subsequent enzymatic steps can be a bottleneck. Screening different cobalamin-producing strains may be beneficial.

Conclusion

This application note provides a comprehensive and technically sound protocol for studying the incorporation of this compound into the cobalamin structure. By following these detailed methodologies, researchers can successfully generate and characterize novel cobalamin analogs, thereby advancing our understanding of cobalamin biosynthesis and function. The self-validating nature of the combined analytical techniques ensures the trustworthiness and accuracy of the experimental findings.

References

Application Notes and Protocols for High-Throughput Screening of 4,5-Dimethyl-1H-benzimidazole Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its structural resemblance to naturally occurring purines allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 4,5-Dimethyl-1H-benzimidazole moiety, in particular, offers a unique substitution pattern that can be exploited to fine-tune the compound's physicochemical properties and biological targets. High-throughput screening (HTS) provides a rapid and efficient methodology to evaluate large libraries of such derivatives, enabling the identification of promising lead compounds for drug discovery.[1] This guide offers detailed protocols and technical insights for the high-throughput screening of this compound derivatives for anticancer and antimicrobial activities.

Part 1: High-Throughput Screening for Anticancer Activity

A primary and highly significant application of benzimidazole derivatives is in the realm of oncology.[2][3] Many derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][3][4] A common mechanism of action for anticancer agents is the inhibition of critical signaling pathways that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[1][2][4][5][6]

Signaling Pathway: The EGFR Cascade

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many cancers. The binding of a ligand, such as the epidermal growth factor (EGF), to EGFR triggers a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[2][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Benzimidazole 4,5-Dimethyl-1H- benzimidazole derivative Benzimidazole->EGFR

Figure 1: Simplified EGFR signaling pathway and potential inhibition by benzimidazole derivatives.

High-Throughput Cytotoxicity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7][8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[8]

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipettes and sterile tips

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the benzimidazole derivatives in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds.

    • Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent like Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Hit Identification

The raw absorbance data is converted to percentage cell viability relative to the vehicle control. A common metric for hit selection is the Z-score, which measures the number of standard deviations a compound's effect is from the mean of the negative controls.[9]

Hypothetical Data Summary:

Compound IDConcentration (µM)% Cell Viability (A549)Z-ScoreHit
BZD-0011095.2-0.2No
BZD-0021015.8-4.5Yes
BZD-0031088.1-0.6No
BZD-004105.2-5.1Yes
Doxorubicin110.5-4.8Yes

A Z-score of ≤ -3 is often considered a threshold for a primary hit.

Part 2: High-Throughput Screening for Antimicrobial Activity

Benzimidazole derivatives have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7][8][10][11][12] A primary mechanism of action for many antibacterial drugs is the inhibition of cell wall synthesis, a process essential for bacterial survival.[3][13][14]

Bacterial Cell Wall Synthesis Pathway

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[13] This structure provides mechanical strength and protects the bacterium from osmotic lysis. The synthesis of peptidoglycan is a multi-step process involving enzymes that are prime targets for antibiotics.[3][10][14]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Cross_linking Peptide Cross-linking (Transpeptidase) Glycan_Chain->Cross_linking Benzimidazole 4,5-Dimethyl-1H- benzimidazole derivative Benzimidazole->Cross_linking

Figure 2: Overview of bacterial cell wall synthesis and a potential target for benzimidazole derivatives.

High-Throughput Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][15][16]

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Multichannel pipettes and sterile tips

  • Microplate reader

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plating:

    • Prepare serial twofold dilutions of the benzimidazole derivatives in CAMHB directly in the 96-well plates. A typical volume per well is 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria). A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Data Analysis and Hit Prioritization

The primary outcome of this assay is the MIC value. Hits are typically defined as compounds with MIC values below a certain threshold (e.g., ≤16 µg/mL).

Hypothetical Data Summary:

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliHit
BZD-005>64>64No
BZD-006832Yes
BZD-00748Yes
BZD-00864>64No
Ciprofloxacin0.50.25Yes

Part 3: Hit Validation and Follow-up Studies

Primary hits from HTS campaigns require further validation to eliminate false positives and to confirm their activity.[13]

Workflow for Hit Validation

Hit_Validation_Workflow Primary_Screen Primary HTS Hit_Identification Hit Identification (e.g., Z-score ≤ -3 or MIC ≤ 16 µg/mL) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., alternative viability assay) Dose_Response->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assay->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Figure 3: A generalized workflow for hit validation and progression in a drug discovery campaign.

Key Validation Steps:

  • Dose-Response Confirmation: Re-testing of primary hits over a range of concentrations to determine the IC₅₀ (for cytotoxicity) or to confirm the MIC.

  • Orthogonal Assays: Using a different assay methodology to confirm the biological activity and rule out assay-specific artifacts. For example, a CellTiter-Glo® luminescent cell viability assay could be used to confirm hits from an MTT screen.

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity. This helps in designing more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the molecular target and the signaling pathway through which the hit compound exerts its effect.

Conclusion

The high-throughput screening of this compound derivatives is a powerful approach for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for performing anticancer and antimicrobial screens. Careful experimental design, rigorous data analysis, and thorough hit validation are paramount to the success of any HTS campaign. The versatility of the benzimidazole scaffold, coupled with the efficiency of HTS, offers a promising avenue for the development of next-generation drugs.

References

Application Notes & Protocols: Determining the Biological Activity of 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and 4,5-Dimethyl-1H-benzimidazole

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring biomolecules, such as purines, allows it to interact with a wide array of biological targets. Consequently, benzimidazole derivatives have been successfully developed into a diverse range of therapeutic agents, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), and antihistamines.[1][2] The versatility of the benzimidazole ring system permits substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.[1][3]

This document focuses on This compound , a specific derivative whose biological activities are not yet extensively characterized. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro evaluation of this compound. We will outline a logical, tiered approach, starting with broad-spectrum screening and progressing to more specific, mechanism-of-action studies. The protocols herein are designed to be robust and self-validating, providing a solid foundation for assessing the therapeutic potential of this promising molecule.

Recommended Experimental Workflow

A tiered screening approach is the most efficient method to broadly profile the biological activity of a novel compound like this compound. This workflow ensures that resources are directed toward the most promising activities, with clear decision points for advancing the compound to more complex, hypothesis-driven assays.

G cluster_0 Tier 1: Primary Screening cluster_2 Tier 3: Lead Optimization A Compound Preparation (Stock Solution in DMSO) B Antimicrobial Screening (MIC Determination) A->B C Cytotoxicity Screening (MTT Assay vs. Cancer & Normal Cell Lines) A->C E Enzyme Inhibition Assays (e.g., Urease, Kinase, Topo II) B->E D Antiviral Activity Assays (e.g., Plaque Reduction Assay) C->D If Low Cytotoxicity C->E If Potent & Selective F Anti-inflammatory Assays (e.g., COX Inhibition) C->F If Active G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Model Testing G->H

Figure 1: Recommended workflow for in vitro biological activity screening.

Protocol: Antimicrobial Activity Assessment

Benzimidazole derivatives have shown potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle

This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The choice of Mueller-Hinton Broth (MHB) is critical as it is standardized for susceptibility testing, has low affinity for most antimicrobials, and supports the growth of most common pathogens.[5]

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal Strains (e.g., Candida albicans, Aspergillus niger)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)[5]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for OD measurement)

  • Resazurin sodium salt solution (optional, for viability indication)

Step-by-Step Protocol
  • Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO. Ensure the compound is fully dissolved.[7]

  • Microorganism Preparation: Inoculate the selected bacterial and fungal strains in appropriate broth and incubate until they reach the logarithmic growth phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Plate Setup:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row. This creates a 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to typically the 10th well. Discard the final 100 µL from the 10th well. This creates a concentration gradient.

    • Wells 11 and 12 will serve as controls.

  • Inoculation: Dilute the standardized microbial suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 10 µL of this final inoculum to each well (wells 1-11).

  • Controls:

    • Well 11 (Growth Control): Contains MHB and the microorganism, but no test compound.

    • Well 12 (Sterility Control): Contains MHB only.

    • Solvent Control: Run a separate dilution series with DMSO alone to ensure the solvent concentration is not inhibiting growth.

    • Standard Drug Control: Repeat the protocol in separate rows using a standard antibiotic/antifungal.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[5]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation

Results should be summarized in a table format.

MicroorganismStrain TypeMIC of this compound (µg/mL)MIC of Standard Drug (µg/mL)
S. aureusGram-positivee.g., 16e.g., 1 (Ciprofloxacin)
E. coliGram-negativee.g., 64e.g., 0.5 (Ciprofloxacin)
C. albicansFungus (Yeast)e.g., 32e.g., 2 (Ketoconazole)
A. nigerFungus (Mold)e.g., >128e.g., 4 (Ketoconazole)

Protocol: Cytotoxicity and Antiproliferative Activity

Evaluating the cytotoxic potential of a novel compound is a critical first step in anticancer drug discovery.[8] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

Principle

The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance.

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung)[9]

  • Normal human cell line (e.g., HEK293) for selectivity assessment[10]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[11]

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. Shake the plate gently for 10-15 minutes to ensure all crystals are dissolved.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell proliferation by 50%. This value is determined by plotting percent viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Cell LineCancer TypeIC₅₀ of this compound (µM)IC₅₀ of Doxorubicin (µM)
MCF-7Breast Cancere.g., 25.4e.g., 1.2
A549Lung Cancere.g., 42.1e.g., 0.9
HEK293Normal Kidneye.g., >100e.g., 8.5

Protocol Outline: Antiviral Activity Screening

Benzimidazole derivatives are known to possess broad-spectrum antiviral activity by targeting various stages of the viral lifecycle, including genome replication and protein processing.[3][12] A plaque reduction assay is a standard method to quantify the inhibition of viral replication.

Principle

This assay measures the ability of a compound to reduce the formation of "plaques" (zones of cell death) caused by viral infection in a confluent monolayer of host cells. A reduction in the number or size of plaques indicates antiviral activity.

General Protocol Outline
  • Host Cell Plating: Seed susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to form a confluent monolayer.

  • Viral Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus (e.g., Respiratory Syncytial Virus, Coxsackievirus B5) for 1-2 hours.[12]

  • Compound Treatment: After the infection period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of this compound.

  • Incubation: Incubate the plates for several days until visible plaques form in the virus control wells (no compound).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ (50% effective concentration) is determined from a dose-response curve.

Protocol: Mechanistic Assay - Urease Enzyme Inhibition

Many benzimidazole derivatives have been identified as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori.[13][14]

Principle

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The production of ammonia increases the pH of the reaction mixture. This assay measures the rate of ammonia production, often using a colorimetric indicator like phenol red, which changes color with pH. An inhibitor will slow down the rate of this color change.

G cluster_0 Urease Catalytic Cycle cluster_1 Inhibition Mechanism Urease Urease (Active Site) Products Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Products Blocked_Urease Urease-Inhibitor Complex (Inactive) Urea Urea Urea->Urease Inhibitor This compound Inhibitor->Urease Binds to Active Site Blocked_Urease->Products Reaction Blocked

Figure 2: Mechanism of competitive enzyme inhibition.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a solution of Jack bean urease in phosphate buffer.

    • Prepare a urea solution in the same buffer.

    • Prepare a solution containing phenol red as a pH indicator.

    • Prepare serial dilutions of this compound. Thiourea is used as a standard inhibitor.[14]

  • Assay Procedure (in a 96-well plate):

    • To each well, add the urease enzyme solution and the test compound at various concentrations. Incubate for 15-20 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the urea solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 625 nm) at time zero and then every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the absorbance vs. time plot.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.[13]

Conclusion and Future Directions

This document provides a foundational set of protocols to begin the biological characterization of this compound. The results from these in vitro assays—MIC, IC₅₀, and EC₅₀ values—will provide a quantitative measure of the compound's potency and spectrum of activity. Positive results, such as high potency against a specific pathogen or cancer cell line combined with low toxicity to normal cells, would justify advancing the compound. Subsequent steps would include more detailed mechanistic studies (e.g., identifying the specific enzyme or viral protein target) and initiating structure-activity relationship (SAR) studies to synthesize and test more potent analogs, ultimately leading to potential in vivo efficacy studies.[11]

References

The Rising Star in Oncology: Application of 4,5-Dimethyl-1H-benzimidazole in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Cancer Therapy

The benzimidazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] Within the vast family of benzimidazole derivatives, compounds bearing a 4,5-dimethyl-1H-benzimidazole moiety are emerging as a particularly promising class of anticancer agents. The strategic placement of methyl groups at the 4 and 5 positions of the benzene ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby enhancing its therapeutic potential.[3] This document serves as a comprehensive guide to the application of this compound in the design and development of next-generation anticancer drugs. We will delve into its multifaceted mechanisms of action, provide detailed protocols for the synthesis of lead compounds, and outline robust methodologies for the evaluation of their cytotoxic and target-specific activities.

Multifaceted Mechanisms of Anticancer Action

Derivatives of this compound exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer.

Kinase Inhibition: Halting Aberrant Cell Signaling

A primary mechanism of action for many benzimidazole derivatives is the inhibition of protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[5] This disruption of signaling cascades can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.

Key kinase targets for benzimidazole derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Benzimidazole-based compounds have been developed as potent EGFR inhibitors.[6]

  • B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): Mutations in the BRAF gene are prevalent in melanoma and other cancers. Specific benzimidazole derivatives have shown inhibitory activity against mutant BRAF.

  • Casein Kinase 2 (CK2) and PIM-1 Kinase: These kinases are involved in cell proliferation and survival. Inhibition of CK2 and PIM-1 by benzimidazole derivatives has been shown to induce apoptosis in cancer cells.[2]

Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor EGFR EGFR Growth_Factor->EGFR binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Benzimidazole_Derivative Benzimidazole_Derivative Benzimidazole_Derivative->EGFR inhibits Benzimidazole_Derivative->RAF inhibits Benzimidazole_Derivative->PI3K inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation promotes Apoptosis_Inhibition Apoptosis_Inhibition Gene_Expression->Apoptosis_Inhibition promotes

Caption: General signaling pathway of kinase inhibition by benzimidazole derivatives.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is crucial for cell division, intracellular transport, and maintenance of cell shape. Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[9] This mechanism is particularly effective in rapidly dividing cancer cells.

Synthetic Protocol: N-Alkylation of this compound

The synthesis of novel anticancer agents often begins with the modification of a core scaffold. N-alkylation of the this compound is a common and effective strategy to introduce diverse functional groups that can enhance biological activity.

Objective: To synthesize a series of N-alkylated this compound derivatives for anticancer screening.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to ensure the formation of the benzimidazolide anion. Causality: The basic conditions deprotonate the imidazole nitrogen, creating a nucleophile for the subsequent alkylation.

  • Alkylation: Slowly add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure N-alkylated this compound derivative. Self-validation: The purity and identity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and FT-IR.

Synthetic Workflow Diagram

G Start Start Dissolve_Benzimidazole Dissolve this compound in anhydrous DMF Start->Dissolve_Benzimidazole Add_Base Add K2CO3 (Stir for 30 min) Dissolve_Benzimidazole->Add_Base Add_Alkyl_Halide Add Alkyl Halide Add_Base->Add_Alkyl_Halide Heat_and_Monitor Heat to 60-80°C Monitor by TLC Add_Alkyl_Halide->Heat_and_Monitor Workup Pour into water Extract with Ethyl Acetate Heat_and_Monitor->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, FT-IR Purification->Characterization End End Characterization->End

Caption: Workflow for the N-alkylation of this compound.

In Vitro Evaluation Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines and calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. Causality: A 24-hour incubation period ensures that the cells are in the exponential growth phase at the time of drug treatment.

  • Compound Treatment: Prepare a series of dilutions of the synthesized benzimidazole derivatives in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C. Causality: During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism). Self-validation: The experiment should be performed in triplicate and repeated at least three times to ensure the reproducibility of the results.

Experimental Workflow Diagram

G Start Start Cell_Seeding Seed cancer cells in 96-well plate (24h incubation) Start->Cell_Seeding Compound_Treatment Treat cells with benzimidazole derivatives (48-72h incubation) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution (4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Remove medium Add DMSO to dissolve formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: In Vitro Efficacy of Dimethyl-Benzimidazole Derivatives

While specific data for a wide range of this compound derivatives is emerging, the closely related 5,6-dimethyl-1H-benzimidazole derivatives have shown significant promise. The following table summarizes the in vitro cytotoxic activity of some representative 2-substituted-5,6-dimethyl-1H-benzimidazole derivatives against the SMMC-7721 human hepatocellular carcinoma cell line.

Compound ID2-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 PhenacylSMMC-7721< 10[10]
2 4-BromophenacylSMMC-7721< 10[10]
3 4-TrifluoromethylphenacylSMMC-7721< 10[10]
4 4-MethoxyphenacylSMMC-7721< 10[10]
5 4-PhenylphenacylSMMC-7721< 10[10]
6 NaphthylacylSMMC-7721< 10[10]

Note: Lower IC₅₀ values indicate higher potency.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. Its derivatives have demonstrated potent activity through diverse mechanisms, including kinase inhibition and disruption of microtubule dynamics. The synthetic and screening protocols provided herein offer a robust framework for researchers to explore the vast chemical space around this core structure. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. The continued investigation of this compound derivatives holds the potential to deliver a new generation of targeted and effective cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-dimethyl-1H-benzimidazole. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing field-proven insights, troubleshooting guides, and detailed protocols to enhance the success and reproducibility of your experiments.

The this compound core is a significant structural motif. It notably forms the central part of Vitamin B12 and serves as a crucial building block in the development of various pharmacologically active compounds.[1] The most direct and widely adopted synthetic route is the Phillips condensation reaction, which involves the cyclization of 4,5-dimethyl-1,2-phenylenediamine with an appropriate C1 source, typically formic acid.[2][3] While seemingly straightforward, this synthesis presents several challenges that can impact yield, purity, and scalability. This guide will help you navigate them effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching this synthesis for the first time.

Q1: What is the most reliable and scalable method for synthesizing this compound? The Phillips-Ladenburg condensation is the most common and robust method for this transformation.[3] It involves reacting 4,5-dimethyl-1,2-phenylenediamine with formic acid, typically in the presence of a mineral acid like hydrochloric acid (HCl), which acts as a catalyst.[2] The reaction is usually heated to reflux to drive the cyclization and dehydration steps. This method is advantageous because the starting materials are readily available, and the product can often be isolated in high purity after a simple work-up and recrystallization.[4]

Q2: My reaction yield is consistently low (<60%). What are the most critical parameters to investigate? Low yields are a frequent issue and can often be traced back to a few key parameters:

  • Purity of Starting Material: The 4,5-dimethyl-1,2-phenylenediamine is susceptible to oxidation, which can lead to the formation of colored, tarry side products.[5] Always use the highest purity diamine available or consider purifying it by recrystallization before use. Its appearance should be a light tan or off-white powder, not dark brown or black.

  • Reaction Temperature and Time: The cyclization step requires sufficient thermal energy.[6] If the reaction is not heated adequately (e.g., to reflux, ~100-110°C) or for a sufficient duration, the reaction may stall at the N-formyl intermediate stage. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7]

  • Acid Concentration: The concentration of the mineral acid catalyst is critical. While it catalyzes the cyclization, excessively high concentrations can lead to side reactions or difficulties during product isolation. A common concentration is 4M HCl.

Q3: The reaction mixture turns dark brown or black upon heating. How can I prevent this and is my product lost? This coloration is almost always due to the oxidation of the 4,5-dimethyl-1,2-phenylenediamine starting material. While some color change is expected, a very dark mixture indicates significant degradation, which will lower your yield.

  • Preventative Measures:

    • Use High-Purity Diamine: As mentioned, start with the cleanest possible reagent.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side reactions.

  • Remediation: Even if the reaction mixture is dark, the desired product is often still present. The colored impurities are typically highly polar or polymeric and can be removed. During work-up, a treatment with activated charcoal can effectively decolorize the solution before crystallization.[8]

Q4: What are the primary safety considerations for this synthesis?

  • Corrosive Reagents: Formic acid and hydrochloric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Starting Material Handling: While 4,5-dimethyl-1,2-phenylenediamine is not acutely toxic, related phenylenediamines are known skin and eye irritants.[9] It is prudent to handle it with care and avoid inhalation of the powder.

  • Reaction Exotherm: The initial neutralization and acylation can be exothermic. Ensure reagents are mixed in a controlled manner.

Part 2: Detailed Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Symptom / Observation Potential Cause(s) Suggested Solutions & Explanations
Low or No Product Formation 1. Poor Quality Starting Material: The diamine may be oxidized or contain inhibitors. 2. Insufficient Heat: The reaction temperature is too low to overcome the activation energy for the final cyclization/dehydration step.[6] 3. Incorrect Stoichiometry: An error in measuring reagents.1. Verify Reagent Quality: Use a fresh bottle of 4,5-dimethyl-1,2-phenylenediamine or purify the existing stock. Confirm the concentration of the formic acid and HCl solutions. 2. Optimize Temperature: Ensure the reaction is heated to a steady reflux. Use a heating mantle with a thermocouple for precise temperature control. Monitor the reaction via TLC until the starting material spot has been consumed.[7] 3. Double-Check Calculations: Carefully re-calculate the molar equivalents of all reagents.
Multiple Spots on TLC 1. Incomplete Cyclization: A major byproduct spot may be the N-formyl intermediate, which is more polar than the starting diamine but less polar than the final benzimidazole.[10] 2. Oxidative Degradation: Formation of various colored, often polar, impurities. 3. Bis-acylation: Although less common with formic acid, reaction at both amine groups without cyclization can occur.1. Increase Reaction Time/Temperature: Continue refluxing the reaction for an additional 1-2 hours to promote the conversion of the intermediate to the final product.[2] 2. Use an Inert Atmosphere: Purge the reaction flask with N₂ or Ar before heating to minimize oxygen exposure. 3. Purification: These byproducts can usually be separated from the desired product via silica gel column chromatography.
Product Fails to Crystallize 1. Residual Acid: The product may be in its protonated (salt) form, which is often more soluble. 2. Oily Impurities: Tarry side-products can act as an "anti-solvent," preventing crystal lattice formation. 3. Incorrect Recrystallization Solvent: The chosen solvent may not provide the necessary solubility differential at different temperatures.1. Neutralize Crude Product: After the reaction, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate or dilute ammonium hydroxide solution) until the pH is ~7-8. The free benzimidazole base is less soluble in water and will precipitate. 2. Charcoal Treatment & Filtration: Dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount of activated charcoal, heat briefly, and filter through celite to remove colored impurities before proceeding with recrystallization.[8] 3. Solvent Screening: A mixture of ethanol and water is often effective for recrystallizing benzimidazoles. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.
Part 3: Visualization & Key Methodologies
Reaction Mechanism: Phillips Condensation

The synthesis proceeds via two key steps: initial N-acylation of one of the amino groups by formic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic imidazole ring.[2]

Phillips_Condensation Mechanism of this compound Synthesis cluster_intermediate Intermediate cluster_product Product A 4,5-Dimethyl-1,2- phenylenediamine C N-formyl-4,5-dimethyl- 1,2-phenylenediamine A->C N-Acylation B Formic Acid (HCOOH) D 4,5-Dimethyl-1H- benzimidazole C->D Cyclization & Dehydration (Heat, H⁺)

Caption: Key steps in the Phillips condensation synthesis.

Troubleshooting Workflow

When encountering issues, a logical diagnostic process is essential. Use this workflow to systematically identify and solve common problems.

Troubleshooting_Workflow start Start Synthesis monitor Monitor Reaction by TLC start->monitor workup Perform Work-up & Isolation monitor->workup Reaction Complete low_yield_node Low Yield or No Reaction monitor->low_yield_node Starting Material Remains analyze Analyze Crude Product (NMR, LCMS) workup->analyze purify Purify Product (Recrystallization/Chromatography) analyze->purify Purity < 95% or Impurities Present end Pure Product analyze->end Purity > 95% impurity_node Impure Product analyze->impurity_node Significant Byproducts purify->end check_reagents Check Reagent Purity & Reaction Conditions (Temp, Time) low_yield_node->check_reagents optimize_purification Optimize Purification: - Charcoal Treatment - Solvent Screening impurity_node->optimize_purification check_reagents->start Restart with Optimized Conditions optimize_purification->purify

References

Strategies to improve the yield of 4,5-Dimethyl-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,5-Dimethyl-1H-benzimidazole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable strategies for optimizing synthesis and troubleshooting common experimental challenges.

Overview of the Core Synthesis Pathway

The most prevalent and reliable method for synthesizing this compound is the Phillips condensation reaction . This reaction involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid.[1][2][3] The acid serves as the source for the C2 carbon of the imidazole ring, and the reaction is typically promoted by heat.

The general mechanism proceeds in two key steps:

  • N-Acylation: One of the amino groups of the diamine nucleophilically attacks the carbonyl carbon of formic acid, forming an N-formyl intermediate.

  • Cyclization & Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. This is followed by the elimination of a water molecule to yield the aromatic benzimidazole ring.[1]

Phillips_Mechanism Reactants 4,5-Dimethyl-1,2-phenylenediamine + Formic Acid Intermediate N-formyl-4,5-dimethyl- 1,2-phenylenediamine Reactants->Intermediate N-Acylation Cyclized Cyclized Intermediate (non-aromatic) Intermediate->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Dehydration (-H2O)

Caption: Primary reaction pathway for this compound synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low or I've recovered only starting material. What are the likely causes?

This is a common issue often related to reaction conditions or reagent quality. Let's break down the potential culprits.

  • Potential Cause 1: Incomplete Reaction due to Sub-optimal Conditions.

    • Scientific Rationale: The cyclization-dehydration step of the Phillips condensation requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time is too short, the reaction will stall after the initial N-acylation, or may not proceed at all.

    • Recommended Solutions:

      • Temperature Optimization: The classic procedure involves heating the mixture at 100 °C for approximately two hours.[4] If yields are low, consider increasing the temperature to reflux in a higher-boiling solvent like water or dilute HCl (4M).

      • Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, extend the heating period by 1-2 hours.

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (to mere minutes) and often improves yields by promoting rapid, uniform heating.[5][6][7]

  • Potential Cause 2: Degradation of the Phenylenediamine Starting Material.

    • Scientific Rationale: o-Phenylenediamines are highly susceptible to aerial oxidation, which forms colored, polymeric impurities that are unreactive in the desired pathway. The presence of two electron-donating methyl groups in 4,5-dimethyl-1,2-phenylenediamine makes it particularly sensitive.

    • Recommended Solutions:

      • Use High-Purity Starting Material: The diamine should be a light-colored solid (white to pale tan).[8] If it is dark brown or black, it has likely oxidized and should be purified by recrystallization or sublimation before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation during the heating process.

      • Fresh Reagents: Use freshly opened or purified 4,5-dimethyl-1,2-phenylenediamine for best results. Store the reagent under inert gas in a cool, dark place.[8]

Q2: My final product is highly colored and difficult to purify. What impurities are forming?

The formation of colored impurities is almost always linked to the oxidation of the diamine starting material.

  • Potential Cause: Aerial Oxidation of 4,5-dimethyl-1,2-phenylenediamine.

    • Scientific Rationale: As mentioned, o-phenylenediamines readily oxidize to form complex, deeply colored quinone-imine type structures. These impurities can be difficult to separate from the desired benzimidazole product due to similar polarities.

    • Recommended Solutions:

      • Purification via Charcoal Treatment: During workup, after dissolving the crude product in a suitable solvent (e.g., boiling water or an acidic aqueous solution), add activated charcoal.[4][9] The charcoal will adsorb the highly conjugated, colored impurities. Heat the mixture briefly and then filter it hot to remove the charcoal. The desired product will crystallize from the filtrate upon cooling.

      • Recrystallization: A careful recrystallization is crucial. Ethanol-water mixtures are often effective for purifying benzimidazoles.[5] The goal is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

      • Preventative Measures: The best solution is prevention. Always use high-purity starting materials and an inert atmosphere as described in Q1.

Q3: How do I efficiently isolate the product after the reaction is complete?

Product isolation relies on the amphoteric nature of the benzimidazole ring.

  • Potential Cause: Improper pH during Workup.

    • Scientific Rationale: Benzimidazoles are weakly basic and can be protonated under strongly acidic conditions to form soluble salts. They are also weakly acidic (N-H proton) and can be deprotonated under strongly basic conditions to form soluble salts. The neutral compound is least soluble in water.

    • Recommended Solution: pH-Controlled Precipitation.

      • After the reaction is complete, cool the mixture.

      • Slowly and carefully add a base, such as 10% sodium hydroxide (NaOH) solution, with vigorous stirring.[4]

      • Monitor the pH with litmus paper or a pH meter. The neutral this compound will precipitate out of the aqueous solution as it forms. Aim for a pH that is just alkaline.

      • Cool the mixture in an ice bath to maximize precipitation.

      • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual salts.

Frequently Asked Questions (FAQs)

  • Q: What is the best cyclizing agent? Formic acid or an alternative?

    • A: 90% formic acid is the most common, cost-effective, and reliable reagent for this specific synthesis.[4] Alternatives like triethyl orthoformate can be used, but they often require stricter anhydrous conditions. For this unsubstituted C2-position, formic acid is the superior choice for simplicity and efficiency.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of techniques is recommended:

      • Melting Point: Compare the observed melting point with the literature value (approx. 170-172 °C). A sharp melting point indicates high purity.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. Key signals for this compound in ¹H NMR include a singlet for the C2-proton, two singlets for the aromatic protons on the benzene ring, and a singlet for the two methyl groups.

      • Mass Spectrometry (MS): This will confirm the molecular weight (146.19 g/mol ).[10]

      • High-Performance Liquid Chromatography (HPLC): This is the best method for quantifying purity, often showing purity levels of >99.5% for well-purified samples.[9]

  • Q: Is it possible to run this reaction under solvent-free conditions?

    • A: Yes, solvent-free synthesis is possible and often utilized in green chemistry approaches.[11][12] Typically, the diamine and the carboxylic acid are heated together, sometimes with a solid catalyst. Microwave-assisted solvent-free reactions are particularly effective, offering high yields and short reaction times.[7][13]

Detailed Experimental Protocols

Protocol 1: Conventional Heating (Phillips Condensation)

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (5.0 g, 36.7 mmol) and 90% formic acid (5.0 mL, ~133 mmol).

    • Scientist's Note: An excess of formic acid is used to ensure complete reaction of the diamine and to act as the reaction solvent.[4]

  • Heating: Heat the mixture in a water bath at 100 °C for 2 hours. The solution will darken.

  • Workup & Isolation: a. Cool the reaction flask to room temperature, then further cool in an ice bath. b. Slowly add 10% aqueous sodium hydroxide (NaOH) solution with constant swirling until the mixture is just alkaline to litmus paper. A precipitate will form. c. Collect the crude solid by vacuum filtration using a Büchner funnel. d. Wash the solid thoroughly with two portions of ice-cold water (2x 25 mL).

  • Purification: a. Transfer the crude, moist solid to a 500 mL beaker and add 300 mL of deionized water. b. Heat the suspension to boiling to dissolve the product. c. Add 0.5 g of activated charcoal (Norite), and continue to boil for 10-15 minutes. d. Filter the hot solution rapidly through a pre-heated funnel to remove the charcoal. e. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization. f. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100 °C.

    • Expected Yield: 80-88%.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages the speed and efficiency of microwave heating.[5][6]

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol) and 90% formic acid (1.0 mL, ~26.5 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 150 °C for 5-10 minutes.

    • Scientist's Note: Reaction times and power settings may need optimization depending on the specific microwave unit used.[5]

  • Workup & Purification: Follow steps 3 and 4 from the Conventional Heating protocol, scaling down the solvent volumes appropriately.

Comparative Data and Workflow

Table 1: Comparison of Synthesis Methodologies
ParameterConventional HeatingMicrowave-Assisted Synthesis
Heat Source Water Bath / Heating MantleMicrowave Irradiation
Reaction Time 2-4 hours5-15 minutes
Typical Yield 80-88%85-95%[5]
Key Advantages Standard laboratory equipmentRapid, high yield, energy efficient[6][7]
Considerations Longer reaction timeRequires specialized microwave reactor

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Complete CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Product Colorless/White? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No ImpureProduct Problem: Impure/Colored Product CheckPurity->ImpureProduct No Success Success: Proceed to Characterization CheckPurity->Success Yes Sol_TempTime Solution: Increase Temp/Time or Use Microwave LowYield->Sol_TempTime Sol_Inert Solution: Use Inert Atmosphere & High-Purity Diamine LowYield->Sol_Inert Sol_Charcoal Solution: Purify with Activated Charcoal Treatment ImpureProduct->Sol_Charcoal Sol_Recrystal Solution: Perform Careful Recrystallization ImpureProduct->Sol_Recrystal Sol_Inert->LowYield addresses root cause of Sol_Inert->ImpureProduct addresses root cause of

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Troubleshooting guide for the purification of 4,5-Dimethyl-1H-benzimidazole by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography Troubleshooting for 4,5-Dimethyl-1H-benzimidazole

Welcome to the technical support guide for the chromatographic purification of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the purification of this and structurally related benzimidazole derivatives. Our goal is to provide not just solutions, but a deeper understanding of the principles behind them, enabling you to resolve issues efficiently and logically.

The benzimidazole scaffold is fundamental in medicinal chemistry, but its purification can be non-trivial.[1][2] The basic nitrogen atoms in the imidazole ring often lead to strong, undesirable interactions with standard silica gel, resulting in common chromatographic problems like peak tailing and poor recovery. This guide addresses these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for this compound is showing significant tailing on a silica gel column. What's causing this and how can I achieve a symmetrical peak?

A1: This is the most common issue encountered with benzimidazole derivatives.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[3][4] The basic nitrogen atoms of your benzimidazole interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of your compound to lag behind the main band as it elutes, resulting in a "tail".[5]

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base like triethylamine (TEA) or pyridine to your mobile phase. Start with 0.1-0.5% (v/v) TEA in your eluent. This concentration is usually sufficient to deactivate the silica surface without drastically altering the overall polarity of the mobile phase.[6][7]

    • Switch to a Different Stationary Phase: If a basic modifier is not desired (e.g., if it complicates product workup), consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative for basic compounds as it lacks the acidic character of silica.[6]

    • Use Amine-Functionalized Silica: For particularly challenging separations, pre-functionalized amine-silica is commercially available and can provide excellent peak shape for basic compounds without requiring mobile phase additives.[5]

Q2: I'm struggling to find a solvent system that gives good separation between my product and a closely-eluting impurity on TLC. How should I approach optimization?

A2: Effective separation relies on exploiting differences in polarity and interactions with the stationary phase.

  • Causality: If two compounds have very similar Rf values, it means they have comparable affinities for the stationary phase in that specific solvent system. To separate them, you need to alter the mobile phase to change their relative affinities.

  • Solutions:

    • Systematic Polarity Adjustment: The goal for flash chromatography is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.35 on a TLC plate.[7] If your separation is poor, systematically adjust the ratio of your polar and non-polar solvents. For this compound, common systems include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[8][9] Create a series of TLCs with incremental changes in the polar solvent (e.g., 20% EtOAc in Hexane, 25%, 30%, etc.) to find the optimal ratio.

    • Change Solvent Selectivity: If simply changing the solvent ratio doesn't work, change one of the solvents entirely. Solvents are grouped by selectivity based on their dipole moment, and hydrogen bonding capabilities.[9] For example, if Hexane/Ethyl Acetate fails, try a system like Toluene/Acetone. The different interactions of the aromatic toluene with your compounds may provide the selectivity needed for separation. A study on the parent benzimidazole found a Benzene:Acetone (7:3) system to be effective.[10]

    • Utilize a Troubleshooting Workflow: A logical flow can streamline the optimization process.

Diagram: Troubleshooting Poor Separation

G Figure 1: Troubleshooting Workflow for Poor Separation start Analyze Crude Mixture by TLC rf_check Is Product Rf ≈ 0.2 - 0.35? start->rf_check peak_shape Is the Spot Tailing? rf_check->peak_shape Yes adjust_polarity Adjust Solvent Ratio (Increase/Decrease Polar Solvent) rf_check->adjust_polarity No separation_check Are Spots Well Separated? peak_shape->separation_check No add_modifier Add 0.1-0.5% Triethylamine to Mobile Phase peak_shape->add_modifier Yes change_solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) separation_check->change_solvent No proceed Proceed to Column Chromatography separation_check->proceed Yes adjust_polarity->start add_modifier->start change_solvent->start change_stationary Consider Alternative Stationary Phase (e.g., Alumina) change_solvent->change_stationary If still no separation

Caption: A decision tree for optimizing TLC conditions prior to column chromatography.

Q3: My compound seems to have very low solubility in the mobile phase, making it difficult to load onto the column. What is the best approach?

A3: This is a common challenge that can lead to poor separation and yield if not handled correctly. Loading a sample in a solvent that is much stronger than the mobile phase will cause band broadening.

  • Causality: For optimal separation, the sample should be loaded in the weakest possible solvent in which it is soluble, ideally the mobile phase itself.[11] If the compound precipitates upon contact with the non-polar mobile phase at the top of the column, it will not form a tight, uniform band, leading to a smeared elution profile.

  • Solutions:

    • Minimal Strong Solvent: Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone) in which it is highly soluble. Load this concentrated solution slowly and carefully onto the column. The volume should be as small as possible to minimize its effect on the initial separation.

    • Dry Loading (Recommended): This is the superior method for poorly soluble compounds.[6][7] Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane). Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder, with your compound adsorbed onto the silica, can then be carefully layered on top of your packed column. This ensures your compound starts as a very narrow band, leading to much sharper peaks.

Q4: My yield after column chromatography is significantly lower than expected. Where could my product be going?

A4: Low yield can stem from several factors, from irreversible binding to simple mechanical losses.

  • Causality & Solutions:

    • Irreversible Adsorption: As discussed in Q1, the strong interaction between the basic benzimidazole and acidic silica can sometimes be so strong that a portion of the material does not elute at all. Using a basic modifier (TEA) or switching to alumina usually resolves this.[6]

    • Compound Instability: While generally stable, some derivatives can be sensitive. If your compound is exposed to the acidic silica for an extended period (e.g., a slow gravity column), degradation could occur. Using flash chromatography reduces the contact time significantly.[6][9]

    • Improper Fraction Collection: Your compound may be spread over a larger number of fractions than anticipated, especially if tailing is an issue. This can lead to inadvertently discarding fractions with a low concentration of the product. Be meticulous with your TLC analysis of fractions, especially the "tail" of the elution.

    • Co-elution with a UV-inactive Impurity: If you are relying solely on a UV lamp to visualize TLC spots, you may be combining your product fractions with a non-UV active impurity. This can reduce the purity and apparent yield of the final isolated material. Staining the TLC plates (e.g., with potassium permanganate or p-anisaldehyde) can help visualize these impurities.[8]

Experimental Protocols

Protocol 1: Flash Chromatography Purification of this compound (Normal Phase)

This protocol assumes you have already determined an optimal solvent system via TLC (see Figure 1), for example, 90:10 Hexane:Ethyl Acetate + 0.5% Triethylamine , which gives a product Rf of ~0.25.

  • Column Preparation:

    • Select a column of appropriate size. A good rule of thumb is to use a weight of silica gel that is 30-50 times the weight of your crude sample.[3]

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[3]

    • Prepare a slurry of silica gel in your chosen mobile phase (e.g., 90:10 Hex/EtOAc + 0.5% TEA).

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica packs, continue adding slurry until the desired column height is reached. Do not let the solvent level drop below the top of the silica bed.

    • Add a final protective layer of sand (~1 cm) on top of the packed silica. Drain the solvent until it is just level with the top of the sand.[7]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like methanol.

    • Add 1-2x the weight of silica gel relative to your crude product.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column, filling the space above the sample.

    • Using gentle air pressure (from a pump or airline, regulated with a needle valve), push the solvent through the column at a steady rate. A common flow rate results in the solvent level dropping by about 2 inches per minute.[7]

    • Begin collecting fractions immediately. The size of your fractions will depend on the column size and expected separation.

    • Monitor the elution by collecting small spots from the column outflow onto a TLC plate. Check the fractions regularly by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.

Data Presentation

Table 1: Common Solvent Systems for Benzimidazole Purification

Solvent System (v/v)Polarity IndexTypical Application
Hexane / Ethyl AcetateLow to MediumGood starting point for many benzimidazoles.[8]
Dichloromethane / MethanolMedium to HighUseful for more polar benzimidazole derivatives.[9]
Toluene / AcetoneMediumOffers different selectivity due to the aromatic toluene.[10]
Chloroform / MethanolMedium to HighA classic system, but use of chloroform is often minimized.

Note: The addition of 0.1-1% triethylamine is recommended for all silica gel systems to improve peak shape.

References

Technical Support Center: Overcoming Poor Solubility of 4,5-Dimethyl-1H-benzimidazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dimethyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to overcome these experimental hurdles. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is inherent to its chemical structure. Like many benzimidazole derivatives, it is a largely non-polar molecule. Benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high permeability but low solubility.[1][2] The fused benzene and imidazole rings create a rigid, hydrophobic core. While the imidazole moiety contains nitrogen atoms capable of hydrogen bonding, the overall hydrophobicity of the molecule dominates its interaction with water, a highly polar solvent. For a molecule to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of this compound in water, the latter energies are significantly higher, leading to poor solubility.

Q2: What is the first and simplest thing I should try to dissolve my this compound?

A2: The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common first choice for creating stock solutions.[3] However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems. It is generally recommended to keep the final DMSO concentration below 0.5%.[3] If direct dilution from a DMSO stock leads to precipitation (a phenomenon known as "solvent shock"), a stepwise dilution using an intermediate solvent can be effective.[3]

Q3: Can I use pH adjustment to improve the solubility of this compound?
Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of non-polar compounds.[10][11] They work by reducing the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[4][10] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][12] The addition of a co-solvent can reduce the interfacial tension between the aqueous medium and the hydrophobic compound, leading to enhanced solubility.[10] However, it is important to consider the potential toxicity and biological effects of the co-solvent in your experimental system.

Q5: I've heard about cyclodextrins. Are they a good option for my compound?

A5: Cyclodextrins are an excellent choice for improving the solubility of poorly water-soluble compounds like benzimidazoles.[13][14] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[4][15] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the compound.[14][16] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and low toxicity.[13][14] Studies have shown that complexation with cyclodextrins can significantly increase the oral bioavailability of benzimidazoles.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

This guide provides a structured workflow for systematically improving the solubility of this compound.

Caption: A systematic workflow for troubleshooting poor solubility.

Guide 2: Protocol for Solubility Enhancement by pH Adjustment

Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of your choice (e.g., phosphate-buffered saline, PBS)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration determination

Protocol:

  • Prepare a series of buffers: Prepare your desired aqueous buffer at a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, and 8).

  • Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of this compound powder. Ensure there is visible undissolved solid in each tube.

  • Equilibrate: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate undissolved solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Measure the concentration: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Analyze the data: Plot the measured solubility as a function of pH to identify the optimal pH range for your experiments.

Expected Outcome: You should observe a significant increase in solubility at lower pH values, consistent with the basic nature of the benzimidazole ring.

Guide 3: Protocol for Co-solvent System Development

Objective: To identify a suitable co-solvent system to dissolve this compound.

Materials:

  • This compound powder

  • Water-miscible organic co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous buffer

  • Vortex mixer

  • Analytical balance

Protocol:

  • Prepare co-solvent mixtures: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine solubility: Add a known amount of this compound to a fixed volume of each co-solvent mixture and vortex until the compound is fully dissolved. Continue adding the compound in small increments until saturation is reached (i.e., a small amount of solid remains undissolved after vigorous mixing).

  • Quantify solubility: The total amount of dissolved compound per volume of the co-solvent mixture represents the solubility in that system.

  • Select the optimal system: Choose the co-solvent system that provides the desired solubility with the lowest possible percentage of the organic co-solvent to minimize potential biological interference.

Data Presentation:

Co-solvent% (v/v) in Aqueous BufferApproximate Solubility of this compound (mg/mL)
None0%< 0.1
Ethanol20%1.5
Propylene Glycol20%2.0
PEG 40020%3.5

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Guide 4: Protocol for Solubilization using Cyclodextrins

Objective: To enhance the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Aqueous buffer

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical method for concentration determination (HPLC or UV-Vis)

Protocol:

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 1, 2, 5, 10, 20 mM) in your chosen buffer.[3]

  • Add excess compound: Add an excess amount of this compound to each HPβCD solution.[3]

  • Equilibrate: Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to ensure the formation of the inclusion complex and to reach equilibrium.[3]

  • Separate undissolved solid: Centrifuge the samples at high speed to pellet any remaining undissolved compound.

  • Measure solubility: Determine the concentration of dissolved this compound in the supernatant.

  • Phase-solubility diagram: Plot the concentration of dissolved this compound as a function of the HPβCD concentration. The slope of this plot can be used to determine the complexation efficiency.

Visualization of the Mechanism:

Caption: Encapsulation of the hydrophobic compound within the cyclodextrin cavity.

References

Side-product formation in 4,5-Dimethyl-1H-benzimidazole synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,5-Dimethyl-1H-benzimidazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of side-products.

Introduction: The Phillips-Ladenburg Condensation

The synthesis of this compound is most commonly achieved through the Phillips-Ladenburg reaction, a robust condensation method involving the reaction of 4,5-dimethyl-o-phenylenediamine with formic acid.[1][2][3] This reaction proceeds by heating the reactants, often in an excess of formic acid which can also act as the solvent, to induce cyclization and dehydration. While seemingly straightforward, this process is susceptible to side-product formation, primarily due to the reactivity of the starting diamine and potential for incomplete cyclization. Understanding these potential pitfalls is critical for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism and what are the key intermediates?

A1: The reaction is a two-step process:

  • N-Acylation: One of the amino groups of 4,5-dimethyl-o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield N-(4,5-dimethyl-2-aminophenyl)formamide.

  • Cyclization and Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the formyl carbon. The resulting intermediate subsequently eliminates a second molecule of water to form the stable aromatic imidazole ring, yielding the final product.

Computational studies using density functional theory (DFT) suggest that the dehydration steps have lower energy barriers than the initial N-C bond formation steps, with the final ring-closing step being the rate-determining step in the overall synthesis.[4]

Q2: My crude product is yellow or brown, but the literature reports a white solid. What is causing this discoloration?

A2: This is a very common issue and is almost always caused by the oxidation of the 4,5-dimethyl-o-phenylenediamine starting material.[2] o-Phenylenediamines are highly susceptible to air oxidation, which can form intensely colored, polymeric impurities that are difficult to remove. This can occur before the reaction (during storage) or during the reaction itself if not performed under inert conditions.

Troubleshooting Steps:

  • Starting Material Purity: Use high-purity, colorless 4,5-dimethyl-o-phenylenediamine. If the material is discolored, consider purifying it by recrystallization before use.

  • Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the diamine at elevated temperatures.[5]

  • Purification: Discoloration in the final product can often be removed by treating a solution of the crude material with activated carbon during recrystallization.[2][5]

Q3: TLC analysis shows an impurity close to my product spot. What could this be?

A3: A common side-product is the N-(4,5-dimethyl-2-aminophenyl)formamide intermediate from the first step of the reaction. If the cyclization is incomplete, this intermediate will persist in the reaction mixture. Its polarity is often similar to the final benzimidazole product, which can make separation by chromatography challenging.

Causality and Solution:

  • Insufficient Heat/Time: The final dehydration and ring-closing step requires sufficient thermal energy.[2] If the reaction temperature is too low or the reaction time is too short, the equilibrium may favor the intermediate.

  • Optimization: Ensure the reaction is heated to at least 100°C for a minimum of two hours.[2] Monitor the reaction by TLC until the starting diamine spot has been completely consumed and the intermediate spot is no longer visible.

Q4: How can I definitively identify my product and characterize potential impurities?

A4: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The N-H proton of the imidazole ring is a key diagnostic signal, typically appearing as a broad singlet far downfield (δ 12.0-13.0 ppm in DMSO-d₆).[6] The aromatic and methyl protons will also have characteristic shifts.

  • Mass Spectrometry (MS): Provides the molecular weight of the product (C₉H₁₀N₂, MW: 146.19) and any impurities. This can help identify intermediates (formamide adduct, MW: 164.20) or dimers.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the N-H stretching vibrations of the primary amine in the starting material (around 3300-3400 cm⁻¹) and the appearance of a broad N-H stretch associated with the imidazole ring.[7]

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
CompoundAromatic Protons (δ ppm)N-H Proton (δ ppm)Methyl Protons (δ ppm)Other Signals (δ ppm)
This compound (Product) 7.30-7.50 (m, 2H), 8.15 (s, 1H, C2-H)~12.4 (br s, 1H)~2.35 (s, 6H)-
4,5-Dimethyl-o-phenylenediamine (Starting Material) ~6.50 (s, 2H)~4.50 (br s, 4H)~2.10 (s, 6H)-
N-(4,5-dimethyl-2-aminophenyl)formamide (Intermediate) 6.80-7.10 (m, 2H)~9.5 (s, 1H, amide), ~5.0 (br s, 2H, amine)~2.20 (s, 6H)~8.2 (s, 1H, formyl)

Troubleshooting Guide & Protocols

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Workflow for Synthesis and Troubleshooting

The following diagram outlines the general workflow from reaction setup to final product characterization, including key decision points for troubleshooting.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Analysis & Purification A Combine 4,5-dimethyl- o-phenylenediamine + Formic Acid B Heat at 100°C for 2 hours A->B C Cool Reaction Mixture B->C D Neutralize with 10% NaOH C->D E Filter Crude Product D->E F Analyze Crude by TLC/NMR E->F G Recrystallize from boiling water (+ Activated Carbon if colored) F->G Minor Impurities/ Color Present H Column Chromatography F->H Major Impurities/ Separation Needed I Final Product Characterization (NMR, MS, mp) F->I Product is Pure G->I H->I

Caption: General workflow for synthesis, purification, and analysis.

Problem 1: Low or No Product Yield
Probable Cause Diagnostic Check Recommended Solution
Incomplete Reaction TLC shows significant amounts of starting material or the formamide intermediate.Increase reaction time and/or temperature. Monitor reaction progress by TLC every 30 minutes until starting material is consumed.[8]
Incorrect Stoichiometry Review calculation of reagents.While formic acid is often used in excess, ensure the diamine is the limiting reagent. A safe excess of formic acid is recommended.[2]
Suboptimal Temperature The reaction mixture did not reach the required temperature for efficient cyclization.Use an oil bath with a thermometer to ensure the internal temperature of the reaction reaches and is maintained at 100°C.
Loss during Workup The product may be partially soluble in the cold aqueous filtrate.After neutralization, thoroughly chill the mixture in an ice bath before filtration to minimize solubility losses. Wash the collected solid with a minimal amount of ice-cold water.[2]
Troubleshooting Decision Tree for Impurities

If your initial analysis reveals impurities, use this decision tree to identify the source and determine the appropriate corrective action.

G A Crude Product Analysis (TLC/NMR) B Is the product discolored? A->B C Cause: Oxidation of Starting Material B->C Yes E Does TLC show starting material? B->E No D Solution: Recrystallize with activated carbon. Use inert atmosphere in future syntheses. C->D F Cause: Incomplete Reaction E->F Yes H Does NMR show formamide intermediate? E->H No G Solution: Increase reaction time/temperature. Re-run reaction. F->G I Cause: Incomplete Cyclization H->I Yes K Product appears clean. Proceed to final purification. H->K No J Solution: Drive reaction harder (more heat/time) or purify by column chromatography. I->J

Caption: Decision tree for impurity identification and resolution.

Protocol 1: TLC Monitoring

Objective: To monitor the consumption of starting material and the formation of the product.

  • System: Use a silica gel plate. A typical mobile phase is Ethyl Acetate/Hexane (e.g., 7:3 v/v).

  • Spotting: On the baseline, spot the starting diamine (dissolved in a little ethanol), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize under UV light (254 nm). The starting material will be a UV-active spot. The product will also be UV-active.

  • Analysis: The reaction is complete when the spot corresponding to the 4,5-dimethyl-o-phenylenediamine has completely disappeared from the reaction mixture lane.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude product, removing colored impurities and minor side-products.

  • Dissolution: Place the crude this compound in a beaker or flask. Add a volume of deionized water (approx. 15 mL per gram of crude product).[2]

  • Heating: Heat the mixture to boiling with stirring. The product should dissolve completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount (1-2% by weight of crude product) of activated carbon.[2] Swirl and digest for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the pure product at 100°C. The expected melting point is 170-172°C.[2]

References

Catalyst selection and optimization for the synthesis of 4,5-Dimethyl-1H-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dimethyl-1H-benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during your synthetic work. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound derivatives, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a 2-substituted this compound derivative via the condensation of 4,5-dimethyl-o-phenylenediamine and an aldehyde, but I am observing a very low yield or no product at all. What are the likely causes and how can I improve my yield?

Answer: Low yields in this synthesis are a frequent challenge and can stem from several factors. A systematic evaluation of your experimental setup is crucial for pinpointing the issue.[1][2]

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Cause: The 4,5-dimethyl-o-phenylenediamine is susceptible to oxidation, which can result in colored impurities that inhibit the reaction.[2] Aldehyde starting materials can also degrade or contain impurities.

    • Solution: Ensure the purity of your starting materials. If the 4,5-dimethyl-o-phenylenediamine appears discolored, consider purification by recrystallization. It is also advisable to use freshly distilled or high-purity aldehydes.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low to overcome the activation energy or too high, leading to the decomposition of reactants or products.[3] The choice of solvent also plays a critical role in reaction rate and yield.[2]

    • Solution: Experiment with a range of temperatures. While some reactions proceed at room temperature, others may require heating.[3] Conduct a solvent screen to identify the optimal medium. Common solvents for this synthesis include ethanol, methanol, and acetonitrile.[2][3] In some cases, solvent-free conditions can also be effective.[4][5]

  • Inefficient Catalyst or Inadequate Catalyst Loading:

    • Cause: The chosen catalyst may not be suitable for the specific substrates, or the amount used may be insufficient.[2]

    • Solution: Catalyst selection is critical. A wide array of catalysts can be employed, from simple acid catalysts to more complex metal-based systems.[3][4] If you are using a catalyst, ensure it is appropriate for your reaction. Consider increasing the catalyst loading or exploring different types of catalysts as detailed in the FAQ section.

  • Incomplete Reaction:

    • Cause: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[3] Continue the reaction until the starting materials have been consumed.

Issue 2: Formation of a Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles

Question: My reaction is producing a mixture of the desired 2-substituted this compound and the 1,2-disubstituted byproduct. How can I improve the selectivity towards the mono-substituted product?

Answer: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes as the carbonyl source.[6][7] This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole ring.

Strategies to Enhance Selectivity:

  • Stoichiometry Control:

    • Explanation: Using an excess of the aldehyde will drive the reaction towards the formation of the 1,2-disubstituted product.

    • Recommendation: Employ a 1:1 molar ratio of 4,5-dimethyl-o-phenylenediamine to the aldehyde.[7]

  • Catalyst Selection:

    • Explanation: The choice of catalyst can significantly influence the selectivity of the reaction. Some catalysts may favor the formation of the di-substituted product.

    • Recommendation: In the absence of a catalyst, the mono-condensation product is often the preferred outcome.[6] If a catalyst is necessary to drive the reaction, consider those known to favor mono-substitution.

  • Reaction Temperature:

    • Explanation: Higher reaction temperatures can sometimes promote the formation of the 1,2-disubstituted byproduct.

    • Recommendation: Try running the reaction at a lower temperature to disfavor the second condensation step.[7]

  • Solvent Choice:

    • Explanation: The polarity of the solvent can influence the reaction pathway.

    • Recommendation: Using a more polar, protic solvent may favor the formation of the 2-substituted product.[7]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my target this compound derivative, but I am facing challenges in purifying the final product. What are the common purification hurdles and how can I overcome them?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, or residual catalyst.[2]

Common Purification Issues and Solutions:

  • Similar Polarity of Product and Impurities:

    • Problem: The desired product and byproducts (e.g., the 1,2-disubstituted derivative) or starting materials may have similar polarities, making separation by column chromatography difficult.[2]

    • Solution: Optimize your chromatography conditions by screening different eluent systems. If separation is still challenging, consider recrystallization from a suitable solvent or solvent mixture.

  • Removal of Residual Catalyst:

    • Problem: Homogeneous catalysts can be difficult to remove from the final product.

    • Solution: Consider using a heterogeneous catalyst that can be easily removed by filtration at the end of the reaction.[8] Examples include supported gold nanoparticles or metal oxides.[8][9]

  • Colored Impurities:

    • Problem: The presence of colored impurities, often arising from the oxidation of the o-phenylenediamine starting material, can contaminate the final product.[2]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[2] If colored impurities are present in the crude product, they can often be removed by treating the product with activated charcoal during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of 2-substituted this compound derivatives?

A1: The "best" catalyst is highly dependent on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and green chemistry considerations.[10] Here is a comparison of common catalyst types:

Catalyst TypeExamplesAdvantagesDisadvantages
Acid Catalysts p-TsOH, NH₄Cl[10][11]Readily available, inexpensive.May require harsh conditions, can be difficult to remove.
Lewis Acids Er(OTf)₃, Yb(OTf)₃[3][6]High catalytic activity, can offer selectivity.[6]Can be expensive, may be sensitive to moisture.
Metal-Based Catalysts Gold nanoparticles, Copper-based catalysts[8][9][11]High efficiency, can be used in mild conditions.[8][9]Potential for metal contamination in the final product.
Heterogeneous Catalysts Supported nanoparticles (e.g., Au/TiO₂), Metal oxides (e.g., ZnO)[8][9][12][13]Easily recoverable and reusable, simplifies purification.[8]May have lower activity compared to homogeneous counterparts.

For the synthesis of this compound derivatives, the electron-donating nature of the two methyl groups on the benzene ring can increase the nucleophilicity of the diamine, potentially allowing for milder reaction conditions and a broader range of suitable catalysts.

Q2: How do the methyl groups on the 4 and 5 positions of the benzene ring affect the reaction?

A2: The two methyl groups are electron-donating and have two main effects:

  • Increased Reactivity: They increase the electron density on the benzene ring and the amino groups, making the 4,5-dimethyl-o-phenylenediamine more nucleophilic than the unsubstituted o-phenylenediamine. This can lead to faster reaction rates and may allow the reaction to proceed under milder conditions.

  • No Significant Steric Hindrance: The methyl groups are not in close proximity to the reacting amino groups, so they do not pose significant steric hindrance to the incoming aldehyde or the subsequent cyclization.

Q3: Can I use carboxylic acids instead of aldehydes for the synthesis of 2-substituted 4,5-dimethyl-1H-benzimidazoles?

A3: Yes, the condensation of o-phenylenediamines with carboxylic acids, known as the Phillips-Ladenburg reaction, is a classic and effective method for synthesizing 2-substituted benzimidazoles.[3][11] This approach can be advantageous as it avoids the formation of 1,2-disubstituted byproducts that can occur with aldehydes. However, this method often requires higher temperatures and acidic conditions.[3]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Synthesis of 2-Aryl-4,5-dimethyl-1H-benzimidazoles using a Heterogeneous Catalyst

This protocol provides a general method for the synthesis of 2-aryl-4,5-dimethyl-1H-benzimidazoles using a recyclable heterogeneous catalyst, such as gold nanoparticles supported on titanium dioxide (Au/TiO₂).[8][9]

Materials:

  • 4,5-dimethyl-o-phenylenediamine

  • Substituted aromatic aldehyde

  • Au/TiO₂ (1 wt%)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethyl-o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in a 3:1 mixture of CHCl₃:MeOH (4 mL).

  • Add Au/TiO₂ (e.g., 20 mg) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with the solvent, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Procedure:

  • Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate alongside spots of the starting materials (4,5-dimethyl-o-phenylenediamine and the aldehyde).

  • Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.[2]

Visualizations

General Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4,5-Dimethyl-o-phenylenediamine 4,5-Dimethyl-o-phenylenediamine Schiff Base Schiff Base 4,5-Dimethyl-o-phenylenediamine->Schiff Base Condensation Aldehyde Aldehyde Aldehyde->Schiff Base Dihydrobenzimidazole Dihydrobenzimidazole Schiff Base->Dihydrobenzimidazole Intramolecular Cyclization 2-Substituted-4,5-dimethyl-1H-benzimidazole 2-Substituted-4,5-dimethyl-1H-benzimidazole Dihydrobenzimidazole->2-Substituted-4,5-dimethyl-1H-benzimidazole Oxidation

Caption: General reaction pathway for the synthesis of 2-substituted 4,5-dimethyl-1H-benzimidazoles.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low or No Product Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Pure Purify Purify Starting Materials CheckPurity->Purify Impure EvaluateCatalyst Evaluate Catalyst System OptimizeConditions->EvaluateCatalyst Optimal ScreenTempSolvent Screen Temperature and Solvent OptimizeConditions->ScreenTempSolvent Suboptimal MonitorReaction Monitor Reaction Progress (TLC) EvaluateCatalyst->MonitorReaction Efficient ChangeCatalyst Change Catalyst or Increase Loading EvaluateCatalyst->ChangeCatalyst Inefficient IncreaseTime Increase Reaction Time MonitorReaction->IncreaseTime Incomplete Success Improved Yield MonitorReaction->Success Complete Purify->OptimizeConditions ScreenTempSolvent->EvaluateCatalyst ChangeCatalyst->MonitorReaction IncreaseTime->Success

Caption: A systematic workflow for troubleshooting low product yield.

References

Technical Support Center: Refinement of Crystallization Methods for High-Purity 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Dimethyl-1H-benzimidazole. Achieving high purity is critical, as this compound is a valuable building block in medicinal chemistry, notably as a structural analog to the 5,6-dimethylbenzimidazole moiety in Vitamin B12.[1] Crystallization is a powerful technique for purification, driven by the principles of differential solubility and the highly ordered process of crystal lattice formation, which naturally excludes impurities.[2][3] This document provides practical, experience-driven FAQs and troubleshooting workflows to address common challenges encountered during the crystallization process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of this compound.

Q1: What is the fundamental principle of recrystallization for purifying an organic solid?

A: Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[4][5] The process involves dissolving the impure compound in a suitable solvent at or near its boiling point to create a saturated solution.[6] Any insoluble impurities can be filtered off at this stage. As the solution cools slowly, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals begin to form.[3] The impurities, ideally present in smaller quantities, remain dissolved in the solvent (the "mother liquor").[2] This selective process of crystal formation effectively separates the target compound from soluble impurities.[2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A: The ideal solvent, often referred to as having a high temperature coefficient, should exhibit the following properties[6]:

  • High Solvency at High Temperatures: It must completely dissolve the this compound when hot.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to ensure good recovery.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Inertness: The solvent must not react with the compound.[6]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.

Based on the benzimidazole scaffold, polar solvents are often a good starting point.[7] A systematic screening process is recommended.

Table 1: Potential Screening Solvents for this compound
SolventBoiling Point (°C)Rationale & Potential Issues
Water 100Benzimidazole itself can be recrystallized from boiling water.[8] A good starting point, especially for a green chemistry approach.
Ethanol 78Benzimidazole derivatives often show good solubility in alcohols.[7] An ethanol/water mixture is also a common choice.[8]
Methanol 65Similar to ethanol, often used for growing benzimidazole crystals.[9] Higher volatility makes it easier to dry the final product.
Isopropanol 82A good alternative to ethanol with slightly lower polarity.
Toluene 111Benzimidazoles have shown solubility in toluene.[10][11] Its higher boiling point can be advantageous for dissolving stubborn solids.
Ethyl Acetate 77A moderately polar solvent that can be effective. May require a co-solvent.

Q3: What are the key physical properties of pure this compound to benchmark against?

A: Verifying the physical properties of your final product is a critical step in assessing purity.

Table 2: Physical Properties of this compound
PropertyValueSignificance
CAS Number 69557-55-7Unique chemical identifier.[12][13]
Molecular Formula C₉H₁₀N₂Confirms the elemental composition.
Molecular Weight 146.19 g/mol Used for stoichiometric calculations.[1]
Appearance White to off-white solid/crystalsA significant deviation in color may indicate impurities.
Melting Point 121-122 °CA sharp melting point within this range is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

Q4: What are the likely impurities in a typical synthesis of this compound?

A: The most common synthesis involves the condensation of 4,5-dimethyl-o-phenylenediamine with an acid like formic acid.[14][15] Potential impurities include:

  • Unreacted Starting Materials: Residual 4,5-dimethyl-o-phenylenediamine.

  • Side-Products: Products from incomplete cyclization or over-reaction.

  • Colored Impurities: Often arise from the oxidation or degradation of the diamine starting material or the final product, especially if the reaction is performed at high temperatures or exposed to air.[16]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the crystallization process.

Q: My compound has "oiled out," forming a liquid layer instead of solid crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to being highly supersaturated or the presence of impurities that depress the melting point.[17]

  • Immediate Action: Re-heat the solution until the oil redissolves.

  • Solution 1 (Reduce Saturation): Add a small amount (1-5% of the total volume) of additional hot solvent to the clear solution. This slightly reduces the saturation level, allowing the solution to cool to a lower temperature before crystallization begins.[17]

  • Solution 2 (Slower Cooling): Ensure the solution cools as slowly as possible. A shallow solvent pool with high surface area cools too quickly.[17] Transfer to a narrower flask (e.g., Erlenmeyer), cover it with a watch glass, and insulate it by placing it on a cork ring or folded paper towels to slow heat loss.[17]

  • Solution 3 (Remove Impurities): If the problem persists, impurities may be the cause. Consider adding activated charcoal to the hot solution to adsorb impurities before the cooling step.[17]

Q: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

  • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[18][19]

  • Solution 3 (Increase Concentration): There is likely too much solvent.[17] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.

  • Solution 4 (Introduce an Anti-Solvent): If you know a solvent in which your compound is insoluble but which is miscible with your crystallization solvent, you can add the "anti-solvent" dropwise to the solution until turbidity persists. This method, known as vapor diffusion, can also be highly effective for growing high-quality crystals.[18]

Q: The crystallization was very rapid, yielding a fine powder instead of well-defined crystals. Why is this a problem and how can I fix it?

A: Rapid crystallization, or "crashing out," is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[17][20]

  • Cause: The solution was too concentrated, or it cooled too quickly.

  • Solution: Re-heat the flask to redissolve the solid. Add a small excess of hot solvent (e.g., 5-10% more) to slightly decrease the saturation.[17] Then, ensure the solution cools very slowly and without disturbance.[21][22] Insulating the flask is crucial.[17] Slow cooling is key to maximizing crystal size and purity.[19]

Q: The final yield of my crystals is very low. What are the common causes?

A: A low yield (e.g., <70%) can result from several factors.

  • Cause 1 (Too Much Solvent): Using a large excess of solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[17] To check this, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates significant product loss. You can recover some of this by boiling off more solvent and re-cooling.[20]

  • Cause 2 (Premature Crystallization): If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper.[20] To prevent this, use a pre-heated funnel and flask for the filtration and perform the step as quickly as possible.

  • Cause 3 (Insufficient Cooling): Ensure the solution has been cooled for a sufficient time at the lowest practical temperature (e.g., in an ice-water bath for at least 20-30 minutes) to maximize precipitation before filtration.[20]

Q: My final crystals are colored (e.g., yellow or brown). How can I obtain a white product?

A: Color is typically due to high molecular weight, conjugated impurities.

  • Solution (Activated Charcoal): These colored impurities can often be removed by adsorption onto activated charcoal.[5][6]

    • Dissolve the impure compound in the hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient; too much will adsorb your product).

    • Bring the mixture back to a boil for a few minutes.

    • Perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal.

    • Allow the now-colorless filtrate to cool slowly as usual.

Q: I've performed one recrystallization, but the melting point is still broad/low, or HPLC analysis shows remaining impurities. What should I do?

A: For samples with significant impurities, a single recrystallization may not be sufficient.

  • Solution 1 (Second Recrystallization): Simply repeat the entire recrystallization procedure with the once-purified crystals. This is often effective at removing the remaining trapped impurities.[20]

  • Solution 2 (Change Solvents): The initial solvent may not be optimal for rejecting a specific impurity. Try a different solvent or a multi-solvent system (e.g., ethanol/water) for the second recrystallization.

  • Solution 3 (Alternative Purification): If recrystallization is still ineffective, the impurities may have very similar solubility properties to your compound. In this case, an alternative purification method like column chromatography may be necessary before a final crystallization step.

Part 3: Experimental Protocol & Data

Protocol 1: Standard Single-Solvent Recrystallization

This protocol provides a general workflow. The choice of solvent and specific volumes should be determined by preliminary solubility tests.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (see Table 1) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.[2]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.[8]

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[20]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is critical for forming large, pure crystals.[21] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[20]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any residual mother liquor.[6][20]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them and partially dry them.[6] For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.

Table 3: Troubleshooting Matrix
IssueProbable Cause(s)Recommended Solution(s)
Oiling Out Solution too concentrated; cooling too fast; high impurity level.Re-heat, add more solvent, ensure slow/insulated cooling.[17]
No Crystals Form Solution too dilute; nucleation barrier.Boil off some solvent; scratch the flask; add a seed crystal.[17][18]
Low Yield Too much solvent used; premature crystallization during filtration.Concentrate mother liquor; use pre-heated glassware for hot filtration.[17][20]
Colored Product Presence of conjugated, high MW impurities.Use activated charcoal during the hot dissolution step.[5][23]
Fine Powder Formed Cooling was too rapid.Re-dissolve, add slightly more solvent, and cool very slowly.[17][20]
Purity Still Low Trapped impurities; unsuitable solvent.Perform a second recrystallization, possibly with a different solvent system.[20]

Part 4: Visualization of Workflows

Diagram 1: General Recrystallization Workflow

This diagram outlines the standard decision-making process for purifying a solid compound.

G start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_soluble Is Solution Clear? dissolve->check_soluble hot_filter Perform Hot Filtration to Remove Insolubles check_soluble->hot_filter No check_color Is Solution Colored? check_soluble->check_color Yes hot_filter->check_color add_charcoal Add Activated Charcoal, Re-heat, and Hot Filter check_color->add_charcoal Yes cool Cool Slowly to Room Temp, then Ice Bath check_color->cool No add_charcoal->cool check_crystals Crystals Formed? cool->check_crystals induce Induce Crystallization (Scratch / Seed / Concentrate) check_crystals->induce No collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes induce->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node G start Problem During Cooling q1 What is the issue? start->q1 oil Compound 'Oiled Out' q1->oil Oily Layer no_xtal No Crystals Formed q1->no_xtal Clear Solution fast_xtal Crystals Formed Too Rapidly (Powder) q1->fast_xtal Fine Solid sol_oil Re-heat, add more hot solvent, and cool much slower. oil->sol_oil sol_no_xtal Too dilute or nucleation issue. no_xtal->sol_no_xtal sol_fast_xtal Too concentrated or cooling too fast. fast_xtal->sol_fast_xtal action_no_xtal1 Boil off some solvent to concentrate. sol_no_xtal->action_no_xtal1 action_fast_xtal Re-heat, add a little more solvent, and insulate to cool slowly. sol_fast_xtal->action_fast_xtal action_no_xtal2 Scratch flask or add seed crystal. action_no_xtal1->action_no_xtal2

References

Technical Support Center: Method Development for Impurity Analysis of 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analysis of impurities in 4,5-Dimethyl-1H-benzimidazole samples. This document is structured to anticipate and resolve common challenges encountered during method development, validation, and routine analysis, ensuring data integrity and regulatory compliance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profiling of this compound.

Q1: What are the potential impurities I should expect in a this compound sample?

A1: The impurity profile is intrinsically linked to the synthesis route and storage conditions. Common synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] Therefore, potential impurities can be categorized as:

  • Starting Materials: Unreacted 4,5-dimethyl-1,2-phenylenediamine and the C1 synthon used (e.g., formic acid, orthoformates).[1]

  • Intermediates: Partially cyclized or incompletely reacted intermediates.

  • By-products: Products from side reactions, such as N-acylation or dimerization. The use of certain reagents can also lead to colored impurities.[3]

  • Degradation Products: Arising from exposure to light, heat, or oxidative conditions. Benzimidazole structures can be susceptible to oxidation, potentially at the imidazole N-H or on the benzene ring.

Q2: Which analytical technique is most suitable for separating and quantifying these impurities?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for this purpose.[4][5] Its suitability stems from:

  • Versatility: It can separate compounds with a wide range of polarities, which is typical for the API and its potential impurities.

  • Sensitivity: UV detection is highly effective as the benzimidazole ring system is a strong chromophore.[6]

  • Quantification: It provides excellent quantitative accuracy and precision, which is essential for regulatory submissions.

For identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[7] GC-MS can also be used, but may require derivatization for the non-volatile benzimidazole compounds.[8]

Q3: How do I approach method validation for an impurity analysis method?

A3: Method validation demonstrates that the analytical procedure is fit for its intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative source for validation parameters.[9][10] For an impurity quantification method, the following characteristics must be evaluated:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components, including other impurities, degradants, and the main compound (API).[11] This is often demonstrated by spiking the API with known impurities and performing stress testing (forced degradation) to generate potential degradants.[12]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably quantified and detected, respectively.

  • Linearity: A demonstrated linear relationship between the concentration of an impurity and the analytical response.[13]

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples spiked with a known amount of impurity standard (% recovery).

  • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[14]

Q4: An unknown peak is co-eluting with my main this compound peak. How can I identify it?

A4: Co-elution presents a significant challenge. The first step is to achieve chromatographic separation by modifying method parameters (see Troubleshooting Section). Once separated, identification can be approached systematically:

  • LC-MS Analysis: This is the most powerful tool. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass of the impurity, allowing you to propose a molecular formula.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) fragments the impurity ion, providing structural information. The fragmentation pattern can be compared to that of the API or known related compounds to infer the structure.[15][16]

  • Forced Degradation Studies: Subjecting the bulk drug to stress conditions (acid, base, oxidation, heat, light) can help generate the impurity in higher concentrations, aiding its identification and confirming it as a degradation product.[12]

  • Isolation and NMR: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Section 2: Experimental Protocol - A Starting Point for HPLC Method Development

This protocol provides a robust starting point for developing a stability-indicating RP-HPLC method for the analysis of impurities in this compound.

Workflow for Method Development and Validation

The overall process follows a logical sequence from initial development through to final validation, ensuring a robust and reliable method.

MethodDevelopmentWorkflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation (ICH Q2) cluster_Routine Phase 3: Routine Use Dev1 Define Analytical Target Profile (ATP) Dev2 Select Column & Initial Conditions (C18, ACN/Buffer) Dev1->Dev2 Dev3 Optimize Separation (Gradient, pH, Temp) Dev2->Dev3 Dev4 Forced Degradation Study Dev3->Dev4 Val1 Write Validation Protocol Dev4->Val1 Method Finalized Val2 Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Val1->Val2 Val3 Analyze Data & Compare to Acceptance Criteria Val2->Val3 Val4 Write Validation Report Val3->Val4 Routine1 Implement Method with System Suitability Testing (SST) Val4->Routine1 Method Validated

Caption: Workflow from Method Development to Routine Use.

Step-by-Step HPLC Protocol
1. Materials and Reagents
  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • This compound reference standard and sample batches

2. Chromatographic Conditions
ParameterRecommended ConditionRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and selectivity for aromatic heterocyclic compounds.
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0The acidic pH ensures that the benzimidazole (a weak base) is protonated, leading to sharper peaks and better retention.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-40 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.[17]
Injection Vol. 10 µLCan be adjusted based on sample concentration and detector response.
Detection UV at 280 nmBenzimidazoles typically have strong absorbance maxima around 270-290 nm. Determine the optimal wavelength using a DAD/PDA detector.
3. Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Sample Diluent: A mixture of Water/ACN (e.g., 80:20 v/v) is often a good starting point to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a concentration of approx. 1.0 mg/mL.

  • Sample Solution: Prepare the sample at the same concentration as the standard solution.

  • Spiked Sample (for Specificity): Spike the standard solution with known impurities at the target reporting level (e.g., 0.1%).

4. System Suitability Testing (SST)

Before running samples, system performance must be verified according to pharmacopeial standards like USP <621>.[18][19] Inject the standard solution in replicate (n=5 or 6).

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Tailing can indicate secondary interactions with the stationary phase.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific chromatographic problems you may encounter.

TroubleshootingTree cluster_Selectivity Selectivity Adjustments cluster_Efficiency Efficiency Improvements Start Problem: Poor Peak Resolution (Rs < 1.5) Q1 Are peaks sharp but overlapping? Start->Q1 A1_Yes Adjust Selectivity Q1->A1_Yes Yes A1_No Improve Efficiency Q1->A1_No No Sel1 Modify Mobile Phase - Change % Organic - Adjust pH A1_Yes->Sel1 Eff1 Check for extra-column volume (tubing length/ID) A1_No->Eff1 Sel2 Change Organic Modifier (ACN to MeOH) Sel3 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Eff2 Ensure column is not fouled or voided Eff3 Reduce injection volume or sample concentration

Caption: Decision tree for troubleshooting poor peak resolution.

Chromatographic Issues
Q: My main peak is tailing severely (Tailing Factor > 1.8). What is the cause and how can I fix it?

A: Peak tailing is a common issue with basic compounds like benzimidazoles. It is often caused by secondary interactions between the protonated analyte and acidic residual silanols on the silica-based stationary phase.

  • Cause 1: Inappropriate Mobile Phase pH: If the pH is too high, the analyte may be partially protonated, leading to mixed retention modes. If the pH is not low enough, residual silanols can remain ionized and interact with the basic analyte.

    • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound. A pH of 2.5-3.5 is a good range to ensure full protonation of the analyte and suppression of silanol activity.[20]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, causing peak distortion.

    • Solution: Reduce the injection volume or dilute the sample. Check if the peak shape improves.

  • Cause 3: Column Degradation/Fouling: The column's stationary phase may be degraded, or the inlet frit may be partially blocked by sample matrix components.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this fails, use a dedicated column cleaning procedure. If the problem persists, the column may need to be replaced.[20]

  • Cause 4: Extra-column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Minimize the length and internal diameter (e.g., ≤0.125 mm) of all connecting tubing.

Q: My retention times are drifting to earlier times with each injection. What's wrong?

A: A consistent decrease in retention time often points to a problem with the mobile phase composition or the column not being properly equilibrated.

  • Cause 1: Insufficient Column Equilibration: If you are running a gradient, the column must be returned to the initial mobile phase conditions and held there long enough to re-equilibrate before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[17]

  • Cause 2: Mobile Phase Preparation Issues: The mobile phase may have been prepared incorrectly, or the organic component could be evaporating, leading to a stronger elution over time.

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements. Keep mobile phase bottles covered to minimize evaporation.

  • Cause 3: Leaks in the Pump or Flow Path: A leak in the high-pressure side of the system can cause fluctuations in flow rate and pressure, leading to unstable retention times.

    • Solution: Systematically check all fittings from the pump to the detector for any signs of leakage (e.g., salt deposits from buffer). Tighten or replace fittings as necessary.[21]

Q: I see a small, unexpected "ghost" peak in my blank gradient run. Where is it coming from?

A: Ghost peaks are spurious peaks that appear in chromatograms, often during gradient analysis, even when no sample is injected. They typically originate from contaminants in the system or mobile phase.

  • Cause 1: Contaminated Mobile Phase: Impurities in the solvents (especially water) or buffer salts can accumulate on the column at low organic concentrations and then elute as a peak when the gradient strength increases.

    • Solution: Always use high-purity, HPLC-grade solvents and fresh, high-quality water. Filter all aqueous buffers before use.

  • Cause 2: Carryover from Previous Injections: If a previous sample was highly concentrated, remnants can be adsorbed in the injector loop, valve, or column head and elute in a subsequent run.

    • Solution: Implement a robust needle wash procedure in your autosampler method, using a strong solvent (like 100% ACN or MeOH). Inject a series of blanks after a high-concentration sample to ensure the system is clean.

  • Cause 3: Leaching from Plastic Components: Plastic components in the system (e.g., mobile phase tubing, solvent bottle caps) can leach plasticizers or other additives.

    • Solution: Use solvent lines and fittings made of inert materials like PEEK or stainless steel.

Q: The resolution between my API and a critical impurity is poor (Rs < 1.5). How can I improve it?

A: Improving resolution requires modifying the chromatography to either increase the distance between the two peaks (selectivity) or decrease the width of the peaks (efficiency).

  • Solution 1 (Improve Selectivity):

    • Adjust Gradient Slope: A shallower gradient provides more time for separation and can significantly improve the resolution of closely eluting peaks.

    • Change Mobile Phase pH: A small change in pH can alter the ionization state of the API or impurity, potentially leading to a large change in retention and improved selectivity.

    • Change Organic Modifier: Switching from acetonitrile to methanol can alter elution patterns due to different solvent-analyte interactions.

  • Solution 2 (Improve Efficiency):

    • Use a More Efficient Column: Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC systems) or a longer column length.

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.

    • Check for System Issues: Poor efficiency can be a symptom of the problems mentioned above, such as column fouling or extra-column volume. Address these first.

References

Validation & Comparative

A Comparative Analysis of 4,5-Dimethyl-1H-benzimidazole and Its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active compounds.[1] This bicyclic heterocycle, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutics ranging from anticancer and antimicrobial to anti-inflammatory agents.[2][3] The biological and physicochemical properties of benzimidazole derivatives are exquisitely sensitive to the nature and placement of substituents on the benzene ring. This guide provides a comprehensive comparative analysis of 4,5-dimethyl-1H-benzimidazole against its key isomers, 5,6-dimethyl-1H-benzimidazole and 2-methyl-1H-benzimidazole, offering a technical deep-dive for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Impact of Isomerism

The seemingly subtle shift in the position of methyl groups among the isomers of dimethyl-1H-benzimidazole profoundly influences their physicochemical characteristics, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. Key properties such as melting point, pKa, and solubility are critical determinants of a compound's suitability for further development.

While a weak electron-donating group at the 4 and 5 positions can contribute to biological activity, the symmetrical substitution in 5,6-dimethyl-1H-benzimidazole often results in a more stable crystal lattice, as reflected in its higher melting point.[4] The position of the methyl groups also affects the electron density on the imidazole nitrogen atoms, thereby influencing the compound's basicity (pKa).

PropertyThis compound5,6-Dimethyl-1H-benzimidazole2-Methyl-1H-benzimidazoleBenzimidazole (Parent)
Molecular Formula C₉H₁₀N₂C₉H₁₀N₂C₈H₈N₂C₇H₆N₂
Molecular Weight 146.19 g/mol 146.19 g/mol 132.16 g/mol 118.14 g/mol [5]
Melting Point (°C) 196-197[6]203-206[7]175-177[8]170-172[9]
pKa (predicted) 13.48 ± 0.30[6]Not availableNot available5.3[6]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.[10][11]Soluble in water.[12]Slightly soluble in cold water, soluble in hot water and alcohol.[13]Very slightly soluble in cold water, soluble in hot water, freely soluble in alcohol.[5][13]

Table 1: Comparative Physicochemical Properties of Benzimidazole Isomers.

Synthesis Strategies: A Comparative Workflow

The synthesis of these benzimidazole isomers generally follows the well-established Phillips-Ladenburg condensation method, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[14] The choice of the specific diamine precursor dictates the resulting isomeric product.

G cluster_45 This compound Synthesis cluster_56 5,6-Dimethyl-1H-benzimidazole Synthesis cluster_2 2-Methyl-1H-benzimidazole Synthesis start_45 3,4-Dimethyl-o-phenylenediamine product_45 This compound start_45->product_45 Condensation reagent_45 Formic Acid reagent_45->product_45 start_56 4,5-Dimethyl-o-phenylenediamine product_56 5,6-Dimethyl-1H-benzimidazole start_56->product_56 Condensation reagent_56 Formic Acid reagent_56->product_56 start_2 o-Phenylenediamine product_2 2-Methyl-1H-benzimidazole start_2->product_2 Condensation reagent_2 Acetic Acid reagent_2->product_2

Figure 1: Comparative synthesis workflows for benzimidazole isomers.

Experimental Protocols

Protocol 1: General Synthesis of 2-Methyl-1H-benzimidazole [4][15]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and glacial acetic acid (1.1 equivalents).

  • Reaction Conditions: Heat the mixture at 100°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a 10% sodium hydroxide solution until the mixture is alkaline.

  • Isolation and Purification: The crude product may precipitate out. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from hot water or ethanol.

Protocol 2: Multi-step Synthesis of 5,6-Dimethyl-1H-benzimidazole [16]

This synthesis involves a four-step process starting from 3,4-dimethylaniline:

  • Formylation: React 3,4-dimethylaniline with formic acid to produce N-(3,4-dimethylphenyl)formamide.

  • Nitration: The formamide is then nitrated using a mixture of nitric acid and sulfuric acid to yield N-(4,5-dimethyl-2-nitrophenyl)formamide.

  • Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere to give N-(2-amino-4,5-dimethylphenyl)formamide.

  • Cyclization: Finally, the N-(2-amino-4,5-dimethylphenyl)formamide is cyclized by heating in formic acid, followed by neutralization with ammonia to yield 5,6-dimethylbenzimidazole.

Protocol 3: Synthesis of this compound

  • Starting Material: 3,4-Dimethyl-o-phenylenediamine would be the required precursor.

  • Reaction: Condensation with formic acid, similar to the general benzimidazole synthesis, would be the logical route.[15]

  • Work-up and Purification: The work-up and purification steps would likely follow the same principles of neutralization, precipitation, and recrystallization as outlined for the other isomers.

Spectroscopic Characterization

The isomeric placement of the methyl groups leads to distinct patterns in their NMR and IR spectra, which are crucial for their unambiguous identification.

¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For instance, the symmetry of 5,6-dimethyl-1H-benzimidazole results in a simpler aromatic region in its ¹H NMR spectrum compared to the less symmetrical 4,5-dimethyl isomer.[17][18]

Infrared (IR) Spectroscopy: The IR spectra of benzimidazoles are characterized by a broad N-H stretching band in the region of 3200-3400 cm⁻¹. The C=N stretching vibration typically appears around 1620 cm⁻¹. The fingerprint region will show characteristic differences between the isomers due to the varying substitution patterns of the methyl groups on the benzene ring.[19][20]

Comparative Biological Activity: A Focus on Anticancer Properties

Benzimidazole derivatives are well-documented for their wide range of biological activities, with anticancer effects being a particularly active area of research.[21] The cytotoxic effects of these compounds are often attributed to their ability to interact with various biological targets, including DNA and crucial enzymes.[16]

Structure-activity relationship (SAR) studies have indicated that the position of substituents on the benzimidazole ring plays a critical role in determining the anticancer potency.[22] Notably, the presence of a weak electron-donating group, such as a methyl group, at the 4 and 5-positions has been shown to result in significant anticancer activity.[4]

While direct head-to-head comparative studies with consistent cell lines and experimental conditions are limited, the available data suggests that both 4,5-dimethyl and 5,6-dimethyl substituted benzimidazoles exhibit promising cytotoxic effects.

CompoundCancer Cell LineIC₅₀ (µM)Reference
A 2-substituted-5,6-dimethyl-1H-benzimidazole derivativeSMMC-7721 (Hepatocellular carcinoma)< 10[6]
A benzimidazole derivative (se-182)A549 (Lung carcinoma)15.80[2][23]
A benzimidazole derivative (se-182)HepG2 (Liver carcinoma)15.58[2][23]
A benzimidazole-triazole hybrid (5a)HCT-116 (Colon carcinoma)3.87 - 8.34
A benzimidazole-triazole hybrid (5a)HepG2 (Liver carcinoma)3.87 - 8.34
A benzimidazole-triazole hybrid (5a)MCF-7 (Breast adenocarcinoma)3.87 - 8.34
A benzimidazole-triazole hybrid (5a)HeLa (Cervical carcinoma)3.87 - 8.34
2-Methyl-1H-benzimidazoleGeneral Cytotoxicity (LC₅₀, µg/mL)0.42[4]

Table 2: Selected In Vitro Cytotoxicity Data for Benzimidazole Derivatives. (Note: Direct comparison is challenging due to variations in compound structures and experimental conditions).

G cluster_pathway General Anticancer Mechanism of Benzimidazoles Benzimidazole Benzimidazole Derivative DNA DNA Intercalation/ Groove Binding Benzimidazole->DNA Enzymes Enzyme Inhibition (e.g., Topoisomerase) Benzimidazole->Enzymes Apoptosis Induction of Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest Enzymes->CellCycle CellCycle->Apoptosis

Figure 2: Generalized mechanism of anticancer action for benzimidazole derivatives.

Antimicrobial Activity

Beyond their anticancer potential, benzimidazole derivatives are also known for their antimicrobial properties.[14][17] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. For instance, 2-methyl-1H-benzimidazole has demonstrated weak antimicrobial activity.[4] The antimicrobial efficacy is also highly dependent on the substitution pattern on the benzimidazole core.

Conclusion and Future Perspectives

This comparative analysis underscores the profound impact of isomeric substitution on the physicochemical and biological properties of dimethyl-1H-benzimidazoles. While 5,6-dimethyl-1H-benzimidazole is a well-studied compound, in part due to its relation to vitamin B12, the 4,5-dimethyl isomer presents an intriguing profile with reported significant anticancer activity.

Future research should focus on direct, systematic comparative studies of these isomers under standardized conditions to provide a clearer quantitative understanding of their relative potencies and mechanisms of action. The synthesis of a broader library of 4,5-disubstituted benzimidazoles could unveil novel structure-activity relationships and lead to the development of more potent and selective therapeutic agents. The exploration of these isomers provides a fertile ground for the discovery of next-generation drugs targeting a spectrum of diseases.

References

A Comparative Guide to the Structural Validation of 4,5-Dimethyl-1H-benzimidazole: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of 4,5-Dimethyl-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. Our focus will be on the practical application and comparative strengths of each technique, moving beyond a mere listing of methods to an expert analysis of their causality and self-validating nature.

Introduction: The Significance of this compound

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, including antihistamines, proton pump inhibitors, and anthelmintics.[1][2] The specific substitution pattern on the benzimidazole core, such as in this compound, can profoundly influence its biological activity. Therefore, precise structural validation is not merely a procedural step but a critical foundation for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological and pharmacological studies.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule.[3][4][5] It provides unequivocal evidence of bond connectivity, bond lengths, bond angles, and stereochemistry, offering a complete and unambiguous structural picture.[3]

Causality in Experimental Design: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The paramount prerequisite for single-crystal XRD is the growth of a high-quality single crystal. For this compound, a slow evaporation method using a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) is a common starting point. The slow rate of evaporation is crucial as it allows the molecules to self-assemble into a well-ordered crystal lattice.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data to yield the final, highly accurate crystal structure.[6]

Diagram: Workflow of Single-Crystal X-ray Diffraction

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 4,5-Dimethyl- 1H-benzimidazole Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting X-ray Source Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection X-ray Source Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF file) Structure_Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography.

Trustworthiness: The Self-Validating Nature of Crystallographic Data

A key strength of X-ray crystallography is its inherent self-validation. The final refined structure is evaluated by several figures of merit, most notably the R-factor (or residual factor), which quantifies the agreement between the calculated and observed diffraction data. A low R-factor (typically < 5%) indicates a high-quality structure determination.

Parameter5,6-dimethyl-1H-benzo[d]imidazol-3-ium[7]Expected for this compound
Crystal System TriclinicLikely Monoclinic or Orthorhombic
Space Group P-1Common space groups for small organic molecules
Unit Cell Dimensions a, b, c, α, β, γ reportedTo be determined experimentally
Key Bond Lengths (Å) C-N, C-C bonds consistent with aromaticitySimilar to other benzimidazole derivatives
Key Bond Angles (°) Consistent with planar benzimidazole coreConsistent with sp2 hybridization

Table 1. Comparison of crystallographic data for a related compound and expected values for this compound.

Complementary Spectroscopic Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable single crystals. In such cases, and as a routine characterization tool, NMR spectroscopy and mass spectrometry are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively.[8] This allows for the elucidation of the molecular connectivity and confirmation of the overall structure.[9]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra for chemical shifts, coupling constants, and integration to assign the signals to the corresponding atoms in the molecule.

Diagram: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_data_nmr Data Acquisition cluster_analysis_nmr Spectral Analysis Synthesis_NMR Synthesis of 4,5-Dimethyl- 1H-benzimidazole Dissolution Dissolution in Deuterated Solvent Synthesis_NMR->Dissolution NMR_Acquisition NMR Data Acquisition (1H, 13C) Dissolution->NMR_Acquisition Magnetic Field Data_Processing Data Processing NMR_Acquisition->Data_Processing FID Spectral_Analysis Spectral Interpretation (Chemical Shift, Coupling) Data_Processing->Spectral_Analysis Structural_Confirmation Structural Confirmation Spectral_Analysis->Structural_Confirmation

Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.[10][11]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.[12]

  • Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation patterns.

Diagram: Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Introduction cluster_data_ms Mass Analysis cluster_analysis_ms Data Interpretation Synthesis_MS Synthesis of 4,5-Dimethyl- 1H-benzimidazole Sample_Introduction Sample Introduction Synthesis_MS->Sample_Introduction Ionization Ionization Sample_Introduction->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Molecular_Weight_Confirmation Molecular Weight and Fragmentation Analysis Mass_Spectrum->Molecular_Weight_Confirmation

Caption: Workflow for Mass Spectrometry.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of atoms, stereochemistryMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystal5-10 mg, soluble in deuterated solventMicrogram to nanogram quantities
Strengths Unambiguous structure determinationProvides detailed structural information in solutionHigh sensitivity, provides exact mass
Limitations Requires single crystals, not always feasibleDoes not provide bond lengths/angles directlyDoes not provide connectivity information
Self-Validation Low R-factor, goodness of fitConsistent chemical shifts and coupling constantsIsotopic pattern, high-resolution mass

Table 2. Comparison of Structural Validation Techniques.

Conclusion: An Integrated Approach to Structural Validation

While single-crystal X-ray crystallography remains the unequivocal gold standard for the structural elucidation of this compound, a comprehensive and robust validation strategy integrates the complementary strengths of NMR spectroscopy and mass spectrometry. This integrated approach ensures not only the confirmation of the molecular structure but also provides a deeper understanding of its properties in different states. For researchers in drug discovery and development, the judicious application of these techniques is fundamental to building a solid foundation for subsequent biological and clinical investigations.

References

A Comparative Analysis of the Biological Activity of 4,5-Dimethyl-1H-benzimidazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the biological activities of 4,5-Dimethyl-1H-benzimidazole and its analogs, tailored for researchers, scientists, and drug development professionals. By synthesizing technical data with field-proven insights, this document delves into the nuanced world of benzimidazole derivatives, offering a foundation for future research and development.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1] Derivatives of benzimidazole have been successfully developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3] The biological activity of these derivatives is highly dependent on the substitution pattern on the benzimidazole ring, making the study of structure-activity relationships (SAR) a critical aspect of drug discovery.[4]

This guide will focus on this compound as a parent compound and explore how structural modifications can modulate its biological efficacy. Due to a scarcity of direct comparative studies on this compound, this guide will draw parallels from the closely related 5,6-Dimethyl-1H-benzimidazole for its anticancer activity analysis, a valid scientific approach given their structural similarities.

I. Comparative Anticancer Activity

The fight against cancer is a continuous search for more effective and less toxic therapeutic agents. Benzimidazole derivatives have emerged as a promising class of anticancer compounds due to their diverse mechanisms of action, including the disruption of microtubule polymerization and the inhibition of key enzymes involved in cancer cell proliferation.[5]

Structure-Activity Relationship (SAR) Insights

For instance, the compound 1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) thiazol-4-yl) -9H-pyrido[3,4-b] indole demonstrated significant cytotoxicity. This suggests that the dimethyl substitution on the benzene ring of the benzimidazole core contributes positively to the anticancer activity. The lipophilicity and electronic properties conferred by the methyl groups likely enhance the compound's ability to penetrate cell membranes and interact with its intracellular targets.

Quantitative Comparison of a Key Analog

To provide a tangible comparison, the following table summarizes the anticancer activity of a key 5,6-dimethyl-1H-benzimidazole analog against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)[6]
1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) thiazol-4-yl) -9H-pyrido[3,4-b] indoleColo-205 (Colon)3.1
A549 (Lung)4.2
MCF-7 (Breast)2.8
A2780 (Ovarian)1.9

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These values indicate that the 5,6-dimethylbenzimidazole analog exhibits potent anticancer activity, with IC50 values in the low micromolar range across multiple cancer cell types. This underscores the potential of dimethyl-substituted benzimidazoles as a scaffold for the development of novel anticancer agents.

II. Comparative Antimicrobial Activity

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. General SAR studies on benzimidazoles have revealed several key trends:

  • Substitution at the 2-position: Introducing various substituents at the C-2 position is a common strategy to modulate antimicrobial activity. For example, the presence of aromatic or heteroaromatic rings can enhance potency.

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene moiety play a crucial role. Electron-withdrawing groups, such as halogens, often lead to increased antibacterial activity.

  • N-1 Substitution: Alkylation or arylation at the N-1 position can also impact the antimicrobial profile, often influencing the compound's solubility and ability to interact with microbial targets.

While a direct comparative study on a series of this compound analogs is not available, a study on various substituted benzimidazoles provides valuable insights. For example, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole was found to have significant antifungal activity, highlighting the positive contribution of a methyl group at the 5-position.[7]

General Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening of benzimidazole analogs for antimicrobial activity.

Antimicrobial Screening Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Assays Synthesis Synthesis of This compound & Analogs MIC_Assay MIC Determination (Broth Microdilution) Synthesis->MIC_Assay Test Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis MIC Values MBC_Assay MBC Determination MIC_Assay->MBC_Assay Active Compounds SAR_Analysis->Synthesis Design New Analogs Toxicity_Assay Cytotoxicity Assay MBC_Assay->Toxicity_Assay

Caption: General workflow for antimicrobial screening of benzimidazole analogs.

III. Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard, field-proven methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol 1: MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the benzimidazole analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Signaling Pathways and Mechanisms of Action

The biological activity of benzimidazole derivatives often stems from their interaction with specific cellular signaling pathways.

Potential Anticancer Mechanism: Tubulin Polymerization Inhibition

Many benzimidazole-based anticancer agents exert their effect by disrupting the dynamics of microtubules, which are essential for cell division.

Tubulin Polymerization Inhibition cluster_pathway Microtubule Dynamics in Cancer Cells Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubules Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Depolymerization->Tubulin Cell_Division Cell Division Mitosis->Cell_Division Benzimidazole Benzimidazole Analog Benzimidazole->Polymerization Inhibits

Caption: Inhibition of tubulin polymerization by benzimidazole analogs.

By binding to β-tubulin, these compounds can inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.

Conclusion and Future Directions

This comparative guide highlights the significant potential of this compound and its analogs as scaffolds for the development of novel therapeutic agents. While direct comparative data for the 4,5-dimethyl isomer is limited, the analysis of structurally similar compounds, particularly the 5,6-dimethyl isomer, provides a strong rationale for further investigation. The potent anticancer and broad-spectrum antimicrobial activities observed in related benzimidazole derivatives underscore the importance of exploring the structure-activity relationships of this particular scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at the 1, 2, and other available positions on the benzene ring. Such studies will provide crucial quantitative data to establish a clear SAR, guiding the rational design of more potent and selective drug candidates.

References

A Senior Application Scientist's Guide to Validating the Role of 4,5-Dimethyl-1H-benzimidazole in Microbial Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate web of microbial metabolism is paramount. This guide provides an in-depth, technical comparison of methodologies to validate the function of 4,5-Dimethyl-1H-benzimidazole (more commonly known in its biological form as 5,6-dimethylbenzimidazole or DMB), a critical precursor to the lower ligand of Vitamin B12 (cobalamin). We will move beyond mere protocols to explain the causal logic behind experimental design, ensuring a self-validating system for robust and publishable results.

The Central Role of DMBI in Cobamide Diversity

Vitamin B12 and its analogues, collectively known as cobamides, are exclusively synthesized by a subset of prokaryotes.[1][2] These complex cofactors are essential for a vast range of metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid metabolism, in organisms from bacteria to humans.[1][3] The structure of a cobamide features a central cobalt ion within a corrin ring, an upper ligand (e.g., adenosyl or methyl group), and a highly variable lower ligand.[1] The identity of this lower ligand dictates the chemical properties and biological specificity of the cobamide.

In the case of Vitamin B12, the lower ligand is 5,6-dimethylbenzimidazole (DMB).[1] While other bases like purines or different substituted benzimidazoles can serve as lower ligands in other cobamides, DMB is of particular interest due to its prevalence and its role in the form of B12 essential for human health.[1][3] Validating the synthesis and incorporation of DMB is therefore a critical step in understanding and engineering microbial B12 production for industrial, environmental, and therapeutic applications.[4][5]

There are two primary, evolutionarily distinct pathways for the biosynthesis of DMB:

  • Aerobic Pathway: Found in organisms like Sinorhizobium meliloti, this pathway involves the oxygen-dependent fragmentation of flavin mononucleotide (FMN) by the enzyme BluB.[6][7][8] This process is a fascinating example of cofactor cannibalization, where one essential molecule is sacrificed to create another.[6][7]

  • Anaerobic Pathway: Prevalent in many strict anaerobes such as Eubacterium limosum, this pathway starts from the purine biosynthesis intermediate 5-aminoimidazole ribotide (AIR).[1][3][9][10] A recently discovered gene cluster, bzaABCDE, orchestrates this complex transformation.[3][9]

This guide will focus on providing a framework to validate the involvement of DMB in these pathways, comparing methodologies that offer complementary insights into its synthesis and function.

Experimental Framework for Validating DMBI's Role

A robust validation strategy relies on a multi-pronged approach that combines genetic manipulation, metabolite analysis, and functional assays. The core principle is to perturb the system in a controlled manner and observe the resulting phenotypic and metabolic changes.

Below is a logical workflow for validating the role of DMB.

G A Hypothesize Gene Involvement (e.g., bluB or bza cluster) B Generate Gene Knockout/Knockdown Mutant (e.g., ΔbluB or ΔbzaA) A->B C Construct Complementation Strain (Re-introduce gene on a plasmid) B->C D Comparative Growth Assays (Minimal vs. DMBI-supplemented media) B->D E Metabolite Extraction B->E C->D C->E F Metabolomic Profiling (LC-MS/MS, NMR) E->F G Targeted Quantification of Cobamides and Precursors E->G H Isotopic Labeling Studies (e.g., ¹³C-riboflavin or ¹³C-glycine) F->H G->H I Enzyme Activity Assays (In vitro reconstitution)

Caption: A multi-phase workflow for validating the role of DMBI.

PART 1: Comparative Analysis of Validation Techniques

The choice of experimental technique depends on the specific question being asked and the resources available. Here, we compare the primary methods for validating the role of DMB.

Table 1: Comparison of Key Methodologies for DMBI Pathway Validation
Methodology Primary Objective Strengths Limitations Ideal Application Scenario
Genetic Knockouts Establish gene necessity for a phenotype.Provides strong in vivo evidence of a gene's essentiality; definitive for pathway identification.[11]Can be lethal if the gene is essential; polar effects on downstream genes in an operon are possible.Initial validation of a candidate gene (e.g., bluB or bzaA) predicted to be involved in DMB synthesis.[12][13]
Metabolomic Profiling Uncover global metabolic changes resulting from genetic or environmental perturbations.Provides a comprehensive snapshot of the metabolome; hypothesis-generating for identifying unexpected pathway links.[14][15]Can be complex to analyze; metabolite identification can be challenging without authentic standards.[15]Comparing wild-type vs. knockout strains to identify accumulation of precursors or absence of downstream products.[16][17][18]
Isotopic Labeling (Fluxomics) Trace the flow of atoms through a metabolic pathway.Provides definitive proof of precursor-product relationships; quantifies pathway flux.[19]Can be expensive; requires sophisticated analytical instrumentation (MS or NMR); complex data analysis.Confirming that FMN (aerobic) or AIR (anaerobic) are the direct precursors to the DMB molecule.[10][20]
In Vitro Enzyme Assays Characterize the specific function and kinetics of an individual enzyme.Allows for detailed mechanistic studies in a controlled environment; confirms catalytic activity.[21]May not fully replicate in vivo conditions (e.g., substrate concentration, allosteric regulation).Demonstrating that a purified enzyme (e.g., BluB) directly converts its substrate (FMN) into the expected product (DMB).[6]

PART 2: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key experiments outlined above. The causality behind experimental choices is highlighted to guide your research strategy.

Protocol 1: Gene Knockout and Complementation

Objective: To demonstrate that a specific gene (e.g., bluB) is essential for DMB synthesis and, consequently, for growth under conditions requiring Vitamin B12.

Rationale: Creating a null mutant allows for the direct observation of the gene's impact on the organism's phenotype and metabolome. The complementation step is crucial for ensuring that the observed phenotype is due to the specific gene deletion and not to secondary mutations.[11]

Methodology:

  • Construct the Knockout Vector:

    • Amplify ~1kb regions upstream and downstream of the target gene (bluB) from genomic DNA.

    • Clone these "homology arms" into a suicide vector containing a selectable marker (e.g., an antibiotic resistance cassette).

  • Generate the Mutant:

    • Introduce the suicide vector into the wild-type microbial strain via conjugation or electroporation.

    • Select for double-crossover recombinants where the target gene has been replaced by the resistance cassette. This selection often involves a counter-selection marker on the vector backbone.

  • Verify the Knockout:

    • Confirm the gene deletion by PCR using primers flanking the target gene and internal to the resistance cassette.

    • Further verification by Southern blot or sequencing is recommended for publication.

  • Construct the Complementation Plasmid:

    • Clone the full-length wild-type gene with its native promoter into an expression vector that can replicate in the host.

  • Introduce into Mutant:

    • Transform the verified knockout mutant with the complementation plasmid.

Protocol 2: Comparative Growth Analysis

Objective: To phenotypically compare the wild-type, knockout, and complemented strains.

Rationale: If DMB synthesis is essential for producing functional B12, the knockout strain should exhibit a growth defect in a minimal medium that can be rescued by the addition of exogenous DMB or by genetic complementation.

Methodology:

  • Prepare Media:

    • Minimal Medium (MM): A defined medium lacking cobalamin and DMB.

    • MM + DMB: Minimal medium supplemented with 5,6-dimethylbenzimidazole (typically 10-100 ng/mL).

    • MM + Vitamin B12: A positive control to ensure the downstream pathway is intact.

  • Inoculation:

    • Grow pre-cultures of the wild-type, knockout (ΔbluB), and complemented (ΔbluB + pbluB) strains to mid-log phase in a rich medium.

    • Wash cells twice in saline solution to remove residual nutrients.

    • Inoculate the different media with each strain to a starting OD600 of ~0.05.

  • Growth Monitoring:

    • Incubate under appropriate conditions (temperature, aeration).

    • Monitor growth by measuring OD600 at regular intervals for 24-72 hours.

Expected Results:

StrainMinimal MediumMinimal Medium + DMB
Wild-TypeGrowthGrowth
ΔbluBNo/Poor GrowthGrowth
ΔbluB + pbluBGrowthGrowth
Protocol 3: Untargeted Metabolomic Analysis

Objective: To identify changes in the intracellular metabolite pool, specifically looking for the accumulation of precursors before the genetic block and the absence of DMB.

Rationale: This provides direct biochemical evidence of the metabolic bottleneck created by the gene knockout.[14][16]

Methodology:

  • Sample Collection & Quenching:

    • Grow wild-type and knockout strains in minimal medium to mid-log phase.

    • Rapidly harvest cells by centrifugation or fast filtration.

    • Immediately quench metabolic activity by adding a cold solvent mixture (e.g., 60% methanol at -40°C) to prevent metabolite turnover.

  • Metabolite Extraction:

    • Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites.

    • Dry the polar extract under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate solvent.

    • Analyze using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use both positive and negative ionization modes for broad coverage.

  • Data Analysis:

    • Process raw data to align peaks and perform peak picking.

    • Use statistical analysis (e.g., PCA, volcano plots) to identify features that are significantly different between the wild-type and knockout strains.

    • Identify metabolites of interest by comparing their accurate mass and fragmentation patterns to databases (e.g., METLIN, KEGG) and authentic standards.

Expected Outcome: In a ΔbluB mutant grown aerobically, one would expect to see an accumulation of FMN and a significant reduction or complete absence of DMB compared to the wild-type.

PART 3: Visualizing the DMBI Biosynthetic Pathways

Understanding these pathways is greatly aided by visual representation.

Aerobic DMB Biosynthesis

G FMN Flavin Mononucleotide (FMN) BluB BluB Enzyme (O₂-dependent) FMN->BluB Binds & is fragmented DMB 5,6-Dimethylbenzimidazole (DMB) BluB->DMB Product 1 E4P D-Erythrose 4-Phosphate BluB->E4P Product 2

Caption: Aerobic synthesis of DMB via FMN fragmentation by BluB.

Anaerobic DMB Biosynthesis

G AIR 5-Aminoimidazole Ribotide (from Purine Pathway) Bza_cluster BzaABCDE Enzymes AIR->Bza_cluster Intermediates 5-hydroxybenzimidazole 5-methoxybenzimidazole 5-methoxy-6-methylbenzimidazole Bza_cluster->Intermediates Stepwise conversion DMB 5,6-Dimethylbenzimidazole (DMB) Intermediates->DMB

Caption: Anaerobic synthesis of DMB from AIR via the Bza enzymes.

This comprehensive guide provides a robust framework for any researcher aiming to validate the role of this compound in microbial systems. By integrating genetic, phenotypic, and metabolomic approaches, and by understanding the rationale behind each experimental choice, scientists can generate high-quality, reliable data to advance our understanding of microbial biochemistry.

References

A Senior Application Scientist's Guide to Characterizing Antibody Specificity Against 4,5-Dimethyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation and characterization of highly specific antibodies are paramount to the success of immunoassays and therapeutic antibody development. This guide provides an in-depth technical comparison and experimental protocols for assessing the cross-reactivity of antibodies raised against 4,5-Dimethyl-1H-benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3][4] Consequently, the ability to distinguish between closely related benzimidazole analogs is critical for assay accuracy and drug safety.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to design and execute robust cross-reactivity studies. We will delve into the principles of hapten design for generating specific antibodies against small molecules, followed by detailed protocols for two orthogonal methods for assessing cross-reactivity: competitive enzyme-linked immunosorbent assay (ELISA) and Surface Plasmon Resonance (SPR).

The Critical Role of Hapten Design in Antibody Specificity

The generation of antibodies with high specificity towards a small molecule like this compound hinges on a well-designed hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein. The structure of the hapten and the point of conjugation to the carrier protein are critical determinants of the resulting antibody's specificity.[5][6] A rational hapten design strategy aims to expose the most unique structural features of the target molecule to the immune system.[5][7][8]

For this compound, the key distinguishing features are the two methyl groups at the 4 and 5 positions of the benzene ring. Therefore, the hapten should be designed to present this dimethylated benzene portion prominently. A linker arm should be attached to a position on the imidazole ring, preserving the integrity of the benzimidazole core and the dimethyl substitutions. This strategy helps to ensure that the generated antibodies will primarily recognize the 4,5-dimethyl substitution pattern.

Experimental Design for a Comprehensive Cross-Reactivity Study

A thorough cross-reactivity study should include a panel of compounds that are structurally related to the target analyte. This allows for a systematic evaluation of the antibody's ability to discriminate between the target and other potentially interfering substances. For an antibody raised against this compound, the following compounds would constitute a robust cross-reactivity panel:

  • Target Analyte: this compound

  • Isomeric Controls:

    • 5,6-Dimethyl-1H-benzimidazole (a precursor in vitamin B12 biosynthesis)[9][10][11]

    • 4,6-Dimethyl-1H-benzimidazole

    • 4,7-Dimethyl-1H-benzimidazole

  • Parent Compound: 1H-Benzimidazole

  • Single Methyl-Substituted Analogs:

    • 4-Methyl-1H-benzimidazole

    • 5-Methyl-1H-benzimidazole

  • Other Substituted Benzimidazoles:

    • 2-Methyl-1H-benzimidazole

    • 5-Methoxy-1H-benzimidazole

  • Structurally Unrelated Negative Control:

    • A compound with a different heterocyclic core, such as indole.

Method 1: Competitive ELISA for High-Throughput Screening

Competitive ELISA is a powerful and widely used technique for quantifying small molecules and assessing antibody cross-reactivity.[12][13] In this format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow for Competitive ELISA

The following diagram illustrates the workflow for a competitive ELISA to determine antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat 96-well plate with This compound-carrier conjugate p2 Wash to remove unbound conjugate p1->p2 p3 Block with BSA or casein to prevent non-specific binding p2->p3 d1 Add the antibody-compound mixture to the coated plate p3->d1 c1 Prepare serial dilutions of test compounds (analogs) c2 Mix test compounds with a fixed concentration of the specific antibody c1->c2 c3 Incubate to allow competition for antibody binding c2->c3 c3->d1 d2 Wash to remove unbound antibody d1->d2 d3 Add HRP-conjugated secondary antibody d2->d3 d4 Wash to remove unbound secondary antibody d3->d4 d5 Add TMB substrate d4->d5 d6 Stop reaction with acid d5->d6 d7 Read absorbance at 450 nm d6->d7

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Detailed Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microplate

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • Antibody raised against this compound

  • Cross-reactivity panel compounds

  • HRP-conjugated secondary antibody

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (1% BSA in PBS-T)

  • TMB Substrate Solution

  • Stop Solution (2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-carrier conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[14]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target analyte and each cross-reactant in Assay Buffer (e.g., PBS-T).

    • In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.

  • Incubation: Wash the coated plate three times with Wash Buffer. Transfer 100 µL of the antibody-compound mixture from the dilution plate to the coated plate. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times with Wash Buffer. Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm within 30 minutes.

Data Analysis and Interpretation

The cross-reactivity is calculated as a percentage relative to the target analyte using the following formula:

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.

CompoundIC₅₀ (nM)% Cross-Reactivity
This compound 10 100%
5,6-Dimethyl-1H-benzimidazole5002%
4-Methyl-1H-benzimidazole10001%
1H-Benzimidazole>10,000<0.1%
2-Methyl-1H-benzimidazole>10,000<0.1%
Indole>10,000<0.1%

Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions.[15][16] It provides valuable kinetic data, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. For small molecule analysis, it is often preferable to immobilize the antibody and flow the small molecule analyte over the sensor surface.[17]

Principles of SPR for Cross-Reactivity Studies

The following diagram illustrates the principle of an SPR experiment for determining antibody-small molecule binding kinetics.

SPR_Principle cluster_phases SPR Sensorgram Phases p1 Baseline: Buffer flows over the immobilized antibody surface. p2 Association: Analyte (benzimidazole derivative) is injected and binds to the antibody. p1->p2 Analyte Injection p3 Equilibrium: Binding and dissociation rates are equal. p2->p3 p4 Dissociation: Buffer replaces the analyte, and the complex dissociates. p3->p4 Buffer Flow p5 Regeneration: A solution is injected to remove any remaining bound analyte. p4->p5 Regeneration Pulse

Caption: The five phases of a typical Surface Plasmon Resonance (SPR) sensorgram.

Detailed Protocol for SPR Analysis

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Antibody raised against this compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Cross-reactivity panel compounds

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the target analyte (this compound) over the antibody-immobilized surface.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

    • Regenerate the surface using a short pulse of the regeneration solution to remove all bound analyte.

  • Cross-Reactivity Testing:

    • Repeat the binding analysis for each of the cross-reacting compounds in the panel.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

Data Presentation and Interpretation

The binding affinity (Kₑ) is a direct measure of the strength of the interaction. A lower Kₑ value indicates a higher affinity.

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (M)
This compound 1.5 x 10⁵ 5.0 x 10⁻³ 3.3 x 10⁻⁸
5,6-Dimethyl-1H-benzimidazole2.1 x 10⁴8.4 x 10⁻³4.0 x 10⁻⁷
4-Methyl-1H-benzimidazole1.0 x 10⁴1.2 x 10⁻²1.2 x 10⁻⁶
1H-BenzimidazoleNo significant bindingNo significant bindingNot determinable
2-Methyl-1H-benzimidazoleNo significant bindingNo significant bindingNot determinable
IndoleNo significant bindingNo significant bindingNot determinable

Conclusion

The comprehensive characterization of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays and targeted therapeutics. By employing a combination of high-throughput competitive ELISA and in-depth kinetic analysis by SPR, researchers can gain a thorough understanding of an antibody's specificity profile. The data presented in this guide, although illustrative, highlights the level of discrimination that can be achieved with a well-designed antibody against a specific benzimidazole derivative. The principles and protocols outlined herein provide a robust framework for conducting these critical studies in your own laboratory.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold of paramount importance in medicinal chemistry and drug development.[1] Its structural resemblance to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antiulcer, anticancer, antiviral, and antihypertensive properties.[1][2] One such derivative, 4,5-Dimethyl-1H-benzimidazole (also known as 5,6-dimethyl-1H-benzimidazole), is a key structural component of Vitamin B12.[3] Given its significance, the efficient and sustainable synthesis of this and other benzimidazole derivatives is a critical endeavor for researchers and pharmaceutical professionals.

This guide provides an in-depth, objective comparison of different synthetic routes to this compound, grounded in established chemical principles and supported by experimental data. We will explore the classical Phillips-Ladenburg condensation, a modern microwave-assisted adaptation, and a green catalytic approach, offering a comprehensive analysis to inform your synthetic strategy.

Core Synthetic Strategy: The Condensation of 4,5-Dimethyl-1,2-phenylenediamine

The foundational approach to synthesizing the this compound core involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a one-carbon electrophile. The choice of this electrophile and the reaction conditions are the primary differentiating factors between the synthetic routes discussed herein.

Route 1: The Classical Approach - Phillips-Ladenburg Condensation

The Phillips-Ladenburg reaction is a time-honored and widely employed method for benzimidazole synthesis.[4] It involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[4] For the synthesis of this compound, formic acid serves as the C1 source.

Reaction Mechanism

The reaction proceeds via a two-step process. Initially, one of the amino groups of 4,5-dimethyl-1,2-phenylenediamine attacks the protonated carbonyl carbon of formic acid, leading to the formation of an N-formyl intermediate after dehydration. The second amino group then undergoes an intramolecular cyclization by attacking the amide carbonyl, followed by another dehydration step to yield the aromatic benzimidazole ring. The acidic medium is crucial as it protonates the carboxylic acid, rendering it more electrophilic.

Experimental Protocol: Conventional Heating

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) with an excess of 90% formic acid (approx. 1.5 eq).[5]

  • Heat the mixture in a water bath at 100°C for 2 hours.[5]

  • After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is slightly alkaline (check with litmus paper).[5]

  • The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.[6]

  • For purification, recrystallize the crude product from hot water or ethanol, using decolorizing carbon to remove colored impurities.[6]

Route 2: The Modern Approach - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes.[7] This methodology is highly applicable to the synthesis of benzimidazoles.

Causality of Microwave Enhancement

Microwave irradiation directly heats the polar reactants and solvents in the reaction mixture through dielectric heating. This rapid and uniform heating can overcome the activation energy barrier of the reaction more efficiently than conventional heating, leading to a dramatic reduction in reaction times. For the synthesis of benzimidazoles, microwave assistance can decrease reaction times from hours to mere minutes.[1][2][8][9]

Experimental Protocol: Microwave Irradiation

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Formic acid

  • A few drops of 4M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Ethanol/Water mixture for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, mix 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and formic acid (1.0 eq).[10]

  • Add a few drops of 4M hydrochloric acid as a catalyst.[10]

  • Subject the mixture to microwave irradiation (e.g., at 50% power) for 2-5 minutes.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a 10% sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.[10]

Route 3: The Green Approach - Catalytic Condensation

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods.[11] For benzimidazole synthesis, this often involves the use of recyclable catalysts and milder reaction conditions. One such approach employs a catalyst for the condensation of o-phenylenediamines with aldehydes. While formic acid is used in the previous routes, this approach can be adapted using formaldehyde or a formaldehyde equivalent as the C1 source.

Rationale for Catalysis

Catalysts, such as various Lewis acids or supported metal nanoparticles, can facilitate the reaction by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diamine.[3] This allows the reaction to proceed under milder conditions, often at room temperature, and can lead to high yields and selectivity.[3][12]

Illustrative Experimental Protocol: Green Catalytic Method

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Formaldehyde (or a suitable derivative like paraformaldehyde)

  • A green catalyst (e.g., ZnO nanoparticles, ferrous sulfate)[13][14]

  • Ethanol or a polyethylene glycol (PEG) solvent[11]

Procedure:

  • In a reaction vessel, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and formaldehyde (1.0 eq) in a green solvent like ethanol or PEG.[11]

  • Add a catalytic amount of the chosen green catalyst (e.g., 5-10 mol%).[13]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) for the required time, monitoring by TLC.[13]

  • Upon completion, the product can often be isolated by simple filtration or after removal of the solvent. The catalyst can potentially be recovered and reused.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for the microwave-assisted and green catalytic routes are presented as typical improvements over the conventional method, as reported in the literature for analogous benzimidazole syntheses.

ParameterRoute 1: Conventional HeatingRoute 2: Microwave-AssistedRoute 3: Green Catalytic
Reaction Time 2-6 hours[1]2-10 minutes[1][8]0.5-4 hours[13]
Typical Yield Good to excellentExcellent (often 10-50% increase over conventional)[2]Excellent
Energy Consumption HighLowLow to moderate
Environmental Impact Moderate (use of strong acids, potential for waste generation)Low (reduced reaction time and energy)Low (milder conditions, potential for catalyst recycling)
Scalability Well-establishedCan be challenging for large-scale industrial productionDependent on catalyst cost and reusability

Visualizing the Synthetic Workflows

To further elucidate the differences between these synthetic pathways, the following diagrams illustrate the general workflows.

Conventional_vs_Microwave cluster_conventional Route 1: Conventional Heating cluster_microwave Route 2: Microwave-Assisted A1 Mixing Reactants B1 Prolonged Heating (2-6h) A1->B1 C1 Workup & Purification B1->C1 A2 Mixing Reactants B2 Microwave Irradiation (2-10 min) A2->B2 C2 Workup & Purification B2->C2

Caption: A comparative workflow of conventional vs. microwave-assisted synthesis.

Green_Catalytic_Workflow A Reactants & Catalyst in Green Solvent B Reaction at Mild Conditions A->B C Product Isolation B->C D Catalyst Recovery & Reuse C->D

References

A Researcher's Guide to In Vitro and In Vivo Efficacy Correlation of 4,5-Dimethyl-1H-benzimidazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4,5-Dimethyl-1H-benzimidazole-based compounds, a promising class of molecules in oncology research. Due to a greater availability of public data for the closely related isomer, 5,6-Dimethyl-1H-benzimidazole, this guide will utilize it as a representative compound to explore the critical aspects of translating preclinical laboratory findings into potential therapeutic success. We will delve into the experimental data, the underlying scientific principles, and the challenges of establishing a robust in vitro-in vivo correlation (IVIVC).

The Benzimidazole Scaffold: A Privileged Structure in Oncology

The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, making it a versatile scaffold for developing novel therapeutics.[1] In the realm of oncology, benzimidazole derivatives have demonstrated a multitude of anticancer mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[2] The addition of dimethyl groups to the benzene ring, as in this compound, can enhance the lipophilicity and cellular uptake of these compounds, potentially leading to greater cytotoxicity against cancer cells.

Comparative In Vitro Efficacy Analysis

The initial assessment of any potential anticancer compound begins with in vitro studies, which provide crucial information about its cytotoxic or cytostatic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.

Experimental Protocol: MTT Assay for Cell Viability

A frequently employed method to determine the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The benzimidazole derivatives and control drugs (e.g., doxorubicin, 5-fluorouracil) are serially diluted to a range of concentrations and added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the concentration of the compound against the percentage of cell inhibition.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Cell Seeding in 96-well plates treatment Addition of Compounds to Cells cell_seeding->treatment compound_prep Serial Dilution of Compounds compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization read_absorbance Absorbance Reading solubilization->read_absorbance data_analysis IC50 Calculation read_absorbance->data_analysis

Comparative Data: 5,6-Dimethyl-1H-benzimidazole Derivatives vs. Standard Agents

The following table summarizes the in vitro efficacy of various 2-substituted-5,6-dimethyl-1H-benzimidazole derivatives against the SMMC-7721 human hepatocellular carcinoma cell line, as presented in a comparative guide.[3]

CompoundCancer Cell LineIC50 (µM)
Compound with phenacyl substitutionSMMC-7721< 10
Compound with 4-bromophenacyl substitutionSMMC-7721< 10
Compound with 4-trifluoromethylphenacyl substitutionSMMC-7721< 10
Compound with 4-methoxyphenacyl substitutionSMMC-7721< 10
Compound with 4-phenylphenacyl substitutionSMMC-7721< 10
Compound with naphthylacyl substitutionSMMC-7721< 10

Data sourced from a guide by BenchChem, which notes the use of 5,6-Dimethyl-1H-benzo[d]imidazole data as a representative for dimethyl-benzimidazole derivatives.[3]

For comparison, the IC50 values for standard chemotherapeutic agents against various cancer cell lines are provided below:

Standard AgentCancer Cell LineIC50 (µM)
DoxorubicinA549, HCT-116, MCF-784.10 (for MCF-7)
5-Fluorouracil (5-FU)MGC-803, PC-3, MCF-76.82 - 18.42

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

In Vivo Efficacy: Bridging the Gap from Dish to Organism

While in vitro studies are essential for initial screening, the true therapeutic potential of a compound can only be assessed through in vivo studies in living organisms. These studies provide insights into a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall efficacy and toxicity in a complex biological system.

Experimental Protocol: Xenograft Mouse Model of Cancer

A common in vivo model for evaluating anticancer agents is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cells are cultured in vitro.

  • Implantation: A specific number of cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into control and treatment groups. The treatment group receives the benzimidazole compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth in the treatment group is compared to the control group to determine the compound's efficacy (e.g., tumor growth inhibition).

  • Toxicity Assessment: The mice are monitored for signs of toxicity, such as weight loss or changes in behavior.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis & Assessment cell_culture Human Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Compound Administration randomization->treatment tumor_measurement Regular Tumor Measurement treatment->tumor_measurement toxicity_assessment Monitoring for Toxicity treatment->toxicity_assessment efficacy_analysis Tumor Growth Inhibition Analysis tumor_measurement->efficacy_analysis

Challenges in In Vitro-In Vivo Correlation (IVIVC)

A direct correlation between the in vitro potency (IC50) of a compound and its in vivo efficacy is often not straightforward. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a crucial role in its in vivo activity. Benzimidazole derivatives are known to undergo first-pass metabolism in the liver, which can significantly reduce their bioavailability.[4][5] Many derivatives have a low absolute bioavailability when taken orally, ranging from 2% to 60%.[4][5]

  • Protein Binding: Benzimidazole derivatives can bind to plasma proteins, which can limit the amount of free drug available to reach the tumor site.[4]

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can all influence a drug's efficacy.

  • Drug Resistance: Cancer cells can develop resistance to drugs through various mechanisms that may not be apparent in short-term in vitro assays.

Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the efficacy of benzimidazole derivatives. SAR studies help to identify the key structural features that are responsible for a compound's biological activity. For benzimidazole-based anticancer agents, SAR studies have revealed that:

  • Substitutions on the Benzene Ring: The position and nature of substituents on the benzene ring can significantly impact activity. For instance, the presence of electron-withdrawing or electron-donating groups can influence the compound's electronic properties and its interaction with target molecules.

  • Substitutions at the N-1 and C-2 Positions: Modifications at the N-1 and C-2 positions of the imidazole ring are crucial for modulating the compound's potency and selectivity.[6] For example, the introduction of bulky or flexible side chains can enhance binding to specific protein targets.

The insights gained from SAR studies guide the rational design of new benzimidazole derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound-based compounds represent a promising avenue for the development of novel anticancer agents. While in vitro assays provide a valuable initial screening tool, a thorough understanding of a compound's in vivo behavior is paramount for its successful translation into a clinical candidate. The challenges in establishing a direct IVIVC highlight the importance of integrated preclinical studies that consider not only a compound's intrinsic potency but also its pharmacokinetic and pharmacodynamic properties. Future research should focus on developing more predictive in vitro models that better mimic the in vivo tumor microenvironment and on conducting comprehensive pharmacokinetic studies to guide the selection and optimization of lead compounds.

References

A Comparative Guide to the Coordination Properties of 4,5-Dimethyl-1H-benzimidazole and Other N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for a specific application, be it in catalysis, materials science, or medicinal chemistry. This guide provides a comprehensive comparison of the coordination properties of 4,5-dimethyl-1H-benzimidazole with other commonly employed N-heterocyclic ligands, namely imidazole, benzimidazole, and pyridine. By delving into the structural nuances, electronic effects, and resulting coordination behavior, this document aims to equip researchers with the insights necessary to make informed decisions in ligand design and complex synthesis.

Introduction: The Significance of N-Heterocycles in Coordination Chemistry

N-heterocyclic compounds are a cornerstone of coordination chemistry, owing to the presence of one or more nitrogen atoms within a cyclic framework, which can readily donate a lone pair of electrons to a metal center, forming a coordinate bond. The diversity of these ligands, ranging from simple five-membered rings like imidazole to more complex fused systems like benzimidazole, allows for the fine-tuning of the steric and electronic environment around the metal ion. This, in turn, dictates the stability, reactivity, and spectroscopic and magnetic properties of the resulting metal complexes. Benzimidazole and its derivatives, in particular, are of significant interest due to their structural similarity to purine nucleobases, making them valuable scaffolds in the design of bioactive compounds and metallodrugs[1][2].

Structural and Electronic Properties: A Comparative Overview

The coordination properties of an N-heterocycle are intrinsically linked to its structure and electronic characteristics. Here, we compare this compound with its parent molecule, benzimidazole, as well as with the simpler imidazole and the six-membered pyridine.

Key Structural and Electronic Features of Selected N-Heterocycles

LigandStructurepKa of Conjugate AcidKey Features
Imidazole~7.0[3]Planar, five-membered aromatic ring with two nitrogen atoms. The pyrrole-type nitrogen (-NH-) can be deprotonated to act as an anionic ligand, while the pyridine-type nitrogen (-N=) is the primary coordination site.
Pyridine~5.2Planar, six-membered aromatic ring with one nitrogen atom. It is a weaker base than imidazole.
Benzimidazole~5.4[3]A fused ring system consisting of a benzene ring and an imidazole ring. The fusion of the benzene ring withdraws electron density from the imidazole ring, making it less basic than imidazole.
This compoundEstimated >5.4The presence of two electron-donating methyl groups on the benzene ring is expected to increase the electron density on the imidazole ring, thereby increasing its basicity compared to the parent benzimidazole.

Coordination Behavior and Stability of Metal Complexes

The stability of a metal complex is a quantitative measure of the strength of the metal-ligand interaction. It is typically expressed as a stability constant (log K) or a formation constant (log β). A higher value indicates a more stable complex.

General Trends in Complex Stability

For a given metal ion, the stability of complexes with N-heterocyclic ligands generally follows the order of their basicity. Therefore, the expected trend in the stability of metal complexes is:

Imidazole > this compound > Benzimidazole > Pyridine

This trend is a direct consequence of the ligand's ability to donate electron density to the metal center. Imidazole, being the most basic of the four, forms the most stable complexes. The electron-withdrawing effect of the fused benzene ring in benzimidazole reduces its basicity and, consequently, the stability of its complexes compared to imidazole. The introduction of electron-donating methyl groups in this compound is anticipated to counteract this effect to some extent, leading to the formation of more stable complexes than with benzimidazole. Pyridine, with the lowest basicity, generally forms the least stable complexes in this series.

Comparative Stability Constants

While a comprehensive set of stability constants for this compound with various metal ions is not extensively reported, we can draw comparisons from the available data for the other ligands.

Table 1: Stepwise Stability Constants (log K) of Ni(II) and Co(II) Complexes with Benzimidazole [4]

Metal Ionlog K₁log K₂log K₃
Ni(II)2.652.101.50
Co(II)2.151.651.10

Table 2: Stepwise Stability Constants (log K) of Cu(II) Complexes with Benzimidazole [4]

log K₁log K₂log K₃log K₄
2.802.251.701.15

These values for benzimidazole complexes can serve as a baseline for comparison. It is expected that the corresponding stability constants for this compound complexes would be higher due to the increased basicity of the ligand.

Structural Aspects of Coordination

The coordination of N-heterocycles to a metal center can be elucidated through various techniques, with single-crystal X-ray diffraction providing the most definitive structural information.

Coordination Modes

All four ligands—imidazole, pyridine, benzimidazole, and this compound—typically act as monodentate ligands, coordinating to the metal ion through the pyridine-type nitrogen atom.

Synthesis_Workflow start Start dissolve_ligand Dissolve this compound in ethanol start->dissolve_ligand dissolve_metal Dissolve Metal(II) Chloride in ethanol start->dissolve_metal mix Mix solutions and reflux dissolve_ligand->mix dissolve_metal->mix precipitate Cool to room temperature to allow precipitation mix->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry characterize Characterize the complex (FT-IR, UV-Vis, Elemental Analysis) dry->characterize end End characterize->end Jobs_Method_Workflow start Start prepare_solutions Prepare equimolar stock solutions of metal ion and ligand start->prepare_solutions mix_solutions Prepare a series of solutions with varying mole fractions of metal and ligand, keeping the total molarity constant prepare_solutions->mix_solutions measure_absorbance Measure the absorbance of each solution at the λmax of the complex mix_solutions->measure_absorbance plot_data Plot absorbance vs. mole fraction of the ligand measure_absorbance->plot_data determine_stoichiometry Determine stoichiometry from the peak of the Job's plot plot_data->determine_stoichiometry calculate_K Calculate the stability constant (K) from the absorbance data determine_stoichiometry->calculate_K end End calculate_K->end

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4,5-Dimethyl-1H-benzimidazole Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the detection and quantification of 4,5-Dimethyl-1H-benzimidazole, a key heterocyclic compound with applications in medicinal chemistry. Grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document moves beyond mere protocols to explain the scientific rationale behind the validation process.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will compare three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing illustrative experimental data to support the comparison.

The Regulatory Framework: A Foundation of Trust

Analytical method validation is a critical component of ensuring reliable and scientifically sound data in pharmaceutical development.[3] The ICH Q2(R2) guideline provides a comprehensive framework for the principles of analytical procedure validation, covering key parameters to be assessed.[4][5][6][7] Concurrently, the FDA provides recommendations for submitting analytical procedures and methods validation data to support the documentation of identity, strength, quality, purity, and potency of drug substances and products.[8] Adherence to these guidelines ensures that the generated data is robust, reproducible, and meets global regulatory expectations.[3]

The validation process involves a structured approach to ensure a method is fit for its purpose, encompassing planning, execution of studies to assess characteristics like accuracy and precision, and thorough documentation.[4]

Visualizing the Validation Workflow

A well-defined workflow is essential for a systematic approach to analytical method validation. The following diagram illustrates the typical stages, from planning to ongoing verification.

Analytical Method Validation Workflow Figure 1: General Workflow for Analytical Method Validation cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle Planning Define Analytical Target Profile (ATP) & Scope Development Method Development & Optimization Planning->Development Protocol Write Validation Protocol with Pre-defined Acceptance Criteria Development->Protocol Specificity Specificity / Selectivity Protocol->Specificity Execute Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Data Analysis Implementation Method Implementation for Routine Use Report->Implementation Verification Continuous Monitoring & Re-validation (as needed) Implementation->Verification

Caption: Figure 1: General Workflow for Analytical Method Validation

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its simplicity, cost-effectiveness, and robust equipment.[9] For a chromophoric molecule like this compound, UV detection offers a straightforward and reliable means of quantification.

Expertise & Experience: The "Why" Behind the Method

The choice of a reversed-phase C18 column is logical for a moderately polar compound like this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to achieve good peak shape and retention. The buffer's pH is crucial; for a benzimidazole derivative, a slightly acidic to neutral pH is often optimal to ensure the analyte is in a consistent protonation state, leading to reproducible chromatography.

Trustworthiness: A Self-Validating Protocol

The following protocol is designed to systematically challenge the method's performance, ensuring its reliability.

Experimental Protocol: HPLC-UV Method Validation

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer pH 6.0 (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 284 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Specificity:

    • Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a sample spiked with the analyte.

    • Rationale: This confirms that no interference from the diluent or matrix occurs at the retention time of the analyte.[2]

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method should resolve the analyte peak from all degradation product peaks.[5][10]

  • Linearity and Range:

    • Prepare a series of at least five concentrations of this compound, for instance, from 1 µg/mL to 50 µg/mL.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

    • Rationale: This demonstrates a direct correlation between concentration and response over a defined range.[3]

  • Accuracy:

    • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking into a placebo matrix.

    • Analyze each level in triplicate.

    • Calculate the percentage recovery.

    • Rationale: This establishes the closeness of the measured value to the true value.[3]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD).

    • Rationale: This demonstrates the method's consistency under various operating conditions.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze the system suitability parameters to ensure they remain within acceptable limits.

    • Rationale: This shows the method's reliability during normal usage with minor variations in parameters.[11]

Data Presentation: Illustrative Validation Summary

Table 1: HPLC-UV Validation Data for this compound

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte RtPass
Linearity (1-50 µg/mL) Correlation Coefficient (r²) ≥ 0.9990.9998
Range 1-50 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL
Robustness System suitability passesPass

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While benzimidazoles can be analyzed by GC, derivatization is sometimes employed to improve volatility and peak shape. For this compound, direct analysis is often feasible.

Expertise & Experience: The "Why" Behind the Method

The choice of a non-polar capillary column (e.g., DB-5ms) is standard for the separation of a wide range of semi-volatile organic compounds. The temperature programming is designed to ensure the analyte is eluted with a good peak shape in a reasonable time, while separating it from any potential impurities. Electron Ionization (EI) is used as it provides reproducible mass spectra and extensive fragmentation, which is excellent for structural confirmation and library matching. Selected Ion Monitoring (SIM) mode is chosen for quantification to enhance sensitivity and selectivity.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: GC-MS Method Validation

  • Chromatographic and MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM). For this compound (MW 146.19), ions such as m/z 146 (molecular ion) and 131 (fragment ion) would be monitored.

  • Specificity:

    • Inject a solvent blank and a matrix blank to ensure no interfering peaks at the retention time of the analyte for the selected ions.

    • Rationale: SIM mode provides high selectivity, but chromatographic separation from isomers or matrix components is still crucial.

  • Linearity and Range:

    • Prepare a calibration curve with at least five concentration levels (e.g., 10 ng/mL to 1000 ng/mL).

    • Perform linear regression of the peak area ratio (analyte/internal standard, if used) versus concentration.

  • Accuracy:

    • Analyze spiked matrix samples at low, medium, and high concentrations in triplicate.

    • Calculate percentage recovery.

  • Precision:

    • Assess repeatability by performing six replicate injections of a standard solution.

    • Evaluate intermediate precision by repeating the analysis on a different day.

    • Calculate the RSD.

  • LOD and LOQ:

    • Determine from the S/N ratio of the chromatograms at low concentrations.

  • Robustness:

    • Introduce small variations in parameters like flow rate (±5%) and oven ramp rate (±2°C/min).

Data Presentation: Illustrative Validation Summary

Table 2: GC-MS Validation Data for this compound

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference on monitored ionsPass
Linearity (10-1000 ng/mL) Correlation Coefficient (r²) ≥ 0.9950.9985
Range 10-1000 ng/mLConfirmed
Accuracy (% Recovery) 95.0 - 105.0%97.8% - 103.5%
Precision (Repeatability) RSD ≤ 5.0%2.5%
Precision (Intermediate) RSD ≤ 5.0%4.1%
LOD S/N ≥ 31 ng/mL
LOQ S/N ≥ 103 ng/mL
Robustness System suitability passesPass

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of trace-level impurities and compounds in complex matrices due to its exceptional sensitivity and specificity.[11] It combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.

Expertise & Experience: The "Why" Behind the Method

The use of a fast-gradient LC method reduces run times, increasing throughput. Electrospray Ionization (ESI) in positive mode is chosen because the benzimidazole structure is readily protonated. Multiple Reaction Monitoring (MRM) is the key to the technique's power. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, virtually eliminating matrix interference and providing unparalleled selectivity and sensitivity.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: LC-MS/MS Method Validation

  • LC and MS/MS Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition: For C₉H₁₀N₂ (MW 146.19), the transition would be m/z 147.1 → 132.1 (Precursor [M+H]⁺ → Product [M+H-CH₃]⁺). Parameters like collision energy would be optimized.

  • Validation Parameters:

    • Specificity: Analyze blank and placebo matrix samples. No signal for the specified MRM transition should be observed at the analyte's retention time.

    • Linearity and Range: Prepare a calibration curve over a wide dynamic range, for example, from 0.1 ng/mL to 200 ng/mL.

    • Accuracy: Analyze spiked samples at three concentration levels (low, medium, high) in triplicate.

    • Precision: Assess repeatability and intermediate precision using quality control (QC) samples at low, medium, and high concentrations.

    • LOD and LOQ: The LOQ is typically defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., within 20% of nominal and RSD < 20%).

    • Matrix Effect: Evaluate by comparing the response of the analyte in a post-extraction spiked sample to a pure standard solution.

    • Robustness: Test variations in mobile phase composition and column temperature.

Data Presentation: Illustrative Validation Summary

Table 3: LC-MS/MS Validation Data for this compound

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference in MRM channelPass
Linearity (0.1-200 ng/mL) Correlation Coefficient (r²) ≥ 0.9950.9991
Range 0.1-200 ng/mLConfirmed
Accuracy (% Recovery) 85.0 - 115.0%96.2% - 104.8%
Precision (Repeatability) RSD ≤ 15.0%< 5%
Precision (Intermediate) RSD ≤ 15.0%< 8%
LOQ Accuracy ±20%, Precision ≤20%0.1 ng/mL
Matrix Effect Within acceptable rangePass
Robustness System suitability passesPass

Authoritative Grounding: Interplay of Validation Parameters

The various validation characteristics are not independent. Understanding their relationship is key to designing an efficient validation strategy. For example, the range is established by confirming that the method has suitable linearity, accuracy, and precision within that interval.

Validation Parameter Relationships Figure 2: Interdependencies of Key Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Robustness Robustness Linearity->Robustness tested under varied conditions LOQ LOQ Range->LOQ defines lower boundary Accuracy->Range Accuracy->Robustness tested under varied conditions Precision->Range Precision->LOQ Precision->Robustness tested under varied conditions

Caption: Figure 2: Interdependencies of Key Validation Parameters

Conclusion and Method Selection

The choice of analytical method for this compound depends entirely on the intended application.

  • HPLC-UV is a robust, cost-effective, and reliable choice for routine quality control, purity assessments, and assays where concentration levels are in the µg/mL range or higher. Its simplicity makes it ideal for high-throughput environments.

  • GC-MS offers excellent selectivity and is suitable for identifying and quantifying the analyte, especially if volatile impurities are also of interest. It is a powerful tool for structure confirmation but may be less suitable for thermally labile compounds.

  • LC-MS/MS is the unequivocal choice for trace-level analysis, such as detecting potential genotoxic impurities, performing metabolite identification in biological matrices, or when analyzing samples with complex compositions.[11][12] Its superior sensitivity and selectivity justify the higher operational cost and complexity when low detection limits are paramount.

Ultimately, a well-validated method, regardless of the technology, provides confidence in the data generated. This guide serves as a framework for developing and validating such methods, ensuring they are fit for purpose and grounded in sound scientific principles and regulatory expectations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 4,5-Dimethyl-1H-benzimidazole. As a research chemical, its toxicological properties may not be fully characterized, demanding a cautious and systematic approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, in compliance with regulations, and with minimal environmental impact.

Important Preliminary Note: A specific Safety Data Sheet (SDS) for this compound is not always readily available. The guidance herein is based on the known hazards of the benzimidazole chemical class and established best practices for laboratory chemical waste. Always prioritize the SDS provided by your chemical supplier and consult your institution's Environmental Health & Safety (EHS) department before proceeding. [1][2] This guide supplements, but does not replace, official institutional and regulatory protocols.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. Benzimidazole derivatives are bioactive compounds and should be handled as potentially hazardous substances.[3][4] The primary risks are associated with irritation and unknown long-term toxicological effects.[5]

Rationale: A thorough risk assessment is a prerequisite for handling any chemical. By treating compounds with incomplete data, like this compound, with a high degree of caution, you mitigate unforeseen risks to yourself, your colleagues, and the environment.

Table 1: Anticipated Hazard Profile for Benzimidazole Derivatives

Hazard Class GHS Hazard Statement Precautionary Statement Codes Source(s)
Acute Toxicity H302: Harmful if swallowed P264, P270, P301+P310 [6]
Skin Irritation H315: Causes skin irritation P264, P280, P302+P352, P332+P313 [6][7]
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313 [6][7]

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |[6][7] |

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Strict adherence to safety protocols is mandatory when preparing chemical waste.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and consolidating waste, must be conducted inside a properly functioning and certified chemical fume hood.[8] This is critical to prevent the inhalation of fine powder or aerosols.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield for full protection against splashes.[7]

  • Hand Protection: Use nitrile gloves. Check the manufacturer's compatibility chart for breakthrough time. Always change gloves immediately if they become contaminated.[7]

  • Protective Clothing: A fully buttoned lab coat must be worn to protect against skin contact.[8]

Step-by-Step Disposal Protocol

Disposing of this compound is a regulated process. It must never be disposed of down the drain or in the regular trash.[1][9] The only acceptable method is through your institution's licensed hazardous waste management program.[10][11]

Step 1: Waste Classification

The generator of the waste is legally responsible for its proper classification.[5][12] Treat this compound and any materials contaminated with it as hazardous chemical waste .

  • Action: Consult your institution's EHS guidelines to determine the specific waste codes and characterizations required.[1]

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[10][11]

  • Solid Waste:

    • Unused/Expired Compound: The pure chemical should be kept in its original, sealed container if possible.

    • Contaminated Debris: Collect items such as weighing papers, pipette tips, and contaminated gloves in a dedicated, clearly labeled plastic bag or container.[2]

  • Liquid Waste:

    • Solutions: Collect any solutions containing this compound in a dedicated, compatible liquid waste container.[1]

    • First Rinse: The first rinseate from any contaminated glassware must be collected as hazardous waste.[9] Subsequent rinses may be drain-disposable, but only if permitted by your local EHS office.[9]

  • Rationale: Incompatible wastes, such as acids and organic solvents, or oxidizers and combustible materials, can react violently if mixed.[13] Segregating waste streams at the source is the most effective way to prevent this.

Step 3: Containerization & Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Container Selection:

    • Use a container that is chemically compatible with benzimidazoles (e.g., High-Density Polyethylene - HDPE for many solutions).[10]

    • The container must have a tight-fitting, screw-cap lid and be leak-proof.[1][9] Keep the container closed at all times except when adding waste.[11]

  • Labeling:

    • Label the waste container as soon as the first drop of waste is added.[9]

    • Use your institution's official hazardous waste tag (e.g., WASTe tag at UCSF, Red Tag at MIT).

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations.[9]

      • All other constituents, including solvents and water, with their approximate percentages.[1]

      • The date waste accumulation began.

      • The relevant hazard information (e.g., "Irritant," "Toxic").

Step 4: Waste Storage

Designate a specific, low-traffic area within the lab for waste accumulation, often called a "Satellite Accumulation Area" (SAA).

  • Location: Store the waste container in a designated area, close to the point of generation.[9]

  • Secondary Containment: All liquid hazardous waste containers must be stored in a secondary container (such as a chemical-resistant tub or tray) that can hold at least 110% of the volume of the largest container.[1][11]

  • Incompatibles: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents.[5][13]

Step 5: Final Disposal

The final step is to arrange for pickup by your institution's EHS department.

  • Action: Follow your institution's procedure to request a hazardous waste pickup. This is often done through an online system.[9][10] Do not allow waste to accumulate beyond your lab's designated limits (e.g., >10 gallons) or for extended periods.[1]

Emergency Procedures

In the event of an accidental release, follow these procedures immediately.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[8]

    • Place the spilled material and all cleanup items into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Rationale: Having a clear, pre-defined emergency plan minimizes injury and environmental contamination. Always have the chemical's SDS readily accessible to provide to emergency responders.[7]

Disposal Logic Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste Waste Handling Protocol cluster_final Final Disposition start Begin Work with This compound hazards Step 1: Identify Hazards (Consult SDS & EHS) start->hazards ppe Step 2: Don PPE & Use Fume Hood hazards->ppe classify Step 3: Classify Waste (Treat as Hazardous) ppe->classify Waste is Generated segregate Step 4: Segregate Waste (Solids vs. Liquids) classify->segregate containerize Step 5: Containerize & Label (Use Compatible, Sealed Container with Official Waste Tag) segregate->containerize storage Step 6: Store Safely (In SAA with Secondary Containment) containerize->storage pickup Step 7: Request Pickup (Contact EHS for Disposal) storage->pickup Container is Full or Work is Complete end Disposal Complete pickup->end

Caption: A workflow for the compliant disposal of this compound.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4,5-Dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, benzimidazole derivatives are of significant interest due to their wide range of biological activities.[1] This guide provides an in-depth operational plan for the safe handling of a specific benzimidazole derivative, 4,5-Dimethyl-1H-benzimidazole, with a focused lens on the critical role of Personal Protective Equipment (PPE). Our objective is to instill a culture of safety that goes beyond mere compliance, fostering a deep understanding of why each protective measure is essential.

Hazard Assessment of this compound

Before any laboratory work commences, a thorough understanding of the compound's hazard profile is paramount. Based on available safety data sheets (SDS) and toxicological information for similar benzimidazole compounds, this compound should be handled with care.

The primary hazards associated with this compound, as indicated by its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, include:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[2]

While comprehensive toxicological data for this specific compound may be limited, the benzimidazole scaffold is known to exhibit a range of biological activities.[1] Therefore, a conservative approach, treating the compound as potentially hazardous upon acute and chronic exposure, is warranted.

The Core Ensemble: Essential Personal Protective Equipment

A multi-layered approach to PPE is crucial to mitigate the risks of exposure through dermal contact, inhalation, and ocular contact. The following table summarizes the minimum required PPE for handling this compound in a powdered form and when in solution.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double-gloving with nitrile glovesChemical safety goggles and a face shieldFully-buttoned lab coat with tight-fitting cuffsN95 respirator or higher
Working with Solutions Double-gloving with nitrile glovesChemical safety gogglesFully-buttoned lab coat with tight-fitting cuffsWork in a certified chemical fume hood
Transfer/Reaction Setup Double-gloving with nitrile glovesChemical safety goggles and a face shieldFully-buttoned lab coat with tight-fitting cuffsWork in a certified chemical fume hood
Waste Disposal Double-gloving with nitrile glovesChemical safety gogglesFully-buttoned lab coat with tight-fitting cuffsN/A (if waste is properly contained)
Hand Protection: The First Line of Defense

Rationale: The skin is a primary route of exposure for many chemicals. Benzimidazole derivatives can be absorbed through the skin, making robust hand protection non-negotiable.

Protocol:

  • Glove Selection: Powder-free nitrile gloves are recommended.[3] Thicker gloves generally offer better protection.[3] Avoid latex gloves due to potential allergies and polyvinyl chloride (PVC) gloves, which offer little protection against chemical exposures.[3]

  • Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of gloves is a best practice. The outer glove should be removed immediately after handling the primary container and disposed of as hazardous waste.[4]

  • Glove Integrity: Regularly inspect gloves for any signs of degradation, punctures, or tears. Change gloves frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[3]

  • Proper Removal: Remove gloves without touching the outside of the glove with bare skin to prevent cross-contamination.

Eye and Face Protection: Shielding Sensitive Tissues

Rationale: this compound is a known eye irritant. Accidental splashes of solutions or airborne powder can cause severe damage.

Protocol:

  • Safety Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Face Shield: When handling larger quantities of the solid or when there is a significant splash risk, a face shield should be worn in conjunction with safety goggles to protect the entire face.[3]

Body Protection: Minimizing Dermal Exposure

Rationale: A lab coat protects the skin and personal clothing from contamination.

Protocol:

  • Lab Coat: A clean, fully-buttoned lab coat made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[4]

  • Contamination: If a lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of according to institutional guidelines.

Respiratory Protection: Guarding Against Inhalation

Rationale: As a powder, this compound can become airborne and be inhaled, leading to respiratory irritation.[2]

Protocol:

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Respirator Use: When weighing or handling the solid outside of a fume hood, a NIOSH-approved N95 respirator is the minimum requirement. For situations with a higher potential for aerosolization, a higher level of respiratory protection may be necessary.

Procedural Guidance: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator (if needed) Doff4->Doff5 caption Figure 1: PPE Donning and Doffing Workflow

Caption: Figure 1: PPE Donning and Doffing Workflow

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Disposal: A Lifecycle Approach

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used to clean up spills of the solid compound should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Empty Containers: "Empty" containers that held the solid compound are not truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[6]

By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.